Teniposide
Beschreibung
This compound is a semisynthetic derivative of podophyllotoxin that exhibits antitumor activity. This compound inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent cells from entering into the mitotic phase of the cell cycle, and lead to cell death. This compound acts primarily in the G2 and S phases of the cycle.
This compound is a Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.
This compound is a semisynthetic derivative of podophyllotoxin with antineoplastic activity. This compound forms a ternary complex with the enzyme topoisomerase II and DNA, resulting in dose-dependent single- and double-stranded breaks in DNA, DNA: protein cross-links, inhibition of DNA strand religation, and cytotoxicity. This agent acts in the late S or early G phase of the cell cycle. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and is indicated for neoplasm and has 3 investigational indications. This drug has a black box warning from the FDA.
A semisynthetic derivative of podophyllotoxin that exhibits antitumor activity. This compound inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent cells from entering into the mitotic phase of the cell cycle, and lead to cell death. This compound acts primarily in the G2 and S phases of the cycle.
A semisynthetic derivative of PODOPHYLLOTOXIN that exhibits antitumor activity. This compound inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent cells from entering into the mitotic phase of the cell cycle, and lead to cell death. This compound acts primarily in the G2 and S phases of the cycle.
See also: Etoposide (related).
Eigenschaften
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16-,21+,23+,24-,26+,27+,28+,29+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUKOCRGYNPUPR-QBPJDGROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023638 | |
| Record name | Teniposide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water., In water, 5.9 mg/L at 25 °C /Estimated/ | |
| Record name | TENIPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.8X10-26 mm Hg at 25 °C /Estimated/ | |
| Record name | TENIPOSIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... The 50-mg intravenous preparation typically also contains benzyl alcohol (0.15 g), N,N-dimethylacetamide (0.3 g), polyethoxylated castor oil (2.5 g), maleic acid to a pH of 5.1 and absolute ethanol to 5 mL. | |
| Record name | TENIPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from absolute ethanol | |
CAS No. |
29767-20-2 | |
| Record name | Teniposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29767-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Teniposide [USAN:INN:BAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teniposide | |
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| URL | https://www.drugbank.ca/drugs/DB00444 | |
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| Record name | Teniposide | |
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| Record name | Teniposide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.286 | |
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| Record name | TENIPOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E6438QA | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TENIPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
242-246 °C | |
| Record name | Teniposide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TENIPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Teniposide's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teniposide, a semisynthetic derivative of podophyllotoxin, is a potent antineoplastic agent primarily used in the treatment of specific hematologic malignancies and solid tumors, particularly in pediatric patients.[1][2] Its cytotoxic effects are primarily attributed to its function as a topoisomerase II inhibitor. By stabilizing the covalent intermediate complex between topoisomerase II and DNA, this compound induces protein-linked DNA single- and double-strand breaks.[2][3][4] This disruption of DNA integrity triggers a cascade of cellular responses, including cell cycle arrest, primarily in the late S and early G2 phases, and the induction of apoptosis, ultimately leading to cancer cell death.[1][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anticancer activity, details key experimental methodologies for its study, and presents quantitative data on its cellular effects.
Core Mechanism: Topoisomerase II Inhibition
The primary molecular target of this compound is topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.[7][8] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to resolve knots and tangles, and then resealing the breaks.[7]
This compound exerts its cytotoxic effect not by inhibiting the catalytic activity of topoisomerase II directly, but by acting as a "poison." It intercalates at the DNA-enzyme interface and stabilizes the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the 5' ends of the broken DNA.[3][7] By preventing the re-ligation of the DNA strands, this compound converts a transient enzymatic step into a permanent DNA lesion.[2][7] The accumulation of these protein-linked DNA double-strand breaks is the principal trigger for the subsequent cellular responses that lead to cell death.[4][5]
The cytotoxic effects of this compound are dose-dependent and are directly related to the number of double-stranded DNA breaks produced.[2][5] Notably, cancer cells often have elevated levels or activity of topoisomerase II, rendering them more susceptible to topoisomerase II inhibitors like this compound compared to normal cells.[3]
Cellular Consequences of this compound Action
The stabilization of the topoisomerase II-DNA cleavable complex by this compound initiates a series of downstream cellular events, culminating in the elimination of the cancer cell.
Induction of DNA Damage
The immediate consequence of this compound's interaction with topoisomerase II is the formation of persistent single- and double-strand DNA breaks.[4][5] These breaks are not readily repaired and serve as a primary signal for the activation of DNA damage response (DDR) pathways.
Cell Cycle Arrest
Upon detection of DNA damage, cellular checkpoint mechanisms are activated to halt cell cycle progression, allowing time for DNA repair. This compound is a cell cycle phase-specific agent, demonstrating maximal activity during the late S and early G2 phases.[1][6] Treatment with this compound leads to a pronounced accumulation of cells in the G2/M phase of the cell cycle.[9] At higher concentrations, an S-phase arrest may also be observed.[9] This cell cycle arrest is a critical component of this compound's mechanism, preventing cells with damaged DNA from proceeding into mitosis.
Induction of Apoptosis
If the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[7] The accumulation of DNA double-strand breaks triggers apoptotic signaling cascades.[7] This can involve the activation of the p53 tumor suppressor protein, which in turn can modulate the expression of genes involved in cell survival and apoptosis, further sensitizing the cancer cell to death.[7] Studies have shown that this compound can induce apoptosis in a dose- and time-dependent manner.[9][10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the key steps in the signaling pathway leading from topoisomerase II inhibition by this compound to the induction of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to investigate the effects of this compound on cancer cells.
Caption: Experimental workflow for studying this compound's effects.
Quantitative Data
The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound.
| Cell Line | Cancer Type | IC50 (mg/L) | Reference |
| Tca8113 | Human Tongue Squamous Cell Carcinoma | 0.35 | [9][11] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time.
In a study on the Tca8113 cell line, this compound demonstrated a dose- and time-dependent effect on apoptosis and cell cycle arrest:[9][10][11]
| This compound Concentration (mg/L) | Incubation Time (hours) | Apoptotic Rate (%) | Predominant Cell Cycle Phase | Reference |
| 0.15 | 72 | 17.38 | G2/M (98.71%) | [9][10][11] |
| 5.0 | 72 | 81.67 | S | [9][10][11] |
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to resolve interlocked DNA networks, a process inhibited by this compound.
Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Active topoisomerase II decatenates the kDNA, releasing individual minicircles that can enter an agarose (B213101) gel. Inhibitors prevent this decatenation, so the kDNA remains as a high-molecular-weight complex that cannot migrate into the gel.[12][13]
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, kDNA (e.g., 200 ng), and distilled water to a final volume of 20 µL.[12]
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Add purified topoisomerase II (1-5 units) to initiate the reaction.[12]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding 1/10 volume of 10% SDS, followed by proteinase K digestion to remove the enzyme.[14]
-
Gel Electrophoresis: Add loading dye and resolve the reaction products on a 0.8-1% agarose gel.[12]
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative, and visualize the DNA under UV light.[12]
Expected Results: In the absence of an inhibitor, a band corresponding to the decatenated minicircles will be visible. With increasing concentrations of this compound, the intensity of this band will decrease, and the kDNA will remain in the loading well.
Detection of DNA Strand Breaks by Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
This assay is used to detect DNA single- and double-strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[15]
Methodology:
-
Cell Preparation: Treat cancer cells with this compound for a specified duration (e.g., 1 hour).[15] Harvest and resuspend the cells in a low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.
Expected Results: this compound-treated cells will exhibit prominent comet tails, indicating the presence of DNA strand breaks, while untreated control cells will show minimal tail formation.[15]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of a large population of individual cells, allowing for the generation of a histogram that reflects the cell cycle distribution.[9]
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for various time points. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.[9]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[9]
Expected Results: Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, and potentially the S phase, compared to untreated control cells.[9]
Mechanisms of Resistance
The clinical efficacy of this compound can be limited by the development of drug resistance. Several mechanisms have been identified:
-
Altered Topoisomerase II: Decreased expression or mutations in the topoisomerase II gene can lead to reduced drug target levels or a lower affinity of the enzyme for the drug.[16][17][18]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the mdr1 gene), can actively transport this compound out of the cancer cell, reducing its intracellular concentration and cytotoxicity.[16][17][19]
-
Enhanced DNA Repair: Cancer cells may upregulate their DNA repair pathways to more efficiently resolve the this compound-induced DNA breaks.[20]
-
Alterations in Cell Cycle Checkpoints or Apoptotic Pathways: Defects in the signaling pathways that lead to cell cycle arrest and apoptosis can allow cells to survive despite the presence of DNA damage.
Conclusion
This compound's mechanism of action is centered on its ability to inhibit topoisomerase II, leading to the accumulation of cytotoxic DNA double-strand breaks. This primary insult triggers a cascade of cellular events, including cell cycle arrest and apoptosis, which are responsible for its potent anticancer activity. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of this compound-based cancer therapies and for overcoming mechanisms of drug resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase II Inhibitors [ebrary.net]
- 5. cancerquest.org [cancerquest.org]
- 6. The clinical pharmacology of etoposide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of resistance to etoposide and this compound in acquired resistant human colon and lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Reduction of drug accumulation and DNA topoisomerase II activity in acquired this compound-resistant human cancer KB cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Teniposide as a Topoisomerase II Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teniposide (VM-26) is a potent chemotherapeutic agent classified as a topoisomerase II inhibitor. A semi-synthetic derivative of podophyllotoxin, this compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA. This stabilization prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a key player in the arsenal (B13267) of anticancer drugs, primarily utilized in the treatment of specific pediatric cancers, including acute lymphoblastic leukemia (ALL).[1] Its efficacy stems from its targeted action on topoisomerase II, an essential enzyme involved in resolving DNA topological challenges during replication, transcription, and chromosome segregation. Unlike catalytic inhibitors, this compound acts as a "poison," trapping the enzyme in its transient DNA-cleaved state. This guide delves into the molecular intricacies of this compound's function, offering a comprehensive resource for researchers in oncology and drug development.
Chemical and Physical Properties
This compound is a derivative of epipodophyllotoxin, distinguished by a thenylidene group attached to its glucopyranoside moiety.
| Property | Value |
| Chemical Formula | C₃₂H₃₂O₁₃S |
| Molar Mass | 656.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: Topoisomerase II Poisoning
The primary mechanism of this compound's antitumor activity is the inhibition of human topoisomerase II. This process can be broken down into the following key steps:
-
Binding to the Topoisomerase II-DNA Complex: this compound does not bind directly to DNA but rather to the transient, covalent complex formed between topoisomerase II and DNA.
-
Stabilization of the Cleavable Complex: The binding of this compound to this complex prevents the enzyme from re-ligating the double-strand breaks it creates to resolve DNA supercoiling.[2]
-
Accumulation of DNA Double-Strand Breaks: The stabilization of these "cleavable complexes" leads to an accumulation of permanent double-strand breaks in the cellular DNA.
-
Induction of Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cellular stress responses, leading to arrest in the late S or early G2 phase of the cell cycle and subsequent activation of apoptotic pathways.[3]
This compound is considered a topoisomerase II "poison" because it converts the essential enzyme into a cellular toxin that generates DNA lesions.[2]
Visualizing the Mechanism of Action
Caption: this compound traps Topoisomerase II in a complex with DNA, leading to cell death.
Quantitative Data: In Vitro Potency
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tca8113 | Human tongue squamous cell carcinoma | 0.35 mg/L (~0.53 µM) | [4] |
| RPMI 8402 | Human lymphoblast | 0.28 | [1] |
| Primary Glioma Cells (high miR-181b) | Glioblastoma | 1.3 µg/mL (~1.98 µM) | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
This compound is generally considered to be more potent than its analogue, etoposide. In causing DNA breaks, this compound has been shown to be approximately 10-fold more potent than etoposide, a finding that correlates with its increased cytotoxicity.[5]
Signaling Pathways Activated by this compound
The DNA damage induced by this compound triggers a cascade of intracellular signaling pathways, primarily the p53 and cGAS-STING pathways, which collectively determine the cell's fate.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in the cellular response to this compound-induced DNA damage.
Caption: p53 activation by this compound leads to cell cycle arrest and apoptosis.
Upon DNA damage, p53 is activated and initiates the transcription of target genes that regulate cell cycle progression and apoptosis. A key downstream effector is p21 (CDKN1A), which mediates G2/M cell cycle arrest.[6] Furthermore, p53 can induce apoptosis by upregulating pro-apoptotic proteins of the BCL-2 family, such as BAX and PUMA.[6]
cGAS-STING Signaling Pathway
The accumulation of cytosolic DNA fragments resulting from this compound-induced damage can activate the cGAS-STING innate immunity pathway.
Caption: this compound activates the cGAS-STING pathway via DNA damage and potentially direct binding.
This pathway is initiated by the enzyme cGAS, which recognizes cytosolic double-stranded DNA and synthesizes the second messenger cGAMP. cGAMP then binds to and activates the adaptor protein STING, leading to the downstream activation of TBK1 and IRF3, and subsequent production of type I interferons.[7][8] STING activation also triggers the NF-κB pathway, resulting in the production of inflammatory cytokines.[7] Interestingly, recent evidence suggests that this compound may also directly bind to and activate STING, independent of cGAS.[9]
Experimental Protocols
Topoisomerase II Decatenation Assay
This in vitro assay assesses the ability of this compound to inhibit the decatenation activity of topoisomerase II.
Workflow:
Caption: Workflow for assessing this compound's effect on topoisomerase II decatenation.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), a highly catenated substrate, with assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA) and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.
Workflow:
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Methodology:
-
Cell Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of this compound for desired time intervals.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Workflow:
Caption: Workflow for detecting DNA damage using the comet assay.
Methodology:
-
Cell Preparation: After treatment with this compound, harvest a single-cell suspension.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Broken DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or PI). Visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Conclusion
This compound remains a clinically relevant and mechanistically fascinating anticancer agent. Its ability to poison topoisomerase II, leading to catastrophic DNA damage, underscores a powerful strategy in cancer therapy. A thorough understanding of its mechanism of action, the cellular pathways it perturbs, and the experimental methods used to study its effects is crucial for the continued development of novel topoisomerase II inhibitors and for optimizing its use in clinical settings. This guide provides a foundational resource for researchers dedicated to advancing the field of oncology and targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Different modes of cell-killing action between DNA topoisomerase I and II inhibitors revealed by kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGAS/STING axis mediates a topoisomerase II inhibitor–induced tumor immunogenicity | Scilit [scilit.com]
- 5. Etoposide and this compound (Chapter 4) - Lignans [resolve.cambridge.org]
- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS/STING axis mediates a topoisomerase II inhibitor–induced tumor immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | STING Activation by this compound: A Potential Direct Mechanism Beyond cGAS stimulation [frontiersin.org]
Teniposide and its Role in G2/M Cell Cycle Arrest: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Teniposide (VM-26), a semisynthetic derivative of podophyllotoxin, is a potent antineoplastic agent employed in the treatment of various malignancies, particularly in pediatric acute lymphoblastic leukemia.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription.[3] This inhibition leads to the stabilization of a DNA-enzyme complex, resulting in DNA double-strand breaks and the subsequent activation of cell cycle checkpoints.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces cell cycle arrest, with a specific focus on the G2/M phase. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound functions as a topoisomerase II "poison." Unlike catalytic inhibitors, which block the enzyme's activity, this compound traps the enzyme on the DNA after it has created a double-strand break.[5][6] It stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA, preventing the re-ligation of the broken DNA strands.[3] This accumulation of persistent DNA double-strand breaks is the primary cytotoxic lesion that triggers downstream cellular responses, including cell cycle arrest and apoptosis.[2][3][4] The drug is cell cycle-specific, exerting its maximum effect during the late S and G2 phases when topoisomerase II activity is high.[1][2][4]
Induction of G2/M Phase Arrest: The DNA Damage Response
The DNA double-strand breaks generated by this compound are potent activators of the DNA Damage Response (DDR) network, a sophisticated signaling cascade that halts cell cycle progression to allow for DNA repair. When the damage occurs in the G2 phase, a robust G2 checkpoint is initiated to prevent cells with damaged chromosomes from entering mitosis.
The central orchestrator of this checkpoint is the Cdk1/Cyclin B1 complex, also known as the Maturation-Promoting Factor (MPF), which drives entry into mitosis.[7][8] The DDR pathway activated by this compound ultimately converges on the inhibition of Cdk1/Cyclin B1 activity.
Key steps in this pathway include:
-
Damage Sensing: The DSBs are recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[9] In cases of replication stress, the ATR (ATM and Rad3-related) kinase may also be involved.[10]
-
Signal Transduction: Activated ATM phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 (and ATR phosphorylates Chk1).[9][10] ATM also phosphorylates the tumor suppressor protein p53, leading to its stabilization and activation.[11]
-
Effector Activation:
-
Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.[9] Cdc25 is responsible for removing inhibitory phosphates from Cdk1, so its inactivation keeps Cdk1 in an inhibited state.
-
Activated p53 can induce the expression of p21 (CDKN1A), a Cdk inhibitor that can directly bind to and inhibit the Cdk1/Cyclin B1 complex.[11]
-
-
Cell Cycle Arrest: The sustained inhibition of the Cdk1/Cyclin B1 complex prevents the phosphorylation of numerous substrates required for mitotic entry, such as the breakdown of the nuclear envelope and chromosome condensation. This results in a definitive arrest at the G2/M boundary.[6][11]
References
- 1. youtube.com [youtube.com]
- 2. cancerquest.org [cancerquest.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.plos.org [journals.plos.org]
- 9. PTEN enhances G2/M arrest in etoposide-treated MCF‑7 cells through activation of the ATM pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Teniposide-Induced Apoptosis in Tumor Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Teniposide (VM-26) is a podophyllotoxin (B1678966) derivative and a potent chemotherapeutic agent primarily used in the treatment of specific cancers, including childhood acute lymphoblastic leukemia.[1][2] Its cytotoxic effects are rooted in its function as a topoisomerase II inhibitor. By stabilizing the transient complex between topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks.[1][3] This significant DNA damage triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound's induction of apoptosis in tumor cells, presenting key quantitative data and visualizing complex biological processes.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound's primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][4] The drug intercalates into the DNA-topoisomerase II complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[3] This action results in persistent DNA double-strand breaks, which are particularly cytotoxic to rapidly dividing cancer cells that have limited time for DNA repair.[1][5] The accumulation of these breaks serves as the initial trigger for the apoptotic cascade.[3]
Caption: Core mechanism of this compound action.
Key Signaling Pathways in this compound-Induced Apoptosis
The DNA damage inflicted by this compound activates multiple intracellular signaling pathways that converge to execute the apoptotic program.
The p53-Mediated Pathway
The tumor suppressor protein p53 is a critical mediator of the DNA damage response.[1] Upon activation by this compound-induced DNA breaks, p53 can initiate apoptosis through both transcription-dependent and independent mechanisms.[6][7]
-
Transcriptional Activation: p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes, including members of the Bcl-2 family like PUMA and Bax.[7][8]
-
Mitochondrial Action: p53 can also translocate to the mitochondria and directly interact with Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization (MOMP).[7][8]
Inhibition of p53 can shift the mode of cell death from necrosis to apoptosis and abrogate cell cycle arrest, highlighting its central role.[6]
Regulation by the Bcl-2 Protein Family
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[9] The balance between anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, PUMA) determines the cell's fate.[10] this compound-induced stress disrupts this balance in favor of apoptosis. Overexpression of Bcl-2 has been shown to inhibit etoposide-induced apoptosis at a step subsequent to the initial DNA damage and repair, preventing events like caspase activation and Bax membrane insertion.[11][12][13]
Caspase Activation Cascade
Caspases are a family of proteases that execute the final stages of apoptosis.[14] this compound-induced apoptosis typically involves the activation of an initiator caspase (like caspase-9, following cytochrome c release from the mitochondria) which then activates executioner caspases (like caspase-3).[15] Interestingly, the concentration of the drug can influence the specific caspase pathway; high doses of the related drug etoposide (B1684455) promote rapid caspase-3-mediated apoptosis, while lower doses can induce a slower, caspase-2-dependent, caspase-3-independent cell death.[15][16]
Caption: this compound-induced intrinsic apoptosis pathway.
Role of JNK Signaling
The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase cascade involved in regulating apoptosis.[17][18] DNA damage can lead to persistent activation of JNK.[19] Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins through phosphorylation or translocate to the nucleus to regulate the expression of pro-apoptotic genes via transcription factors like c-Jun and p73.[18]
Cell Cycle Dynamics
This compound is a cell-cycle-specific agent, exerting its maximum cytotoxic effects during the late S and early G2 phases.[2][3][4] This specificity arises because topoisomerase II activity is highest during these phases of DNA replication and chromosome segregation. Treatment with this compound often leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[1] The specific phase of arrest can be dose-dependent; in Tca8113 oral squamous carcinoma cells, a low concentration (0.15 mg/l) caused G2/M arrest, while a higher concentration (5.0 mg/l) led to arrest in the S phase.[20][21][22]
Quantitative Analysis of this compound Efficacy
The effectiveness of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its ability to induce apoptosis and cell cycle arrest.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
|---|---|---|---|
| Tca8113 | Human Tongue Squamous Cell Carcinoma | 0.35 mg/L (0.53 µM) | [20][23][24] |
| Primary Glioma Cells (high miR-181b) | Glioma | 1.3 ± 0.34 µg/mL | [23] |
| Glioma Cells (MDM2 suppressed) | Glioma | 2.90 ± 0.35 µg/mL | [23] |
| Various Lung Cancer Lines | Small Cell & Non-Small Cell Lung Cancer | this compound was most potent among etoposide and NK 611 |[25] |
Table 2: Apoptosis Induction and Cell Cycle Arrest by this compound in Tca8113 Cells
| Concentration | Duration | Apoptotic Rate (%) | Predominant Arrest Phase | Percentage of Cells in Arrested Phase (%) | Citation(s) |
|---|---|---|---|---|---|
| 0.15 mg/L | 72 hours | 17.38 | G2/M | 98.71 | [20][22] |
| 5.0 mg/L | 72 hours | 81.67 | S | Not specified |[20][22] |
Key Experimental Protocols
Reproducible and accurate measurement of apoptosis and cytotoxicity is fundamental to studying the effects of this compound.
Caption: Workflow for in vitro apoptosis analysis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.[21]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).[21]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.[21]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[21]
-
Analysis: Calculate cell viability relative to the control and determine the IC50 value.[21]
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]
-
Cell Preparation: Treat cells with this compound as described above.
-
Harvesting: Collect both floating (apoptotic) and adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.[28]
-
Washing: Wash the cell pellet twice with cold PBS.[28]
-
Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[28]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[28]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[28]
Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Cell Preparation & Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each cycle phase can be calculated.
Conclusion
This compound is a potent cytotoxic agent that induces apoptosis in tumor cells primarily through the inhibition of topoisomerase II and the subsequent generation of catastrophic DNA double-strand breaks.[1][20] This initial damage activates a complex network of signaling pathways, with the p53 protein, the Bcl-2 family, and the caspase cascade playing central roles in executing the cell death program. The drug's efficacy is cell cycle-dependent, showing maximal effect in the S and G2/M phases.[4] A thorough understanding of these mechanisms, supported by robust quantitative and methodological analysis, is critical for optimizing its clinical application and developing novel combination therapies to overcome drug resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Oncology [pharmacology2000.com]
- 4. cancerquest.org [cancerquest.org]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. Etoposide Induces Necrosis Through p53-Mediated Antiapoptosis in Human Kidney Proximal Tubule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide induces cell death via mitochondrial-dependent actions of p53 | springermedizin.de [springermedizin.de]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-2 inhibits early apoptotic events and reveals post-mitotic multinucleation without affecting cell cycle arrest in human epithelial tumor cells exposed to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcl-2 protein inhibits etoposide-induced apoptosis through its effects on events subsequent to topoisomerase II-induced DNA strand breaks and their repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 16. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Etoposide-induced activation of c-jun N-terminal kinase (JNK) correlates with drug-induced apoptosis in salivary gland acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
- 25. [In vitro comparison of podophyllotoxin analogues; etoposide, this compound and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Teniposide's Molecular Landscape Beyond Topoisomerase II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide, a derivative of podophyllotoxin, is a well-established antineoplastic agent primarily recognized for its role as a topoisomerase II inhibitor.[1][2] By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][3] However, the therapeutic efficacy and resistance mechanisms of this compound are not solely dictated by its interaction with topoisomerase II. A growing body of evidence reveals a complex network of off-target interactions that significantly contribute to its pharmacological profile. This technical guide provides a comprehensive exploration of this compound's molecular targets beyond topoisomerase II, offering insights into its broader mechanism of action and potential avenues for therapeutic optimization. We will delve into the quantitative aspects of these interactions, detail the experimental methodologies used for their characterization, and visualize the intricate signaling pathways involved.
I. The DNA Damage Response Pathway: A Cascade of Molecular Events
This compound's induction of DNA double-strand breaks serves as a critical initiating event that triggers a complex and multifaceted DNA damage response (DDR) pathway. This response, orchestrated by a network of sensor, transducer, and effector proteins, ultimately determines the cell's fate - be it cell cycle arrest and DNA repair, or the initiation of apoptosis. Key players in this pathway that are influenced by this compound, independent of its direct action on topoisomerase II, include p53, p21, the Retinoblastoma protein (Rb), and the c-Myc oncoprotein.
p53 Activation and Downstream Signaling
The tumor suppressor protein p53 acts as a central hub in the DDR, and its activation is a critical consequence of this compound-induced DNA damage.[3] Upon sensing DNA breaks, p53 is stabilized and activated, leading to the transcriptional regulation of a host of downstream target genes that govern cell cycle arrest and apoptosis.[4]
One of the key downstream effectors of p53 is the cyclin-dependent kinase inhibitor p21(WAF1/CIP1). This compound treatment has been shown to increase the levels of p21 in cancer cells.[5] This upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby inducing cell cycle arrest, typically at the G2/M phase.[6][7]
Modulation of the Retinoblastoma Protein (Rb) and E2F Transcription Factors
The Retinoblastoma protein (Rb) is a key regulator of the G1/S phase transition. In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA replication. This compound treatment has been observed to promote the dephosphorylation of Rb.[5] However, interestingly, in MCF-7 breast tumor cells, this this compound-induced dephosphorylation of Rb did not lead to a reduction in E2F activity, suggesting a more complex regulatory mechanism in certain cellular contexts.[5]
Suppression of the c-Myc Oncogene
The c-Myc proto-oncogene is a critical regulator of cell growth, proliferation, and metabolism. Its overexpression is a hallmark of many cancers. This compound has been demonstrated to suppress the expression of c-Myc mRNA in a dose-dependent manner in breast cancer cells.[8][9] This downregulation of c-Myc is a significant contributor to the anti-proliferative effects of this compound.
Quantitative Data: this compound's Impact on the DNA Damage Response Pathway
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | Tca8113 (Human tongue squamous carcinoma) | 0.35 mg/L | 50% inhibition of cell proliferation | [6][7] |
| A549 (Human lung carcinoma) | 0.7 µM | 50% inhibition of cell proliferation | [10] | |
| Apoptosis Rate | Tca8113 | 0.15 mg/L (72h) | 17.38% | [6][7] |
| Tca8113 | 5.0 mg/L (72h) | 81.67% | [6][7] | |
| c-Myc Expression | MCF-7 (Human breast adenocarcinoma) | Not specified | Reduced expression | [8] |
Experimental Protocols
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[6][7]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the proteins of interest (p53, p21, Rb, phospho-Rb, c-Myc), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathway Diagram
Caption: this compound-induced DNA Damage Response Pathway.
II. Multidrug Resistance Proteins: Efflux Pumps as a Line of Defense
A significant factor influencing the clinical efficacy of this compound is its interaction with ATP-binding cassette (ABC) transporters, particularly the Multidrug Resistance Proteins (MRPs). Overexpression of these efflux pumps can lead to reduced intracellular drug accumulation and, consequently, drug resistance.
This compound as a Substrate for MRP1 and MRP3
Studies have identified this compound as a substrate for both MRP1 (ABCC1) and MRP3 (ABCC3).[11] Cell lines overexpressing these transporters exhibit resistance to this compound, indicating that the drug is actively transported out of the cell. While the transport of some drugs by MRPs is dependent on conjugation with glutathione (B108866) (GSH), evidence suggests that this compound can be transported by MRP3 in its unconjugated form.
Quantitative Data: this compound and Multidrug Resistance Proteins
| Transporter | Cell Line | Parameter | Value | Reference |
| MRP1 | 2008/MRP1-4 (Ovarian carcinoma) | IC50 (this compound) | 1.388 µM | [11] |
| MRP3 | 2008/MRP3-8 (Ovarian carcinoma) | IC50 (this compound) | 0.226 µM | [11] |
| MRP3 | MRP3-expressing membrane vesicles | Km (Etoposide Glucuronide) | 11.4 ± 2.6 µM | [12] |
| MRP3 | MRP3-expressing membrane vesicles | Vmax (Etoposide Glucuronide) | 138 ± 15 pmol/mg/min | [12] |
Note: Kinetic data for direct this compound transport by MRP1 and MRP3 is limited. The data for etoposide (B1684455) glucuronide, a structurally related compound, is provided for context.
Experimental Protocol: Vesicular Transport Assay
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing the transporter of interest (e.g., MRP1 or MRP3) and from control cells.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, a buffer solution, and ATP.
-
Substrate Addition: Add radiolabeled this compound to the reaction mixture to initiate the transport assay.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Termination and Filtration: Stop the reaction by adding an ice-cold stop solution and rapidly filter the mixture through a membrane filter to separate the vesicles from the unincorporated substrate.
-
Quantification: Measure the radioactivity retained on the filter to determine the amount of this compound transported into the vesicles.
-
Kinetic Analysis: Perform the assay with varying concentrations of this compound to determine the Michaelis-Menten kinetics (Km and Vmax).
Workflow Diagram
References
- 1. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionizing radiation and this compound increase p21(waf1/cip1) and promote Rb dephosphorylation but fail to suppress E2F activity in MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Suppression of c-myc expression and c-Myc function in response to sustained DNA damage in MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. MRP3, an organic anion transporter able to transport anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zelcerlab.eu [zelcerlab.eu]
Teniposide Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide (VM-26) is a potent semi-synthetic derivative of podophyllotoxin (B1678966), a naturally occurring lignan.[1] It is an established chemotherapeutic agent used in the treatment of various cancers, most notably in pediatric acute lymphoblastic leukemia.[2] this compound's mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[3] By stabilizing the covalent complex between topoisomerase II and DNA, this compound induces double-strand breaks, leading to cell cycle arrest and apoptosis.[1] Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. This guide provides a comprehensive overview of the core SAR principles of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Structure-Activity Relationships
The antitumor activity of this compound is intricately linked to its molecular architecture, which can be broadly divided into three key domains: the aglycone core, the glycosidic moiety, and the substituent at the C-4 position of the podophyllotoxin scaffold. Modifications in each of these regions have been shown to significantly impact the drug's potency and mechanism of action.
The Aglycone Core: Essential for Topoisomerase II Inhibition
The rigid tetracyclic aglycone core of this compound is fundamental to its interaction with the topoisomerase II-DNA complex. Key structural features of the aglycone that are crucial for activity include:
-
The E-ring Lactone: The lactone ring is essential for cytotoxic activity. Opening of this ring leads to a significant loss of potency.
-
The 4'-Hydroxyl Group: A free hydroxyl group at the 4'-position of the E-ring is critical for topoisomerase II inhibition.[4] Analogs with a blocked 4'-hydroxyl group, while sometimes still capable of inducing DNA breaks, are generally poor antitumor agents.[4]
-
The 3',5'-Dimethoxyphenyl Group: The dimethoxyphenyl moiety contributes to the overall lipophilicity and binding of the molecule.
The Glycosidic Moiety: A Key Determinant of Mechanism and Potency
The nature of the glycosidic substituent at the C-4 position dramatically influences the biological activity of podophyllotoxin derivatives. While podophyllotoxin itself is a tubulin inhibitor, the introduction of a glycosidic moiety shifts the mechanism of action towards topoisomerase II inhibition.[5]
The thenylidene-β-D-glucoside moiety of this compound is a key contributor to its enhanced cellular uptake and cytotoxicity compared to etoposide (B1684455), which possesses a methyl-substituted glucoside.[3] This highlights the significant role of the sugar substituent in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.
The C-4 Position: A Hotspot for Modification
The C-4 position of the podophyllotoxin scaffold has been a major focus for structural modifications aimed at developing more potent and less toxic analogs. The stereochemistry at this position is crucial, with the β-configuration (as seen in this compound and etoposide) being essential for topoisomerase II inhibitory activity. Epimers with an α-configuration are significantly less active.
Numerous derivatives with modifications at the C-4 position have been synthesized and evaluated, leading to the identification of compounds with improved pharmacological profiles.[6]
Quantitative Data on this compound and its Analogs
The following tables summarize the cytotoxic and topoisomerase II inhibitory activities of this compound and selected analogs against various cancer cell lines.
Table 1: Cytotoxicity of this compound and Comparators against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (VM-26) | Tca8113 (Oral Squamous Carcinoma) | 0.35 mg/L (~0.53 µM) | [7] |
| Cisplatin (CDDP) | Tca8113 (Oral Squamous Carcinoma) | 1.1 mg/L (~3.67 µM) | [7] |
| This compound (VM-26) | A549 (Lung Carcinoma) | Varies | |
| This compound (VM-26) | HCT-116 (Colon Carcinoma) | Varies | |
| Etoposide (VP-16) | Various | Generally less potent than this compound | [3] |
Table 2: Topoisomerase II Inhibitory Activity of Podophyllotoxin Analogs
| Compound | Assay | Endpoint | Activity | Reference |
| This compound | Topoisomerase II-mediated DNA cleavage | Stabilization of cleavable complex | Potent inducer | [3] |
| Etoposide | Topoisomerase II-mediated DNA cleavage | Stabilization of cleavable complex | Potent inducer | [3] |
| Analogs with blocked 4'-hydroxyl | Topoisomerase II inhibition | DNA breakage | Reduced activity | [4] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound and its analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
This compound and analog stock solutions (in DMSO)
-
Cancer cell lines (e.g., Tca8113, A549, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Topoisomerase II Inhibition: DNA Decatenation Assay
This protocol describes an in vitro assay to assess the inhibitory effect of this compound and its analogs on the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of topoisomerase II will prevent this decatenation. The different topological forms of DNA can be separated by agarose (B213101) gel electrophoresis.
Materials:
-
This compound and analog stock solutions (in DMSO)
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
Nuclease-free water
-
10x Topoisomerase II reaction buffer (to a final concentration of 1x)
-
ATP (to a final concentration of 1 mM)
-
kDNA (e.g., 200-300 ng)
-
Test compound (at various concentrations) or vehicle control (DMSO)
-
-
Enzyme Addition: Add a predetermined amount of human topoisomerase II enzyme to the reaction mixture. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in TAE buffer. Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight smear, while decatenated minicircles will migrate as distinct bands.
-
Data Analysis: Assess the degree of inhibition by comparing the amount of decatenated product in the presence of the test compound to the control. The disappearance of the decatenated minicircle bands indicates inhibition of topoisomerase II activity.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound, through its inhibition of topoisomerase II, induces DNA double-strand breaks, which trigger a cascade of cellular events culminating in apoptosis. A key player in this pathway is the ataxia-telangiectasia mutated (ATM) protein, which, upon activation by DNA damage, phosphorylates and activates the tumor suppressor protein p53. Activated p53 then transactivates pro-apoptotic genes, leading to the activation of the intrinsic apoptotic pathway.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for this compound SAR Studies
A typical experimental workflow for the structure-activity relationship study of this compound analogs involves a multi-step process from compound synthesis to in vivo evaluation.
Caption: A generalized experimental workflow for SAR studies of this compound analogs.
Logical Relationships in this compound SAR
The following diagram illustrates the key logical relationships between structural modifications of the podophyllotoxin scaffold and the resulting biological activity.
Caption: Logical relationships in the SAR of this compound.
Conclusion
The structure-activity relationship of this compound is a well-defined area of medicinal chemistry that continues to guide the development of novel anticancer agents. The core podophyllotoxin scaffold, the nature of the glycosidic moiety at the C-4 position, and the presence of a free 4'-hydroxyl group are the primary determinants of its topoisomerase II inhibitory activity and, consequently, its cytotoxic effects. This guide has provided a detailed overview of these SAR principles, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers in the field of drug discovery and development. Future efforts in this area will likely focus on the synthesis of analogs with improved pharmacokinetic profiles, reduced off-target toxicities, and the ability to circumvent mechanisms of drug resistance.
References
- 1. This compound | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of leukemia: a case study of conflicting priorities in the development of drugs for fatal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide and this compound (Chapter 4) - Lignans [resolve.cambridge.org]
- 5. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Teniposide Pharmacodynamics in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide (VM-26) is a semisynthetic derivative of podophyllotoxin, a compound extracted from the mandrake plant (Podophyllum peltatum).[1] It is an epipodophyllotoxin, similar in structure to etoposide (B1684455), and is utilized as a chemotherapeutic agent in the treatment of various cancers, particularly in pediatric acute lymphoblastic leukemia.[1] this compound's cytotoxic effects are primarily attributed to its interaction with DNA topoisomerase II, a critical enzyme in DNA replication and repair.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its anticancer effects by inhibiting the catalytic activity of topoisomerase II.[1] This enzyme is responsible for resolving DNA topological problems, such as supercoiling and tangling, that arise during replication and transcription. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.[3] this compound stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][3] This leads to the accumulation of persistent double-strand DNA breaks, which triggers a cascade of cellular events, including cell cycle arrest and apoptosis, ultimately leading to cell death.[3][4] Notably, this compound is more readily taken up by cells compared to etoposide, resulting in greater intracellular accumulation and consequently, higher cytotoxicity.[1]
In Vitro Pharmacodynamics
The in vitro activity of this compound has been evaluated in a wide range of cancer cell lines, demonstrating its potent cytotoxic effects.
Cytotoxicity Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The IC50 values for this compound vary across different cancer cell lines, reflecting differences in cellular uptake, topoisomerase II expression and activity, and DNA repair capacity.
| Cell Line | Cancer Type | IC50 | Citation |
| Tca8113 | Oral Squamous Cell Carcinoma | 0.35 mg/L (~0.53 µM) | |
| RPMI 8402 | Lymphoblast | 0.28 µM | |
| DOHH-2 | B-cell Lymphoma | 0.0095 µM | |
| SU-DHL-5 | B-cell Lymphoma | 0.0099 µM | |
| MOLT-16 | T-cell Leukemia | 0.0117 µM | |
| Primary Glioma Cells (high miR-181b) | Glioblastoma | 1.3 ± 0.34 µg/mL |
Induction of Apoptosis
A primary mechanism of this compound-induced cell death is the induction of apoptosis, or programmed cell death. The accumulation of DNA double-strand breaks triggers intracellular signaling pathways that converge on the activation of caspases, the executioners of apoptosis.
| Cell Line | Concentration | Duration | Apoptotic Cell Percentage | Citation |
| Tca8113 | 5.0 mg/L | 72h | 81.67% | |
| Tca8113 | 0.15 mg/L | 72h | 17.38% |
Cell Cycle Arrest
This compound is a cell cycle-specific drug, primarily acting in the late S and early G2 phases.[2] By inducing DNA damage, this compound activates cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. The specific phase of cell cycle arrest can be concentration-dependent.
| Cell Line | Concentration | Duration | Effect | Citation |
| Tca8113 | 0.15 mg/L | 72h | G2/M arrest (98.71% of cells) | |
| Tca8113 | 5.0 mg/L | 72h | S phase arrest |
In Vivo Pharmacodynamics
Preclinical in vivo studies in animal models have been crucial in establishing the anti-tumor activity of this compound and informing clinical dosing schedules.
Tumor Growth Inhibition in a Murine Model
In a Lewis lung carcinoma-bearing mouse model, this compound demonstrated significant anti-tumor and anti-metastatic activity. The dosing schedule was found to be a critical determinant of efficacy.
| Animal Model | Dosing Regimen | Primary Tumor Reduction | Anti-metastatic Activity | Citation |
| Lewis Lung Carcinoma (mouse) | Single dose of 20 mg/kg IV | 25% | Marked | [5] |
| Lewis Lung Carcinoma (mouse) | Three doses of 6.5 mg/kg IV | 85% | Apparent disappearance of all metastatic deposits | [5] |
Signaling Pathways
The cellular response to this compound-induced DNA damage is orchestrated by a complex network of signaling pathways, primarily the DNA Damage Response (DDR) pathway.
This compound-induced DNA damage response pathway.
Upon the formation of DNA double-strand breaks by this compound's inhibition of topoisomerase II, sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, are recruited to the sites of damage.[6][7][8] These kinases then phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinase CHK2.[7][8] A key downstream target of this pathway is the tumor suppressor protein p53.[3][6][8] Activated p53 functions as a transcription factor, inducing the expression of genes that mediate cell cycle arrest, allowing time for DNA repair, or, if the damage is irreparable, initiating apoptosis.[3][8]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's pharmacodynamic properties. The following section outlines key experimental protocols.
Preclinical Pharmacodynamic Evaluation Workflow
Workflow for preclinical pharmacodynamic evaluation.
Topoisomerase II Decatenation Assay
Objective: To determine the inhibitory effect of this compound on the catalytic activity of topoisomerase II.
Principle: This assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor like this compound, the decatenation process is blocked, and the kDNA remains in a high molecular weight complex.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose (B213101) gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., intravenously) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
This compound is a potent topoisomerase II inhibitor with significant anti-tumor activity in a variety of preclinical models. Its primary mechanism of action involves the stabilization of the topoisomerase II-DNA cleavable complex, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers the activation of the DNA damage response pathway, culminating in cell cycle arrest and apoptosis. The in vitro and in vivo studies summarized in this guide provide a robust foundation for understanding the pharmacodynamic properties of this compound and continue to support its clinical development and use in oncology. Further research into the molecular determinants of this compound sensitivity and resistance will be crucial for optimizing its therapeutic application.
References
- 1. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of etoposide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity and pharmacokinetics of this compound in Lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Teniposide's Impact on DNA Replication and Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teniposide (VM-26) is a potent chemotherapeutic agent whose primary mechanism of action is the inhibition of topoisomerase II, a critical enzyme in maintaining DNA topology. This guide provides an in-depth technical overview of the molecular effects of this compound on DNA replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved in the cellular response to this compound.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound is a non-intercalating agent that specifically targets topoisomerase II. The enzyme's normal catalytic cycle involves creating a transient double-strand break in the DNA to allow for the passage of another DNA strand, thereby resolving topological stress. This compound binds to the topoisomerase II-DNA complex and stabilizes this "cleavable complex," preventing the re-ligation of the broken DNA strands.[1][2] This results in the accumulation of persistent, protein-linked DNA double-strand breaks, which are the primary cytotoxic lesions.[2]
Effects on DNA Replication
The accumulation of DNA double-strand breaks physically obstructs the progression of the replication fork, leading to a potent inhibition of DNA synthesis.[3][4][5] This effect is particularly pronounced in rapidly dividing cells, which have a high requirement for topoisomerase II activity during DNA replication. This compound's action is cell-cycle specific, primarily affecting cells in the late S and early G2 phases.[3][6]
Effects on Transcription
The role of this compound in transcription is multifaceted. While topoisomerase II is necessary to relieve the torsional stress generated by the movement of RNA polymerase along the DNA template, some studies suggest that direct inhibition of topoisomerase II by this compound does not immediately halt transcription by RNA polymerases I and II.[7] However, the DNA damage induced by this compound triggers cellular stress responses that can indirectly inhibit transcription. Furthermore, recent evidence indicates that low-dose this compound can inhibit RNA polymerase I (Pol I) activity and rRNA biogenesis by downregulating the transcription factor ZEB2.[7][8]
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound. It is important to note that most available data pertains to the inhibition of cell proliferation (cytotoxicity), which is a downstream consequence of the inhibition of DNA replication and other cellular processes. Direct enzymatic inhibition data for purified DNA and RNA polymerases is limited in the public domain.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Tca8113 | Human tongue squamous cell carcinoma | 0.53 (0.35 mg/L) | MTT Assay (72h) | [9][10] |
| DoHH-2 | B-cell lymphoma | 0.0095 | Not Specified | [3] |
| SU-DHL-5 | B-cell lymphoma | 0.0099 | Not Specified | [3] |
| MOLT-16 | T-cell leukemia | 0.0117 | Not Specified | [3] |
| SK-MM-2 | Myeloma | 0.0153 | Not Specified | [3] |
Table 1: IC50 values of this compound for inhibition of cell proliferation in various cancer cell lines. Note the high potency in hematological malignancies.
| Parameter | Value | Conditions | Reference |
| Potency vs. Etoposide (B1684455) | 8-10 times more potent | In vitro clonogenic assay in SCCL cell lines | [11] |
| Resistance in KB/VM-4 cells | 95-fold higher than parental KB cells | Stepwise drug exposure | [12] |
Table 2: Comparative efficacy and resistance profile of this compound.
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.
Principle: Topoisomerase II can decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibitors of the enzyme prevent this process, leaving the kDNA in its catenated form.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA).
-
200 ng of kDNA substrate.
-
Varying concentrations of this compound (or vehicle control).
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add 1-2 units of purified human topoisomerase II enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 10% SDS and proteinase K (50 µg/mL final concentration) and incubate at 37°C for 15 minutes to digest the protein.
-
Gel Electrophoresis: Add loading dye and resolve the DNA on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight smear, while decatenated DNA will migrate as distinct circular and linear forms.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This method is used to detect DNA strand breaks in individual cells treated with this compound.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects both single and double-strand breaks.
Methodology:
-
Cell Treatment: Treat cells in suspension or as an adherent culture with various concentrations of this compound for a defined period.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) overnight at 4°C to lyse the cells and nuclear membranes, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, and then stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using specialized image analysis software to measure parameters such as tail length, percent DNA in the tail, and tail moment.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Impact on DNA Replication
DNA Damage Response (DDR) Pathway Activated by this compound
Experimental Workflow for Assessing this compound's Effects
Conclusion
This compound exerts its potent anticancer effects primarily through the inhibition of topoisomerase II, leading to the accumulation of DNA double-strand breaks that disrupt DNA replication and trigger DNA damage response pathways. This ultimately results in cell cycle arrest and apoptosis. While its direct impact on transcription is complex and may be indirect, recent findings suggest novel mechanisms of transcriptional inhibition. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced molecular effects of this compound and to develop more effective therapeutic strategies. Further research is warranted to elucidate the precise inhibitory concentrations of this compound on purified replicative and transcriptive enzymes to provide a more complete quantitative picture of its activity.
References
- 1. Different modes of cell-killing action between DNA topoisomerase I and II inhibitors revealed by kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) [pubmed.ncbi.nlm.nih.gov]
- 3. Different Modes of Cell‐killing Action between DNA Topoisomerase I and II Inhibitors Revealed by Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered formation of DNA in human cells treated with inhibitors of DNA topoisomerase II (etoposide and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to drugs that inhibit DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces nuclear but not mitochondrial DNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of topoisomerase II does not inhibit transcription of RNA polymerase I and II genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EMT using low-dose this compound by downregulating ZEB2-driven activation of RNA polymerase I in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of drug accumulation and DNA topoisomerase II activity in acquired this compound-resistant human cancer KB cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Teniposide's Interaction with the p53 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teniposide, a podophyllotoxin (B1678966) derivative, is a chemotherapeutic agent primarily known for its role as a topoisomerase II inhibitor. Its cytotoxic effects are largely attributed to the induction of DNA double-strand breaks, which in turn activate a cascade of cellular responses, prominently featuring the p53 signaling pathway. This technical guide provides a comprehensive overview of the intricate relationship between this compound and the p53 pathway, detailing the molecular mechanisms of action, downstream cellular consequences, and the influence of p53 status on therapeutic efficacy. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key biological processes.
Introduction
This compound, a semi-synthetic derivative of podophyllotoxin, is a potent antineoplastic agent used in the treatment of various cancers, particularly in pediatric acute lymphoblastic leukemia.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of cleaved DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[2][3]
The cellular response to such extensive DNA damage is orchestrated by a complex network of signaling pathways, with the tumor suppressor protein p53 playing a central role.[4] p53, often dubbed the "guardian of the genome," is a transcription factor that is activated in response to various cellular stresses, including DNA damage.[5] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) to eliminate cells with irreparable damage.[4][5]
The functional status of the p53 gene is a critical determinant of a tumor's response to chemotherapy.[3] Cancers with wild-type p53 are often more susceptible to DNA-damaging agents like this compound, as the intact p53 pathway can efficiently induce apoptosis. Conversely, tumors with mutated or deleted p53 may exhibit resistance to such therapies.[3] This guide will delve into the molecular intricacies of this compound's interaction with the p53 signaling pathway, providing a detailed examination of the signaling cascade, its cellular outcomes, and the experimental methodologies used to elucidate these processes.
Mechanism of Action: this compound and the DNA Damage Response
This compound's cytotoxic journey begins with its interaction with the topoisomerase II-DNA complex. By binding to this ternary complex, this compound traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break.[2] This results in the accumulation of DSBs, which are potent activators of the DNA damage response (DDR).
The primary sensors of DSBs are protein kinases from the phosphatidylinositol 3-kinase-related kinase (PIKK) family, namely Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).[6] Upon recognition of DSBs, ATM undergoes autophosphorylation and activation. Activated ATM, in turn, phosphorylates a plethora of downstream targets, including the checkpoint kinases CHK1 and CHK2, and, crucially, p53 itself.[6]
Phosphorylation of p53, particularly at serine 15 and serine 20, is a key event in its activation.[6] These modifications lead to the dissociation of p53 from its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] The stabilization and accumulation of p53 in the nucleus allow it to function as a transcription factor, modulating the expression of a wide array of target genes that dictate the cell's fate.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Differences in mutant p53 protein stability and functional activity in this compound-sensitive and -resistant human leukemic CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Mutant/Wild-Type p53 Combinations Cause a Spectrum of Increased Invasive Potential in Nonmalignant Immortalized Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
Teniposide Treatment Protocol for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide, a derivative of podophyllotoxin, is a potent chemotherapeutic agent utilized in the treatment of various cancers, including childhood acute lymphoblastic leukemia.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[2][3] By stabilizing the covalent complex between topoisomerase II and DNA, this compound induces persistent double-strand breaks, leading to cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed experimental protocols, quantitative data on its cytotoxic effects, and a depiction of the associated signaling pathways.
Data Presentation
The cytotoxic effects of this compound vary across different cancer cell lines and are typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| Tca8113 | Human Tongue Squamous Carcinoma | 0.35 mg/L | Not Specified | MTT |
| A549 | Human Lung Carcinoma | 15.8 nM | 72 hours | MTT |
| Glioma Cells (primary culture) | Glioblastoma | 1.3 ± 0.34 µg/mL | Not Specified | Not Specified |
| RPMI 8402 | Human Lymphoblastoid | 0.28 µM | 4 days | Not Specified |
| KB/VM-4 (this compound-resistant) | Human Epidermoid Carcinoma | 95-fold higher than parental KB cells | Not Specified | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.[2]
-
Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro effects of this compound.
Caption: Signaling pathway of this compound-induced cell death.
References
Determining the IC50 of Teniposide in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide, a derivative of podophyllotoxin, is a potent chemotherapeutic agent used in the treatment of various cancers, particularly pediatric acute lymphoblastic leukemia.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[2][3] By stabilizing the covalent complex between topoisomerase II and DNA, this compound induces double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of this compound in different cancer cell lines. This document provides detailed protocols for determining the IC50 of this compound and summarizes its activity across various cancer cell types.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in a range of cancer cell lines as determined by various in vitro assays. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as drug exposure time.
| Cancer Cell Line | Cancer Type | IC50 Value | Assay Method | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 0.35 mg/L (~0.53 µM) | Not Specified | [4] |
| A549 | Non-Small Cell Lung Cancer | 15.8 nM | MTT Assay (72h) | |
| RPMI 8402 | Lymphoblast | 0.28 µM | Not Specified | [4] |
| DOHH-2 | B-cell Lymphoma | 0.0095 µM | Not Specified | [4] |
| SU-DHL-5 | B-cell Lymphoma | 0.0099 µM | Not Specified | [4] |
| MOLT-16 | T-cell Leukemia | 0.0117 µM | Not Specified | [4] |
| Glioma Cells (primary culture) | Glioblastoma | 1.3 ± 0.34 µg/mL | Not Specified |
Experimental Protocols
A common and reliable method for determining the IC50 of a compound in adherent or suspension cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Protocol: Determination of this compound IC50 using MTT Assay
Materials:
-
This compound (powder or stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete medium. For suspension cells, collect by centrifugation.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and should be optimized based on the cell line's doubling time and the drug's mechanism of action.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining this compound IC50 using the MTT assay.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound-induced cell death.
References
- 1. This compound Triggers DNA Repair Inhibition by Binding and Ubiquitination of Apurinic/Apyrimidinic Endonuclease 1 to Boost Oxidative DNA Damage for Lung Cancer Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Utilizing the Comet Assay for Teniposide-Induced DNA Breaks
Introduction
Teniposide (VM-26) is a potent chemotherapeutic agent used in the treatment of various cancers. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription.[1][2] By stabilizing the transient covalent complex between topoisomerase II and DNA, this compound leads to the accumulation of both single and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4] The quantification of these DNA breaks is crucial for understanding the drug's efficacy, determining cellular sensitivity, and exploring potential resistance mechanisms.
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[5] The principle of the assay is that fragmented DNA migrates more readily through an agarose (B213101) matrix during electrophoresis than intact DNA.[6] This results in a "comet" shape, with the undamaged DNA forming the head and the fragmented DNA forming the tail. The intensity and length of the comet tail are proportional to the extent of DNA damage.[6] This application note provides a detailed protocol for using the alkaline comet assay to measure this compound-induced DNA breaks and discusses the relevant cellular pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects by targeting topoisomerase II. The drug traps the enzyme in a "cleavable complex" with DNA, preventing the re-ligation of the DNA strands.[3] This leads to an accumulation of DNA strand breaks, which are recognized by the cell's DNA damage response (DDR) machinery.
The resulting DNA damage can trigger several downstream signaling pathways:
-
APEX1 Inhibition: Recent studies have shown that this compound can bind to and promote the ubiquitination of Apurinic/Apyrimidinic Endonuclease 1 (APEX1), a key enzyme in the base excision repair pathway.[7][8] This inhibition of DNA repair capacity potentiates the DNA damage induced by this compound.[7]
-
cGAS/STING Pathway Activation: The presence of cytosolic DNA fragments, resulting from this compound-induced damage, can activate the cGAS/STING innate immune signaling pathway.[9][10] This leads to the production of type I interferons and other inflammatory cytokines, which can enhance the anti-tumor immune response.[11][12]
-
NF-κB Activation: this compound-induced DNA damage is also associated with the activation of the NF-κB pathway, which plays a role in inflammation and cell survival, further contributing to the cellular response to treatment.[11][12]
Below are diagrams illustrating this compound's mechanism of action and the experimental workflow for its analysis.
Caption: this compound inhibits Topoisomerase II, leading to DNA breaks and activating downstream pathways.
Caption: Experimental workflow for the comet assay to detect DNA damage.
Protocols
Alkaline Comet Assay for this compound-Induced DNA Damage
This protocol is adapted from established methods for detecting DNA strand breaks.[13][14][15]
I. Reagents and Materials
-
Cell Culture: Appropriate cell line (e.g., HT-29, A549, HL-60) and culture medium.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
PBS: 1X Phosphate-Buffered Saline (Ca²⁺ and Mg²⁺ free), ice-cold.
-
Agarose: Low Melting Point (LMP) Agarose (1% w/v in PBS).
-
CometSlides™: or pre-coated microscope slides.
-
Lysis Solution (chilled to 4°C): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Sodium Lauryl Sarcosinate, pH 10. Add 1% Triton X-100 and 10% DMSO fresh before use.
-
Alkaline Unwinding and Electrophoresis Solution (pH > 13): 300 mM NaOH, 1 mM EDTA. Prepare fresh and chill to 4°C.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
Staining Solution: SYBR® Green I or similar DNA intercalating dye (e.g., 1X concentration in TE buffer).
-
Equipment: Fluorescence microscope with appropriate filters, electrophoresis tank, power supply, water baths, and standard cell culture equipment.
II. Experimental Procedure
-
Cell Treatment: a. Seed cells at an appropriate density and allow them to attach overnight. b. Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) for a defined period (e.g., 1-4 hours).[16] Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., H₂O₂).
-
Cell Harvesting: a. After treatment, gently scrape or trypsinize the cells. b. Centrifuge the cell suspension, remove the supernatant, and wash once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[13]
-
Slide Preparation: a. Melt the 1% LMP agarose in a water bath and then cool to 37°C. b. Mix the cell suspension (from step 2c) with the molten LMP agarose at a 1:10 ratio (v/v) (e.g., 30 µL cells + 250 µL agarose).[13] c. Immediately pipette 50-75 µL of the cell/agarose mixture onto a CometSlide™. Spread evenly. d. Place the slides flat at 4°C in the dark for at least 30 minutes to allow the agarose to solidify.[13]
-
Lysis: a. Immerse the slides in pre-chilled Lysis Solution. b. Incubate for at least 60 minutes at 4°C, protected from light.[13] This step removes cell membranes and histones, leaving behind nucleoids.
-
DNA Unwinding: a. Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. b. Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Solution until the slides are fully submerged. c. Let the slides sit for 30-60 minutes at 4°C to allow for DNA unwinding and expression of alkali-labile sites as strand breaks.[13][15]
-
Electrophoresis: a. Perform electrophoresis in the same alkaline solution at ~1 V/cm for 30-60 minutes at 4°C.[13][15] (e.g., 25V, 300mA).
-
Neutralization and Staining: a. After electrophoresis, carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice. b. Dehydrate the slides in 70% ethanol (B145695) for 5 minutes and allow them to air dry completely.[13][15] c. Once dry, apply 50 µL of SYBR® Green I staining solution to each agarose circle. d. Let the slides dry in the dark at room temperature before imaging.[13]
-
Visualization and Scoring: a. Visualize the comets using a fluorescence microscope with the appropriate excitation/emission filters for the chosen stain. b. Capture images of at least 50-100 randomly selected cells per sample. c. Analyze the images using specialized comet scoring software (e.g., OpenComet, Comet Assay IV). The software will calculate various parameters, such as % DNA in the tail, tail length, and Olive Tail Moment.
Data Presentation
The following table summarizes representative quantitative data for this compound-induced DNA damage as measured by the comet assay. Data is typically presented as the mean ± standard deviation.
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Comet Parameter (Mean ± SD) | Reference |
| Lewis Lung Cancer | 0 | 2 | Olive Tail Moment: 2.1 ± 0.4 | [8] |
| Lewis Lung Cancer | 1 | 2 | Olive Tail Moment: 15.8 ± 1.5 | [8] |
| Lewis Lung Cancer | 5 | 2 | Olive Tail Moment: 28.3 ± 2.1 | [8] |
| A549 | 0 | 2 | Olive Tail Moment: 1.9 ± 0.3 | [8] |
| A549 | 1 | 2 | Olive Tail Moment: 12.5 ± 1.1 | [8] |
| A549 | 5 | 2 | Olive Tail Moment: 22.4 ± 1.9 | [8] |
| HT-29 Colon Cancer | Vehicle Control | 1 | % DNA in Tail: ~5% | [17] |
| HT-29 Colon Cancer | 10 | 1 | % DNA in Tail: ~35% | [17] |
Note: The values in the table are representative and may vary depending on the specific experimental conditions, cell type, and scoring software used. The data from reference[17] is an estimation based on graphical representation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cancerquest.org [cancerquest.org]
- 3. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Detection of DNA damage induced by topoisomerase II inhibitors, gamma radiation and crosslinking agents using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive CometChip assay for screening potentially carcinogenic DNA adducts by trapping DNA repair intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cGAS/STING axis mediates a topoisomerase II inhibitor–induced tumor immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Old dogs, new trick: classic cancer therapies activate cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-1/PD-L1 and DNA Damage Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A novel use for the comet assay: detection of topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Teniposide Cytotoxicity Using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide, a derivative of podophyllotoxin, is a potent anti-cancer agent used in the treatment of various malignancies, including childhood acute lymphoblastic leukemia.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[2][3] This inhibition leads to the accumulation of double-stranded DNA breaks, ultimately triggering programmed cell death, or apoptosis.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] This assay provides a quantitative measure of metabolically active cells and is therefore a valuable tool for evaluating the cytotoxic effects of chemotherapeutic agents like this compound.[5]
This document provides detailed application notes and protocols for utilizing the MTT assay to measure this compound-induced cytotoxicity in cancer cell lines.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily by targeting topoisomerase II.[3] By stabilizing the transient complex formed between topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.[1][3] This DNA damage activates a cascade of cellular events, including cell cycle arrest and apoptosis.[2][6] this compound has been shown to induce cell cycle arrest in the S or G2/M phase, depending on the cell type and drug concentration.[7][8] The induction of apoptosis by this compound is a key mechanism for eliminating cancer cells and can be triggered through various signaling pathways, often involving the activation of the tumor suppressor protein p53.[2][8]
Experimental Protocols
Materials and Reagents
-
This compound (Vumon®)
-
Cancer cell line of interest (e.g., Tca8113, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 N HCl)[8]
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-600 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest and count cells to ensure viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[8]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[8]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[4][10]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the media without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Data Presentation
The cytotoxic effect of this compound on various cancer cell lines, as determined by the MTT assay, is summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | ~0.53 | 72 | [8][9] |
| RPMI 8402 | Lymphoblast | 0.28 | Not Specified | [8] |
| DOHH-2 | B-cell Lymphoma | 0.0095 | Not Specified | [8] |
| SU-DHL-5 | B-cell Lymphoma | 0.0099 | Not Specified | [8] |
| MOLT-16 | T-cell Leukemia | 0.0117 | Not Specified | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
This compound Signaling Pathway
Caption: this compound's mechanism leading to cancer cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cancerquest.org [cancerquest.org]
- 8. benchchem.com [benchchem.com]
- 9. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Teniposide Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide (VM-26) is a potent chemotherapeutic agent belonging to the podophyllotoxin (B1678966) class of topoisomerase II inhibitors.[1][2] It exerts its cytotoxic effects by stabilizing the covalent complex between DNA and topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[1] Due to its significant antitumor activity, this compound has been investigated and used in the treatment of various malignancies, particularly in pediatric leukemias and certain solid tumors.[2][3]
Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models provide an invaluable in vivo platform to assess the efficacy, toxicity, and pharmacokinetics of anticancer agents like this compound before their advancement into clinical trials.
These application notes provide detailed protocols and compiled data for the administration of this compound in murine xenograft models, intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription. By binding to the enzyme-DNA complex, this compound prevents the re-ligation of DNA strands, resulting in persistent double-strand breaks. This DNA damage triggers cellular checkpoint responses, leading to cell cycle arrest, typically in the late S or early G2 phase, and ultimately inducing apoptosis.[1]
Figure 1: this compound's mechanism of action.
Data Presentation: Efficacy of this compound in Murine Xenograft Models
The following tables summarize the antitumor activity of this compound in various murine xenograft models.
| Tumor Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Route of Administration | Tumor Growth Inhibition (TGI) / Efficacy |
| Lewis Lung Carcinoma | 3LL | C57BL | 20 mg/kg, single dose | Intravenous (IV) | 25% primary tumor reduction.[4] |
| Lewis Lung Carcinoma | 3LL | C57BL | 6.5 mg/kg, every 3 days for 3 doses | Intravenous (IV) | 85% primary tumor reduction.[4] |
| Murine Leukemia | Not Specified | Not Specified | Not Specified | Not Specified | Highly active.[3] |
Note: This table is a summary of available preclinical data and should be used as a reference. Optimal dosing and efficacy can vary significantly based on the specific xenograft model and experimental conditions.
Experimental Protocols
Xenograft Model Establishment
A generalized protocol for establishing a subcutaneous xenograft model is provided below. This should be adapted based on the specific cell line and research objectives.
Materials:
-
Human tumor cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or other suitable extracellular matrix)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions to ~80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine viability.
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile, serum-free media and Matrigel® at a concentration of 1 x 107 to 5 x 107 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable, measure the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2 .
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Figure 2: Workflow for establishing a xenograft model.
This compound Formulation and Administration
A. Formulation for Intravenous (IV) Injection:
The commercial formulation of this compound is typically supplied as a 10 mg/mL solution in a non-aqueous medium containing benzyl (B1604629) alcohol, N,N-dimethylacetamide, polyethoxylated castor oil, and ethanol.[3]
Materials:
-
This compound injection (10 mg/mL)
-
Sterile 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes and needles
Procedure:
-
Dilution: this compound must be diluted prior to IV administration. Aseptically withdraw the required volume of this compound from the vial and dilute it with 5% Dextrose or Normal Saline to a final concentration of 0.1 mg/mL, 0.2 mg/mL, or 0.4 mg/mL.
-
Stability: Diluted solutions are stable at room temperature for up to 24 hours. Do not refrigerate as this may cause precipitation.
-
Administration: Administer the diluted this compound solution via the tail vein. The volume of injection will depend on the mouse's weight and the desired dose.
B. Formulation for Intraperitoneal (IP) Injection:
For intraperitoneal administration, the diluted intravenous formulation can be used.
Procedure:
-
Preparation: Prepare the diluted this compound solution as described for IV injection.
-
Administration: Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen. Insert the needle at a 10-20 degree angle to avoid puncturing the internal organs. Administer the solution slowly.
Treatment and Monitoring
Procedure:
-
Dosing: Administer this compound according to the predetermined schedule and dose. The vehicle control group should receive the same volume of the diluent (5% Dextrose or Normal Saline).
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Toxicity Monitoring: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity. Observe the animals for any signs of distress, such as changes in behavior, appetite, or posture. The dose-limiting toxicity of this compound is typically myelosuppression.[3]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Safety Precautions
This compound is a cytotoxic agent and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All procedures involving the handling of this compound should be performed in a certified biological safety cabinet. Dispose of all contaminated materials according to institutional guidelines for hazardous waste.
References
- 1. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in lymphomas and leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of leukemia: a case study of conflicting priorities in the development of drugs for fatal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and pharmacokinetics of this compound in Lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teniposide and Carboplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the combination therapy involving teniposide and carboplatin (B1684641), two potent chemotherapeutic agents. This compound, a derivative of podophyllotoxin, is a topoisomerase II inhibitor that causes DNA strand breaks.[1][2] Carboplatin, a platinum-based compound, functions as an alkylating-like agent that forms DNA adducts and cross-links, thereby inhibiting DNA replication and transcription.[1][3] The combination of these two agents has been investigated in various cancer types, demonstrating a range of clinical efficacy. These notes are intended to serve as a resource for researchers and professionals in drug development, offering insights into the preclinical and clinical data, mechanisms of action, and protocols for in vitro and in vivo studies.
Mechanism of Action
The antitumor effect of the this compound and carboplatin combination stems from their distinct but complementary mechanisms of action targeting DNA.
This compound: As a topoisomerase II inhibitor, this compound stabilizes the covalent complex between the enzyme and DNA.[2] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This action is cell cycle-specific, primarily affecting cells in the late S and early G2 phases.[4] The resulting DNA damage triggers cell cycle arrest and apoptosis.[2][5]
Carboplatin: Carboplatin exerts its cytotoxic effects by forming platinum-DNA adducts, leading to intrastrand and interstrand cross-links.[1] This distortion of the DNA structure inhibits DNA replication and repair mechanisms, ultimately inducing apoptosis.[3] The DNA damage response (DDR) pathways, including nucleotide excision repair (NER), base excision repair (BER), mismatch repair (MMR), and homologous recombination (HR), are critical in recognizing and attempting to repair carboplatin-induced lesions.[6]
Combined Effect: The combination of this compound and carboplatin is thought to result in enhanced antitumor activity. Preclinical studies suggest at least an additive effect in cell kill.[7] The DNA damage induced by carboplatin may potentiate the cytotoxic effects of this compound by overwhelming the cancer cells' DNA repair capacity.
Data Presentation
Clinical Efficacy of this compound and Carboplatin Combination Therapy
| Cancer Type | Number of Patients | Treatment Regimen | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Survival | Key Toxicities | Reference |
| Small Cell Lung Cancer (SCLC) - Previously Untreated | 70 (62 evaluable) | This compound: 60 mg/m² (days 1-5), Carboplatin: 400 mg/m² (day 1), every 28 days | 76% | LD: 48%, ED: 21% | - | Overall: 311 days (44 weeks) | Myelosuppression (Grade 3/4 infection in 33%) | [8] |
| Small Cell Lung Cancer (SCLC) - Previously Untreated | 44 (40 evaluable) | This compound: 60 mg/m² (days 1-5), Carboplatin: 400 mg/m² (day 1), every 28 days | 78% (LD), 77% (ED) | LD: 50%, ED: 9% | - | Overall: 275 days | Myelosuppression (Grade 3/4 infection in 38%) | [9] |
| Recurrent Oligodendroglioma/Oligoastrocytoma (Third-line) | 23 | Carboplatin: 350 mg/m² (day 1), this compound: 50 mg/m² (days 1-3), every 4 weeks | 8.6% | 0% | 8.6% | 60.7 weeks | Grade 4 Neutropenia (8.6%), Grade 4 Thrombocytopenia (13%) | [10] |
| Glioblastoma Multiforme (with concurrent radiotherapy) | 56 | Carboplatin: 350 mg/m² (days 1, 22, 43), this compound: 50 mg/m² (days 1-3, 22-24, 43-45) | - | - | - | 12.5 months | Thrombocytopenia | [11] |
LD: Limited Disease, ED: Extensive Disease
Experimental Protocols
In Vitro Cytotoxicity Assessment: Clonogenic Assay
This protocol is adapted from studies assessing the cytotoxic effects of platinum agents and topoisomerase inhibitors on cancer cell lines.[7]
Objective: To determine the long-term survival and proliferative capacity of cancer cells after treatment with this compound, carboplatin, and their combination.
Materials:
-
Cancer cell lines of interest (e.g., SCLC, neuroblastoma, glioma cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
Carboplatin (stock solution in sterile water or PBS)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed a predetermined number of viable cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies per control well.
-
Allow cells to attach overnight in the incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and carboplatin in complete medium from stock solutions.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add the drug-containing medium. Include vehicle-only controls (e.g., DMSO at the highest concentration used for this compound).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium and wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to the incubator and allow colonies to form for a period of 10-14 days. Monitor the plates periodically.
-
-
Staining and Quantification:
-
When colonies in the control wells are of a sufficient size (e.g., >50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies by adding methanol (B129727) for 10-15 minutes.
-
Remove the methanol and add crystal violet staining solution. Incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)).
-
Plot the SF against the drug concentration to generate dose-response curves and determine the IC50 values.
Cell Viability Assay (MTT Assay)
Objective: To assess the short-term cytotoxic or cytostatic effects of this compound and carboplatin on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Carboplatin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the drugs in complete medium.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Plot the percentage of viability against drug concentration to determine IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and carboplatin.
Materials:
-
Cancer cell lines
-
This compound and Carboplatin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound, carboplatin, or their combination for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in treated samples to the control.
Signaling Pathways and Logical Relationships
The interaction between this compound and carboplatin likely converges on the DNA damage response pathway. Carboplatin-induced DNA adducts activate DDR signaling, which can lead to cell cycle arrest to allow for DNA repair. This compound's inhibition of topoisomerase II introduces double-strand breaks, further stressing the DDR machinery. When the extent of DNA damage surpasses the cell's repair capacity, apoptosis is initiated.
References
- 1. Carboplatin-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of HN-3 cell apoptosis induced by carboplatin: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerquest.org [cancerquest.org]
- 5. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small cell lung carcinoma cell line screen of etoposide/carboplatin plus a third agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy with this compound (VM26) and carboplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (VM-26) and carboplatin as initial therapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboplatin and this compound as third-line chemotherapy in patients with recurrent oligodendroglioma or oligoastrocytoma: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carboplatin and this compound concurrent with radiotherapy in patients with glioblastoma multiforme: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Teniposide-Resistant Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide (VM-26) is a potent chemotherapeutic agent used in the treatment of various cancers, particularly in pediatric acute lymphoblastic leukemia (ALL).[1][2] As a derivative of podophyllotoxin, its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][3] this compound stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-stranded DNA breaks and ultimately triggering apoptosis.[1] However, the development of drug resistance is a significant clinical challenge that limits the efficacy of this compound. Understanding the mechanisms of resistance and developing in vitro models are crucial for creating novel therapeutic strategies to overcome this challenge.
These application notes provide a comprehensive guide for establishing and characterizing this compound-resistant leukemia cell lines. This includes a detailed protocol for the stepwise development of resistance, methods for assessing the resistance phenotype, and protocols for investigating the underlying molecular mechanisms.
Core Mechanisms of this compound Resistance in Leukemia
Resistance to this compound in leukemia is a multifactorial phenomenon. The primary mechanisms identified include:
-
Alterations in the Drug Target (Topoisomerase IIα - TOP2A): This can involve reduced expression of the TOP2A protein, rendering the cells less susceptible to the drug's effects.[4] Mutations in the TOP2A gene can also alter the protein structure, preventing effective binding of this compound.[5] Furthermore, changes in the post-translational modification, such as phosphorylation, of TOP2A can also contribute to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxicity.[6]
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways can allow cancer cells to survive the DNA damage induced by this compound. This can involve the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic proteins.[1]
Experimental Workflow for Development and Characterization
The overall process for developing and characterizing this compound-resistant leukemia cell lines involves a systematic approach from initial cell culture to in-depth molecular analysis.
Caption: Experimental workflow for generating and analyzing this compound-resistant leukemia cells.
Data Presentation: Characterization of this compound Resistance
The following tables summarize the expected quantitative data from the characterization of sensitive parental and newly developed this compound-resistant leukemia cell lines.
Table 1: Cytotoxicity of this compound in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance | Reference |
| CCRF-CEM | T-lymphoblastic leukemia (Parental) | ~0.02 - 0.05 | - | [7][8] |
| CEM/VM-1 | This compound-resistant CCRF-CEM | >1.0 | ~20-50x | [8] |
| K562 | Chronic myelogenous leukemia (Parental) | ~0.03 - 0.06 | - | [4][7] |
| K/VP.5 | Etoposide-resistant K562 (cross-resistant to this compound) | >1.0 | ~30x | [4] |
| HL-60 | Acute promyelocytic leukemia (Parental) | ~0.01 - 0.04 | - | [4][9] |
| HL-60/MX2 | Mitoxantrone-resistant HL-60 (cross-resistant to this compound) | >0.5 | ~35x | [4] |
Table 2: Molecular Characterization of this compound-Resistant Leukemia Cell Lines
| Cell Line | Parental Line | Target | Method | Fold Change in Resistant Line (Resistant/Parental) | Reference |
| CEM/VM-1 | CCRF-CEM | TOP2A catalytic activity | DNA unknotting assay | Decreased | [5] |
| K/VP.5 | K562 | TOP2A mRNA | Northern Blot | Reduced | [4] |
| K/VP.5 | K562 | TOP2A protein | Immunoassay | Reduced | [4] |
| P388/R | P388 | TOP2A activity | DNA unknotting assay | ~1.7-fold decrease | [10] |
| Doxorubicin-resistant K562 | K562 | ABCB1 gene | Not specified | 11- to 13-fold increase | [11] |
Signaling Pathways in this compound Action and Resistance
This compound exerts its cytotoxic effects by targeting TOP2A, leading to DNA damage and apoptosis. Resistance mechanisms often involve alterations in this pathway or the activation of survival pathways.
Caption: Key signaling pathways involved in this compound's mechanism and resistance.
Experimental Protocols
Protocol 1: Development of this compound-Resistant Leukemia Cell Lines
This protocol employs a stepwise dose-escalation method to gradually select for resistant cells.
Materials:
-
Parental leukemia cell line (e.g., CCRF-CEM, K562, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (VM-26)
-
Sterile cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial IC50 Determination:
-
Culture the parental leukemia cell line under standard conditions.
-
Perform a dose-response experiment using an MTT assay (see Protocol 2) to determine the initial IC50 of this compound for the parental cell line.
-
-
Initiation of Resistance Development:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the parental cells. This may take several weeks.
-
-
Stepwise Increase in this compound Concentration:
-
Once the cells are stably growing at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Again, culture the cells at this new concentration until a stable growth rate is achieved.
-
Repeat this stepwise increase in drug concentration. It is crucial to cryopreserve cells at each stable concentration step as a backup.
-
-
Isolation of Resistant Population:
-
Continue this process until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
The resulting cell population is considered this compound-resistant.
-
-
Stabilization of the Resistant Line:
-
Culture the resistant cell line for several passages in the presence of the final this compound concentration to ensure the stability of the resistant phenotype.
-
For long-term maintenance, it is often recommended to keep a low dose of the drug in the culture medium to maintain selective pressure.
-
Protocol 2: MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Parental and resistant leukemia cell lines
-
96-well microplates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer and trypan blue to ensure high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines) in a final volume of 100 µL per well.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include wells with medium only (blank) and cells with medium but no drug (control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of TOP2A and P-gp Expression
This protocol is for detecting the protein levels of TOP2A and P-glycoprotein.
Materials:
-
Parental and resistant leukemia cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TOP2A, anti-P-gp/ABCB1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis of the protein bands using appropriate software.
-
Normalize the expression of the target proteins to the loading control.
-
Protocol 4: Quantitative PCR (qPCR) for TOP2A and ABCB1 Gene Expression
This protocol measures the mRNA expression levels of the target genes.
Materials:
-
Parental and resistant leukemia cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for TOP2A, ABCB1, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in a final volume of 20 µL, containing cDNA, qPCR master mix, and forward and reverse primers.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the resistant cells to the parental cells.
-
By following these detailed protocols and application notes, researchers can successfully develop and characterize this compound-resistant leukemia cell lines, providing valuable tools to investigate the mechanisms of drug resistance and to test novel therapeutic strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in lymphomas and leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of DNA topoisomerase IIα splice variants on acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of a mutant DNA topoisomerase II in CCRF-CEM human leukemic cells selected for resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCB1 genetic variants in leukemias: current insights into treatment outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Atypical multiple drug resistance in a human leukemic cell line selected for resistance to this compound (VM-26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular determinants of etoposide resistance in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence of DNA topoisomerase II-dependent mechanisms of multidrug resistance in P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Teniposide-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and conceptual application of teniposide-loaded nanoparticles. This document is intended to serve as a practical guide for researchers developing advanced drug delivery systems for this potent chemotherapeutic agent.
Introduction to this compound Nanoparticles
This compound is a semi-synthetic derivative of podophyllotoxin (B1678966) used in the treatment of various cancers, including childhood acute lymphoblastic leukemia and certain brain tumors. Its clinical application can be limited by poor water solubility and associated side effects. Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations by improving its solubility, enabling targeted delivery, and providing sustained release, thereby enhancing therapeutic efficacy while potentially reducing systemic toxicity.[1][2]
This document outlines methodologies for three distinct types of this compound-loaded nanoparticle formulations: polymeric nanoparticles using Poly(lactic-co-glycolic acid) (PLGA), inorganic magnetic nanoparticles, and protein-based albumin nanoparticles.
Data Presentation: Physicochemical Characterization
The following table summarizes key quantitative data for different this compound-loaded nanoparticle formulations, providing a basis for comparison.
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound-PLGA Nanoparticles | ~150 | < 0.1 | ~ -26 | Data not available | Data not available | [3] (Etoposide-loaded) |
| This compound-Magnetic Nanoparticles | 151.6 ± 6.4 | Data not available | Data not available | Data not available | Data not available | (Etoposide-loaded) |
| This compound-Albumin Nanoparticles | 182.3 ± 11.7 | 0.168 ± 0.02 | -10.75 ± 1.42 | 82.27 | Data not available | [4] |
| This compound Nanosuspension | 151 ± 11 | 0.138 | Data not available | Not Applicable | Not Applicable | [5] |
Note: Data for PLGA and magnetic nanoparticles are based on etoposide-loaded formulations as a close structural analog due to the limited availability of specific quantitative data for this compound in these systems.
Experimental Protocols
Formulation of this compound-Loaded Nanoparticles
This method is suitable for encapsulating hydrophobic drugs like this compound within a biodegradable polymeric matrix.[6][7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
This compound
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath or homogenizing at high speed (e.g., 15,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker containing 50 mL of deionized water and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash, to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry.
This protocol describes the synthesis of iron oxide nanoparticles and their subsequent functionalization for drug conjugation.[8][9][10]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
DOTA-NHS ester
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Magnetic stirrer
-
Permanent magnet
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen).
-
Heat the solution to 80°C with vigorous stirring.
-
Add ammonium hydroxide dropwise until the pH reaches ~10-11, resulting in the formation of a black precipitate.
-
Continue stirring for 1-2 hours at 80°C.
-
Collect the black precipitate using a permanent magnet and wash several times with deionized water and ethanol.
-
-
Silica Coating and Amination:
-
Disperse the Fe₃O₄ nanoparticles in ethanol.
-
Add APTES and stir at room temperature for 6-8 hours to form amine-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-NH₂).
-
Wash the particles with ethanol to remove unreacted APTES.
-
-
DOTA Conjugation:
-
Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles in DMF.
-
Add DOTA-NHS ester and stir at room temperature for 24 hours.
-
Wash the particles with DMF and then ethanol to remove unreacted DOTA-NHS ester.
-
-
This compound Conjugation:
-
Activate the carboxylic acid group of this compound using a suitable carbodiimide (B86325) (e.g., EDC/NHS chemistry) in an appropriate solvent.
-
Add the activated this compound to a dispersion of the DOTA-functionalized magnetic nanoparticles.
-
Allow the reaction to proceed for 24-48 hours.
-
Wash the final this compound-conjugated magnetic nanoparticles extensively to remove any non-conjugated drug.
-
This method utilizes the desolvation of albumin in the presence of the drug to form nanoparticles.[4][11]
Materials:
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
This compound
-
Ethanol
-
Glutaraldehyde (B144438) solution (e.g., 8% v/v)
-
Deionized water
-
pH meter
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Albumin Solution Preparation: Dissolve 100 mg of albumin in 10 mL of deionized water. Adjust the pH to 8.0-9.0.
-
Drug Addition: Dissolve 10 mg of this compound in a minimal amount of a suitable solvent (e.g., ethanol) and add it to the albumin solution under gentle stirring.
-
Desolvation: Add ethanol dropwise (e.g., 1 mL/min) to the albumin-drug solution under continuous stirring. The solution will become turbid, indicating nanoparticle formation. Continue adding ethanol until a total of 30-40 mL has been added.
-
Cross-linking: Add 150 µL of 8% glutaraldehyde solution to the nanoparticle suspension to cross-link and stabilize the nanoparticles.
-
Stirring: Continue stirring at room temperature for 12-24 hours.
-
Purification: Purify the nanoparticles by repeated cycles of ultracentrifugation (e.g., 16,000 x g for 20 minutes) and redispersion in deionized water to remove unreacted glutaraldehyde and free drug.
-
Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant is recommended.
Characterization of this compound-Loaded Nanoparticles
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. The PDI is a measure of the width of the particle size distribution.[3][12]
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a slightly opalescent, transparent suspension).
-
Instrument Setup: Set the parameters on the DLS instrument (e.g., Malvern Zetasizer), including the dispersant viscosity and refractive index (for water).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement at a constant temperature (e.g., 25°C).
-
Data Analysis: The instrument software will calculate the Z-average particle size and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively narrow size distribution.
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion. It is measured by applying an electric field across the sample and measuring the direction and velocity of particle movement (electrophoretic mobility).[1][13][14]
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient ionic strength for the measurement.
-
Instrument Setup: Use a dedicated zeta potential cell (e.g., folded capillary cell). Ensure the electrodes are clean.
-
Measurement: Inject the diluted sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement.
-
Data Analysis: The instrument software calculates the zeta potential from the electrophoretic mobility using the Henry equation. Values greater than +30 mV or less than -30 mV are indicative of good colloidal stability.
Principle: The amount of this compound encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation, or directly by lysing the nanoparticles and measuring the total entrapped drug.[15][16]
Protocol:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes).
-
Quantification of Free Drug: Carefully collect the supernatant and analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.[17]
-
Quantification of Total Drug: Take the same initial amount of the nanoparticle suspension and add a solvent that dissolves the nanoparticles (e.g., acetonitrile (B52724) or dichloromethane) to release the encapsulated drug. Analyze the total this compound concentration using HPLC.
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Visualization of Key Processes
Experimental Workflow
Caption: Workflow for this compound-PLGA Nanoparticle Synthesis and Characterization.
Logical Relationship of the Drug Delivery System
Caption: Components and Goals of the this compound Nanoparticle Delivery System.
This compound Signaling Pathway
References
- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Encapsulation of this compound into albumin nanoparticles with greatly lowered toxicity and enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of this compound PLGA nanoparticles and their uptake in human glioblastoma U87MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptotic cell death triggered by camptothecin or this compound. The cell cycle specificity and effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Albumin nanoparticles with predictable size by desolvation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Teniposide Resistance
This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with teniposide resistance in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance?
This compound is a topoisomerase II inhibitor, and resistance primarily develops through two established mechanisms. First, alterations in the drug's target, the topoisomerase II enzyme, can reduce its binding affinity or activity.[1][2] Second, cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[3][4][5][6] Other contributing factors can include enhanced DNA repair capabilities and dysregulation of apoptotic pathways.[7][8]
Q2: My this compound-resistant cell line is also resistant to etoposide (B1684455), but not cisplatin. Why?
This is a common cross-resistance pattern. This compound and etoposide are both epipodophyllotoxins that target topoisomerase II, so a resistance mechanism affecting this enzyme or a multidrug resistance pump that effluxes both drugs will confer resistance to both.[1][3] Cisplatin, however, has a different mechanism of action (forming DNA adducts) and is not typically a substrate for the same efflux pumps.[1][3] In some cases, resistant cells may even become hypersensitive to drugs like cisplatin.[1]
Q3: What role does the PI3K/Akt/mTOR pathway play in this compound resistance?
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and inhibits apoptosis.[9][10][11] Its hyperactivation is a key factor in the development of resistance to various chemotherapeutic agents, including topoisomerase II inhibitors.[12][13] An activated PI3K/Akt pathway can lead to the upregulation of anti-apoptotic proteins and may enhance the expression or function of ABC transporters, thereby contributing to a multidrug-resistant phenotype.[9][10] Therefore, targeting components of this pathway is a promising strategy to overcome this compound resistance.[12]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound-resistant cells.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant difference in IC50 between parental and "resistant" cell line. | 1. Insufficient Drug Pressure: The concentration or duration of this compound exposure during the development of the resistant line was inadequate.[14] 2. Reversion of Resistance: The resistant phenotype is unstable without continuous, low-level drug presence. 3. Cell Line Heterogeneity: The parental line may contain a pre-existing resistant subpopulation that was not effectively selected for. | 1. Re-evaluate Selection Protocol: Gradually increase the drug concentration in a stepwise manner over a longer period (several months).[14][15][16] 2. Maintain Low-Dose Culture: Culture the resistant line in media containing a sub-lethal concentration of this compound to maintain selective pressure.[16] 3. Perform Clonal Selection: Isolate single-cell clones after the initial resistance selection to ensure a homogenous resistant population.[15] |
| High variability between replicates in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[17] 2. "Edge Effects": Evaporation from the outer wells of the microplate can concentrate media components and drugs.[17][18] 3. Incomplete Drug/Reagent Mixing: Poor mixing upon addition of this compound or the viability assay reagent. | 1. Improve Seeding Technique: Thoroughly mix the cell suspension before and during seeding. Consider using a multichannel pipette for consistency.[17] 2. Minimize Edge Effects: Do not use the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[18] 3. Ensure Proper Mixing: After adding reagents, gently tap the plate or use an orbital shaker for a brief period to ensure uniform distribution. |
| A combination therapy (this compound + Inhibitor X) is not showing synergy. | 1. Suboptimal Dosing: The concentration of one or both drugs may be incorrect. 2. Incorrect Scheduling: The timing and order of drug addition may be critical. 3. Inappropriate Combination: The chosen inhibitor may not target a relevant resistance mechanism in your specific cell line. | 1. Perform Dose-Matrix Assay: Test a wide range of concentrations for both drugs simultaneously to identify synergistic ratios (e.g., using a checkerboard assay). 2. Test Different Schedules: Experiment with pre-treatment, co-treatment, and post-treatment schedules of the inhibitor and this compound. 3. Confirm Mechanism: Use molecular techniques (e.g., Western blot, qPCR) to verify that the targeted pathway (e.g., PI3K/Akt) is active in your resistant cells and is being effectively inhibited by your chosen drug. |
Section 3: Data & Protocols
Data Summary Tables
Table 1: Examples of Acquired this compound (VM-26) Resistance in Human Cancer Cell Lines
| Cell Line | Parental Line | Fold Resistance to this compound (VM-26) | Key Resistance Mechanism |
| HCT116(VM)34 | HCT116 (Colon) | 7-fold | Increased P-glycoprotein (mdr1) expression[1][3] |
| HCT116(VP)35 | HCT116 (Colon) | 7-fold | Decreased topoisomerase II activity[1][3] |
| A549(VM)28 | A549 (Lung) | 8-fold | Decreased topoisomerase II activity[1][3] |
Table 2: Examples of this compound-Based Combination Chemotherapy
| Combination | Cancer Type | Patient Cohort | Objective Response Rate |
| This compound + Carboplatin (B1684641) | Small Cell Lung Cancer | 62 evaluable patients | 76%[19] |
| V-PLAT (this compound, Cisplatin, Prednisone) | Advanced Malignant Lymphomas | 45 patients | 20%[20] |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a standard method for developing a drug-resistant cell line using stepwise increases in drug concentration.[14][15]
-
Determine Initial Concentration: First, determine the IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line using a standard cell viability assay (e.g., MTT, see Protocol 2). The starting concentration for resistance development should be at or below the IC20 (the concentration that inhibits growth by 20%).[15]
-
Initial Exposure: Culture the parental cells in medium containing the starting concentration of this compound.
-
Monitor and Passage: Initially, a large percentage of cells may die. Monitor the culture daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same drug concentration. Maintain the cells at this concentration for 2-3 passages until their morphology and proliferation rate appear stable.[15]
-
Stepwise Dose Escalation: Gradually increase the this compound concentration. The increment size depends on the cell line's tolerance but is typically a 1.5 to 2-fold increase.
-
Repeat and Stabilize: Repeat Step 3 at each new concentration. If a significant cell death event (>50%) occurs, revert to the previous, lower concentration until the cells recover.[15] This entire process can take 3 to 18 months.[16]
-
Validation: Once cells are stably proliferating at a significantly higher drug concentration (e.g., 5-10 times the initial IC50), validate the resistance. Perform a cell viability assay to compare the IC50 of the new resistant line to the parental line. A 3- to 10-fold increase in IC50 is considered a good indicator of resistance.[14]
-
Cryopreservation: Freeze multiple vials of the resistant cell line at an early passage to create a master stock.
Protocol 2: MTT Cell Viability Assay for IC50 Determination
This protocol is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 of this compound.
-
Cell Seeding: Seed your parental and resistant cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the appropriate wells. Include a "no-drug" control (vehicle only, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[17]
-
Solubilize Formazan: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.[17] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[18]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Section 4: Visualizations
Signaling Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to drugs that inhibit DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to etoposide and this compound in acquired resistant human colon and lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review [mdpi.com]
- 9. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Combination chemotherapy with this compound (VM26) and carboplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative trial of two this compound-based combination chemotherapy regimens for the treatment of advanced malignant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Teniposide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving teniposide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a derivative of podophyllotoxin (B1678966) and functions as a topoisomerase II inhibitor.[1] It stabilizes the complex between the enzyme and DNA, leading to double-strand breaks in the DNA. This action ultimately disrupts DNA replication and repair, causing cell cycle arrest in the late S or early G2 phase and inducing apoptosis (programmed cell death).[2]
Q2: What are the common routes of administration for this compound in in vivo studies?
A2: Based on preclinical and clinical data, the most common route of administration for this compound is intravenous (IV) infusion.[3][4] Oral administration has been explored, but it has lower bioavailability.[5] Intraperitoneal (IP) injections have also been used in murine studies to investigate toxicity.[5][6]
Q3: What is a recommended starting dose for this compound in mice?
A3: For a new in vivo study in mice, a dose-range finding study is crucial. Based on existing literature, a starting point could be extrapolated from effective doses in other murine models. For instance, in a Lewis lung carcinoma model, a single intravenous dose of 20 mg/kg or three weekly doses of 6.5 mg/kg have been shown to be effective.[3][7] A lower starting dose, such as 0.5 mg/kg administered intraperitoneally, has been noted to cause bone marrow toxicity and could be a starting point for toxicity assessments.[6]
Q4: What are the primary toxicities associated with this compound in vivo?
A4: The dose-limiting toxicity of this compound is myelosuppression, specifically leukopenia and thrombocytopenia.[2][5] Other potential side effects include gastrointestinal toxicity (nausea, vomiting, diarrhea), hypersensitivity reactions, and alopecia.[1]
Q5: How can I formulate this compound for in vivo administration?
A5: this compound is poorly soluble in water. For intravenous administration, it is typically formulated in a nonaqueous solution containing ingredients like benzyl (B1604629) alcohol, N,N-dimethylacetamide, and polyoxyethylated castor oil. For experimental purposes, nanosuspensions have also been developed to improve intravenous delivery.[8] When preparing for injection, it is crucial to follow established protocols to ensure solubility and stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High mortality or excessive weight loss in animals | The administered dose is above the Maximum Tolerated Dose (MTD). | Immediately halt the study and re-evaluate the dosage. Conduct a dose-range finding study to determine the MTD. Start with a lower dose and escalate gradually while monitoring for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). |
| Lack of tumor growth inhibition | The administered dose is too low. | Gradually increase the dose in subsequent cohorts, while carefully monitoring for toxicity. Ensure the dosing schedule is optimal; for example, a fractionated dosing regimen (e.g., three times a week) may be more effective and better tolerated than a single high dose.[3] |
| Precipitation of the drug during formulation or administration | Improper solvent or dilution. | This compound is poorly soluble. Use the recommended solvents and dilution procedures. For intravenous infusion, dilute the stock solution with 5% Dextrose Injection or 0.9% Sodium Chloride Injection to the final concentration just before administration. Avoid using heparin in the same line as it can cause precipitation. |
| Hypotension during intravenous administration | Rapid injection. | Administer this compound via a slow intravenous infusion over at least 30-60 minutes. Monitor the animals during and after the infusion. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound in Murine Models
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Lewis Lung Carcinoma | 20 mg/kg (single dose) | Intravenous (IV) | 25% primary tumor reduction, marked antimetastatic activity | [3] |
| Lewis Lung Carcinoma | 6.5 mg/kg (3 doses/week) | Intravenous (IV) | 85% primary tumor reduction, disappearance of metastases | [3][7] |
| Mouse | 3.4 mg/kg | Not specified | LD10 (Lethal Dose for 10% of the population) | [5] |
| Mouse | 0.5 mg/kg | Intraperitoneal (IP) | Increased micronucleated polychromatic erythrocytes (indicator of bone marrow toxicity) | [5][6] |
| Mouse | 12, 24 mg/kg | Intraperitoneal (IP) | Induced disomic sperm | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Terminal Elimination Half-life | ~77 minutes | [5] |
| Clearance Rate | ~12 mL/kg per minute | [5] |
| Volume of Distribution | ~1400 mL/kg | [5] |
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Select the appropriate mouse strain for your tumor model (e.g., BALB/c, C57BL/6, immunodeficient mice for xenografts).
-
Group Allocation: Randomly assign mice to several groups (e.g., 5 groups of 3-5 mice each), including a vehicle control group.
-
Dose Escalation:
-
Based on the LD10 of 3.4 mg/kg, start with a conservative dose (e.g., 1 mg/kg).
-
Escalate the dose in subsequent groups by a fixed increment (e.g., 1.5x or 2x), such as 1 mg/kg, 2 mg/kg, 4 mg/kg, and 8 mg/kg.
-
-
Administration: Administer this compound via the intended experimental route (e.g., intravenous injection). The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the mice daily for clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), behavior (lethargy, social isolation), and hydration status.
-
Use a clinical scoring system to quantify toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause:
-
More than 20% body weight loss.
-
Death of any animal in the cohort.
-
Severe, unmanageable clinical signs of toxicity.
-
-
Data Analysis: Plot the percentage of body weight change over time for each dose group. The MTD will be the highest dose that meets the predefined endpoint criteria.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activity and pharmacokinetics of this compound in Lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting EMT using low-dose this compound by downregulating ZEB2-driven activation of RNA polymerase I in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and in vitro-in vivo evaluation of this compound nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Teniposide-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing teniposide-induced myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound is a topoisomerase II inhibitor. It stabilizes the covalent intermediate complex between topoisomerase II and DNA, leading to double-strand breaks. This damage is particularly cytotoxic to rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, thereby suppressing their ability to produce mature blood cells (neutrophils, erythrocytes, and platelets). This process is known as myelosuppression.
Q2: My in vitro colony-forming unit (CFU) assay shows high variability after this compound treatment. What are the potential causes and solutions?
A2: High variability in CFU assays is a common issue. Here are some troubleshooting steps:
-
Cell Health: Ensure your bone marrow mononuclear cells (BMMCs) or cord blood-derived hematopoietic stem cells are of high viability (>90%) before plating. Inconsistent cell health is a primary source of variability.
-
This compound Preparation: Prepare fresh dilutions of this compound for each experiment. The drug's potency can degrade with improper storage or multiple freeze-thaw cycles.
-
Plating Density: Optimize your cell plating density. Too few cells can lead to stochastic effects, while too many can cause colony overlap and inaccurate counting.
-
Incubation Conditions: Maintain consistent temperature (37°C), humidity (>95%), and CO2 (5%) levels in your incubator. Fluctuations can significantly impact colony growth.
-
Scoring Consistency: Develop a clear and consistent set of criteria for identifying and counting colonies. If possible, have a second researcher score the plates independently to ensure inter-observer reliability.
Q3: We are observing lower than expected efficacy of Granulocyte Colony-Stimulating Factor (G-CSF) in our animal model of this compound-induced neutropenia. What should we investigate?
A3: Several factors could contribute to the reduced efficacy of G-CSF:
-
Timing of Administration: G-CSF is most effective when administered prophylactically or shortly after chemotherapy. Guidelines often recommend starting G-CSF 24-72 hours after chemotherapy administration.[1] Concurrent administration with cytotoxic chemotherapy can sometimes lead to severe myelosuppression.
-
Dosage and Schedule: Ensure the G-CSF dosage is appropriate for the animal model and the severity of neutropenia. The duration of G-CSF treatment should be sufficient to allow for neutrophil recovery.
-
Animal Model Variability: The genetic background and health status of the animals can influence their response to both this compound and G-CSF. Ensure you are using a well-characterized and consistent animal model.
-
Severity of Myelosuppression: Very high doses of this compound may cause profound bone marrow aplasia, from which G-CSF alone may not be sufficient to stimulate recovery. Consider dose-response experiments for this compound in your model.
Q4: Can trilaciclib (B611476) be used to mitigate myelosuppression from this compound?
A4: Trilaciclib is a transient CDK4/6 inhibitor that has been shown to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage by inducing a temporary cell cycle arrest in the G1 phase. While clinical trials have specifically demonstrated its efficacy in patients receiving etoposide (B1684455) (a closely related topoisomerase II inhibitor), the mechanism of action suggests it would likely be effective in mitigating myelosuppression from this compound as well.[2][3][4][5][6] Researchers can explore the use of trilaciclib in preclinical models of this compound-induced myelosuppression.
Q5: What is the rationale for using antioxidants to reduce this compound-induced toxicity?
A5: this compound's mechanism of action can lead to the production of reactive oxygen species (ROS), which contribute to DNA damage and cellular stress. Antioxidants, such as N-acetylcysteine (NAC), may help to mitigate this oxidative stress and protect cells from damage. However, it is crucial to carefully evaluate whether the antioxidant interferes with the chemotherapeutic efficacy of this compound.
Troubleshooting Guides
In Vitro Myelosuppression Assays
| Issue | Possible Causes | Troubleshooting Steps |
| No or poor colony growth in all conditions (including control) | - Poor quality of methylcellulose-based medium.- Suboptimal cytokine cocktail.- Incorrect incubation conditions.- Low cell viability. | - Use pre-screened, high-quality methylcellulose (B11928114).- Ensure the appropriate concentration and combination of cytokines (e.g., SCF, IL-3, EPO, G-CSF, GM-CSF) for the cell type.- Verify incubator temperature, CO2, and humidity.- Perform a viability count (e.g., trypan blue) before plating. |
| Inconsistent colony numbers between replicate plates | - Inaccurate cell counting and dilution.- Uneven distribution of cells in the methylcellulose.- Pipetting errors. | - Ensure a homogenous cell suspension before taking an aliquot for counting.- Vortex cells with methylcellulose thoroughly but gently to avoid excessive bubbles.- Use a positive displacement pipette for viscous methylcellulose. |
| Difficulty in identifying and enumerating colony types | - Poor colony morphology due to suboptimal culture conditions.- Lack of experience in colony identification. | - Optimize culture conditions to promote distinct colony morphology.- Use stained cytospins of individual colonies to correlate morphology with cell type.- Refer to established colony morphology atlases. |
Animal Models of Myelosuppression
| Issue | Possible Causes | Troubleshooting Steps |
| High mortality rate in the this compound-treated group | - this compound dose is too high for the specific strain or age of the animal.- Severe, prolonged myelosuppression leading to opportunistic infections. | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Provide supportive care, such as sterile housing, acidified water, and prophylactic antibiotics. |
| Wide variation in blood cell counts within the same treatment group | - Inconsistent drug administration (e.g., intraperitoneal vs. intravenous).- Variation in animal age, weight, or health status.- Stress-induced hematopoietic changes. | - Standardize the route and technique of drug administration.- Use age- and weight-matched animals from a reputable supplier.- Acclimatize animals to the facility and handling procedures before the experiment. |
| Lack of significant myelosuppression after this compound administration | - this compound dose is too low.- Rapid metabolism or clearance of the drug in the animal model. | - Increase the dose of this compound in a stepwise manner.- Consider a different animal model or strain known to be more sensitive to this compound. |
Quantitative Data Summary
Efficacy of G-CSF in Chemotherapy-Induced Neutropenia
| Study Population | Chemotherapy Regimen | G-CSF Intervention | Outcome | Result |
| Small Cell Lung Cancer Patients | This compound (VM-26) + Cisplatin (B142131) | rhG-CSF | Incidence of WHO Grade 4 Neutropenia | 17% in G-CSF group vs. 63% in control group (P < 0.01)[7] |
| Small Cell Lung Cancer Patients | Cyclophosphamide, Doxorubicin, Etoposide | Filgrastim (B1168352) (NEUPOGEN®) | Duration of Severe Neutropenia (Grade 4) | Median of 2 days in G-CSF group vs. 6 days in placebo group[8][9] |
| Solid Tumor Patients | Various | Prophylactic G-CSF | Recurrence of Neutropenic Events | Hazard Ratio: 0.32 (p<0.001) for G-CSF support[10] |
Efficacy of Trilaciclib in Etoposide-Containing Regimens
| Study Population | Chemotherapy Regimen | Trilaciclib Intervention | Outcome | Result |
| Extensive-Stage Small Cell Lung Cancer | Etoposide, Carboplatin, Atezolizumab | Trilaciclib | Incidence of Severe Neutropenia (Cycle 1) | 1.9% in trilaciclib group vs. 49.1% in placebo group |
| Extensive-Stage Small Cell Lung Cancer | Etoposide, Carboplatin, Atezolizumab | Trilaciclib | Duration of Severe Neutropenia (Cycle 1) | Mean of 0 days in trilaciclib group vs. 4 days in placebo group (P < .0001) |
| Extensive-Stage Small Cell Lung Cancer (Pooled Analysis) | Etoposide + Carboplatin +/- Atezolizumab | Trilaciclib | Need for G-CSF Administration | 37.0% in trilaciclib group vs. 53.5% in placebo group[5] |
| Extensive-Stage Small Cell Lung Cancer (Pooled Analysis) | Etoposide + Carboplatin +/- Atezolizumab | Trilaciclib | Need for Red Blood Cell Transfusions (on/after week 5) | 19.8% in trilaciclib group vs. 29.9% in placebo group[5] |
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay for this compound-Induced Myelosuppression
Objective: To assess the dose-dependent inhibitory effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.
Materials:
-
Human bone marrow mononuclear cells (BMMCs) or umbilical cord blood mononuclear cells (CBMCs)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS
-
MethoCult™ medium (e.g., H4434 Classic)
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This compound
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Cytokine cocktail (e.g., SCF, GM-CSF, IL-3, EPO)
-
35 mm culture dishes
-
Sterile water
Procedure:
-
Cell Preparation: Thaw cryopreserved BMMCs or CBMCs and wash with IMDM + 2% FBS. Perform a viable cell count using trypan blue exclusion. Resuspend the cell pellet to a final concentration of 1 x 10^6 cells/mL.
-
This compound Dilution: Prepare a stock solution of this compound in DMSO and make serial dilutions in IMDM to achieve the desired final concentrations in the CFU assay.
-
Plating:
-
Add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium containing the cytokine cocktail.
-
Add the appropriate volume of the this compound dilution or vehicle control (DMSO).
-
Vortex the tube vigorously for 5-10 seconds to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into each of the duplicate 35 mm culture dishes.
-
-
Incubation: Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Scoring: After 14 days, score the colonies (BFU-E, CFU-GM, and CFU-GEMM) using an inverted microscope based on their size and morphology. Express the results as the number of colonies per number of cells plated.
Protocol 2: Murine Model of this compound-Induced Myelosuppression
Objective: To evaluate the in vivo myelosuppressive effects of this compound in a mouse model.
Materials:
-
6-8 week old C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
EDTA-coated microtainer tubes for blood collection
-
Hematology analyzer
Procedure:
-
Acclimation: Acclimatize mice for at least one week before the start of the experiment.
-
This compound Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound at the desired dose. A control group should receive the vehicle alone.
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at specified time points after this compound administration (e.g., Days 3, 7, 10, 14, and 21).
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using a hematology analyzer to determine the absolute counts of neutrophils, red blood cells, and platelets.
-
Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of mice and flush the bone marrow from the femurs and tibias. Perform a total nucleated cell count and/or a CFU assay as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-Induced Myelosuppression.
Caption: Simplified G-CSF Signaling Pathway in Hematopoietic Cells.
Caption: Experimental Workflow for Trilaciclib-Mediated Myeloprotection.
References
- 1. Outcomes of chemotherapy-induced (febrile) neutropenia prophylaxis with biosimilar filgrastim (Zarzio®) initiated "same-day" (< 24 h), "per-guidelines" (24-72 h), and "late" (> 72 h): findings from the MONITOR-GCSF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. Effects of Trilaciclib on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DRUGDOCS | Trilaciclib [drugdocs.com]
- 6. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of dose escalation of this compound (VM-26) plus cisplatin (CDDP) with recombinant human granulocyte colony-stimulating factor (rhG-CSF) in patients with advanced small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresgroup.us [cancerresgroup.us]
- 9. neupogenhcp.com [neupogenhcp.com]
- 10. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Teniposide Solubility for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving and handling teniposide for experimental applications. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound powder?
A1: this compound is a lipophilic compound that is practically insoluble in water and diethyl ether.[1][2] For laboratory use, the most effective solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone, in which it is very soluble.[1][3] It is also slightly soluble in methanol.[1][2][3]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: No, direct dissolution in aqueous solutions is not recommended due to this compound's poor water solubility.[1][2] A concentrated stock solution should first be prepared in an organic solvent like DMSO. This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to the desired final concentration.
Q3: What is the recommended concentration for a this compound stock solution?
A3: A stock solution of 10 mg/mL in DMSO is commonly used and is a good starting point.[4] Some suppliers indicate solubility in DMSO can be 30 mg/mL or even higher.[5] It's recommended to start with a lower concentration and ensure complete dissolution before preparing higher concentration stocks.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C.[4] DMSO stock solutions are best stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q5: What is the mechanism of action of this compound?
A5: this compound is a topoisomerase II inhibitor.[6][7] It forms a complex with topoisomerase II and DNA, leading to single- and double-stranded DNA breaks.[6][7] This damage prevents cells from entering mitosis and ultimately leads to apoptotic cell death.[7][8]
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Notes | Source(s) |
| Water | Practically Insoluble | --- | [1][2][3] |
| Diethyl Ether | Insoluble | --- | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | A common solvent for preparing high-concentration stock solutions. | [4][5][9] |
| Dimethylformamide (DMF) | Very Soluble | An alternative to DMSO for stock solutions. | [1][3][6] |
| Acetone | Very Soluble | Can be used for initial dissolution. | [3][6] |
| Methanol | Slightly Soluble | Not ideal for high-concentration stock solutions. | [1][2][3] |
| Ethanol | Data not readily available | The commercial IV formulation contains dehydrated alcohol. | [1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Illustrates the significant drop in solubility upon addition of aqueous buffer. | [9] |
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions in experimental settings.
Issue 1: My this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Try gently warming the solution in a 37°C water bath and vortexing intermittently.
-
Use fresh, anhydrous DMSO, as hygroscopic DMSO can reduce solubility.[5]
-
Prepare a more dilute stock solution.
-
Issue 2: A precipitate forms immediately after diluting my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common phenomenon known as "salting out" or precipitation due to a rapid change in solvent polarity. The final concentration of this compound in the aqueous solution is likely above its solubility limit.
-
Solution:
-
Increase the dilution factor: Prepare a more dilute final solution.
-
Optimize the mixing procedure: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the drug quickly and avoid localized high concentrations.
-
Maintain a low final DMSO concentration: While DMSO aids solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell culture experiments.
-
Consider co-solvents for in vivo studies: For animal studies, a co-solvent system (e.g., DMSO, PEG300, Tween-80, and saline) is often necessary to maintain solubility upon injection.
-
Issue 3: My this compound solution is clear initially but becomes cloudy or forms a precipitate over time.
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Possible Cause: The solution may be supersaturated and thermodynamically unstable. Precipitation can be triggered by temperature changes or agitation.
-
Solution:
-
Prepare fresh dilutions for each experiment and use them immediately.
-
Avoid storing diluted aqueous solutions of this compound, especially at low temperatures, as this can promote precipitation. The commercial IV formulation specifically advises against refrigeration of diluted solutions.[2]
-
Minimize agitation of the diluted solution.
-
Issue 4: I'm observing unexpected cytotoxicity in my vehicle control wells.
-
Possible Cause: The final concentration of your organic solvent (e.g., DMSO) may be too high for your cell line.
-
Solution:
-
Perform a dose-response experiment with the vehicle (e.g., DMSO) alone to determine the maximum tolerable concentration for your specific cells.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for an in vitro cytotoxicity assay.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Enzo Life Sciences this compound (25mg). CAS: 29767-20-2, Quantity: Each of | Fisher Scientific [fishersci.com]
- 4. This compound CAS#: 29767-20-2 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. cancerquest.org [cancerquest.org]
- 8. This compound | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Teniposide Instability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common stability issues encountered with teniposide in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particles. What is the cause and how can I fix it?
A1: Cloudiness or precipitation in your this compound solution is likely due to its low aqueous solubility. This compound is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and dimethylformamide.[1] For experimental use, it is often dissolved in an organic solvent first and then diluted into an aqueous buffer.
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Before aqueous dilution, ensure the this compound powder is fully dissolved in the organic solvent.
-
Check Final Concentration: Higher concentrations of this compound in aqueous solutions are more prone to precipitation. For example, in preparations for intravenous use, concentrations of 1.0 mg/mL are recommended to be used within 4 hours to minimize precipitation risk.[2] Consider lowering the final concentration if precipitation occurs.
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Avoid Agitation: Excessive agitation of diluted this compound solutions can promote precipitation.[2] Mix gently by inversion rather than vigorous shaking or vortexing.
-
Temperature Considerations: Refrigeration of diluted this compound solutions is generally not recommended as it can decrease solubility and lead to precipitation.[2] Store and use diluted solutions at room temperature unless otherwise specified.
Q2: I suspect my this compound has degraded. What are the common degradation pathways?
A2: this compound can degrade through several pathways, primarily hydrolysis and epimerization. Oxidation is another potential degradation route.
-
Hydrolysis: The lactone ring in the this compound molecule is susceptible to hydrolysis, which opens the ring to form a hydroxy acid metabolite.[3] This is a common degradation pathway for compounds containing lactone moieties.
-
Epimerization: this compound can undergo epimerization at the C2 position, converting the active trans-lactone configuration to the less active or inactive cis-isomer, sometimes referred to as picropodophyllin.[1][4] This conversion to the more thermodynamically stable cis-isomer is an undesirable process.[4]
-
Oxidation: As a complex organic molecule, this compound can be susceptible to oxidation, especially when exposed to oxidizing agents or harsh conditions.[5]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is pH-dependent. The optimal pH range for this compound stability in aqueous solutions is between 6.0 and 6.5. Outside of this range, degradation, particularly hydrolysis of the lactone ring, is accelerated.
Q4: Is this compound sensitive to light?
A4: Studies on this compound in common infusion fluids (5% dextrose and 0.9% sodium chloride) have shown that its stability is not significantly influenced by normal room fluorescent light.[5] However, as a general precaution for complex organic molecules, it is advisable to protect stock solutions from prolonged or intense light exposure.
Q5: What is the recommended way to prepare and store this compound stock solutions?
A5: For long-term storage, this compound is typically stored as a powder at -20°C.[6][7] Stock solutions are usually prepared in a high-quality, anhydrous organic solvent such as DMSO.
Storage Recommendations for DMSO Stock Solutions:
| Storage Temperature | Duration | Recommendation |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from general recommendations for compound storage in DMSO.
It is crucial to use anhydrous DMSO as moisture can contribute to the degradation of dissolved compounds.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect degradation of your this compound solution, a systematic approach involving stability-indicating analytical methods is necessary.
Experimental Workflow for Investigating Degradation
Caption: Workflow for investigating this compound degradation.
Key Degradation Pathways and Products
The primary degradation pathways for this compound involve hydrolysis of the lactone ring and epimerization to the cis-isomer.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and validate a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
Photostability chamber
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 6, 12, 24 hours), protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water or a suitable buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 283 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Note: This is a general method and may require optimization for your specific application and equipment.
Data Interpretation
-
Peak Purity: Use a PDA detector to assess the peak purity of the this compound peak in stressed samples. A non-homogenous peak suggests co-elution with a degradation product.
-
Mass Balance: The sum of the amount of this compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount of this compound. This helps to ensure that all significant degradation products are being detected.
Signaling Pathway
This compound's mechanism of action involves the inhibition of topoisomerase II, which leads to DNA damage and apoptosis.
References
- 1. This compound [chembk.com]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel cis-selective and non-epimerisable C3 hydroxy azapodophyllotoxins targeting microtubules in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and physical stability of etoposide and this compound in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. This compound CAS#: 29767-20-2 [m.chemicalbook.com]
Technical Support Center: Minimizing Off-Target Effects of Teniposide in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of teniposide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its off-target effects?
A1: this compound is a derivative of podophyllotoxin (B1678966) that primarily acts as a topoisomerase II inhibitor.[1][2][3] It stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks.[2][3] This action is most prominent during the late S and early G2 phases of the cell cycle, ultimately inducing apoptosis in rapidly dividing cells.[4] While this mechanism is selective for cancer cells due to their high proliferation rates and potentially elevated topoisomerase II levels, normal rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, are also susceptible, leading to common off-target effects like myelosuppression and gastrointestinal toxicity.[2]
Q2: What are the most common off-target effects of this compound observed in a research setting?
A2: The most frequently encountered off-target effects of this compound in preclinical research mirror its clinical side effects and include:
-
Myelosuppression: Inhibition of hematopoietic progenitor cell proliferation, leading to a reduction in blood cell counts.
-
Gastrointestinal Toxicity: Damage to the rapidly dividing epithelial cells of the gut.
-
Hypersensitivity Reactions: Immune-mediated responses that can manifest as cellular stress or inflammatory responses in vitro.
-
Alopecia: Hair loss, which can be modeled in vivo.
Q3: How can I proactively minimize off-target effects in my this compound experiments?
A3: Several strategies can be employed to mitigate the off-target effects of this compound:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that maximizes on-target effects while minimizing toxicity to non-target cells.
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its therapeutic index by enabling targeted delivery to cancer cells and controlling its release profile.
-
Combination Therapy: Using this compound in combination with other anticancer agents can allow for lower, less toxic doses of each drug while achieving a synergistic or additive therapeutic effect.
-
Selective Protection of Normal Cells: In some experimental models, it may be possible to use cytoprotective agents to shield normal cells from the cytotoxic effects of this compound.
Q4: Are there any known molecular markers that can predict sensitivity or resistance to this compound's off-target effects?
A4: While research is ongoing, some factors that may influence sensitivity to this compound's off-target effects include the expression levels and activity of topoisomerase II in normal tissues, the efficiency of DNA damage repair pathways, and the expression of drug efflux pumps that can reduce intracellular drug accumulation.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Normal/Control Cell Lines
Symptoms:
-
High levels of cell death observed in non-cancerous cell lines at concentrations effective against cancer cells.
-
Poor therapeutic window in co-culture experiments.
Possible Causes:
-
This compound concentration is too high.
-
The normal cell line is unusually sensitive to topoisomerase II inhibition.
-
Off-target effects are dominating the cellular response.
Troubleshooting Steps:
-
Confirm IC50 Values: Re-evaluate the half-maximal inhibitory concentration (IC50) of this compound in both your cancer and normal cell lines using a standardized cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
Optimize Drug Exposure Time: Reduce the duration of this compound exposure to the minimum time required to observe the desired on-target effect.
-
Implement a Drug Delivery System: Consider encapsulating this compound in nanoparticles or liposomes to facilitate targeted uptake by cancer cells, thereby reducing exposure to normal cells.
-
Evaluate Combination Therapy: Explore synergistic combinations with other drugs to lower the required dose of this compound.
Issue 2: In Vitro Evidence of Myelosuppression
Symptoms:
-
Significant reduction in the viability and proliferation of hematopoietic stem and progenitor cells (HSPCs) in culture.
-
Inhibition of colony formation in colony-forming unit (CFU) assays.
Possible Causes:
-
This compound is directly inhibiting the proliferation of HSPCs.
-
The stromal support layer in a co-culture is being negatively affected by this compound.
Troubleshooting Steps:
-
Perform a CFU Assay: Quantify the inhibitory effect of a range of this compound concentrations on the colony-forming ability of HSPCs to determine a dose-response relationship.
-
Utilize a Co-culture System: Co-culture HSPCs with a stromal cell line (e.g., MS-5) to better mimic the bone marrow microenvironment and assess the protective or sensitizing effects of stromal support.
-
Assess Stromal Cell Viability: Separately evaluate the toxicity of this compound on the stromal cell line to ensure that any observed effects on HSPCs are not an indirect result of a compromised feeder layer.
-
Explore Protective Agents: Investigate the use of hematopoietic growth factors (e.g., G-CSF, GM-CSF) in your culture system to potentially mitigate the myelosuppressive effects of this compound.
Issue 3: Signs of a Hypersensitivity Response in Cell Culture
Symptoms:
-
Release of inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture medium.
-
Upregulation of cellular stress markers.
-
In mast cell or basophil cultures, evidence of degranulation (e.g., release of histamine (B1213489) or β-hexosaminidase).
Possible Causes:
-
The cell line is mounting an immune-like response to this compound or its formulation excipients.
-
This compound is inducing mast cell or basophil degranulation.
Troubleshooting Steps:
-
Cytokine Profiling: Use ELISA or a multiplex bead array to quantify the levels of key inflammatory cytokines in the culture supernatant following this compound treatment.
-
Mast Cell Degranulation Assay: If working with mast cells or basophils, measure the release of β-hexosaminidase or histamine as a marker of degranulation.
-
Lymphocyte Transformation Test (LTT): For a more in-depth analysis of T-cell mediated hypersensitivity, an LTT can be performed to measure the proliferative response of peripheral blood mononuclear cells (PBMCs) to this compound.
-
Pre-treatment with Antihistamines: In relevant cell models, investigate whether pre-treatment with antihistamines can abrogate the observed hypersensitivity-like response.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Tca8113 | Human Tongue Squamous Carcinoma | 0.35 mg/L (~0.53 µM) | [1] |
| RPMI 8402 | Human Lymphoblast | 0.28 | [1] |
| Glioma (primary culture) | Human Glioma | 1.3 µg/mL (~2.0 µM) | [1] |
| UW228-3 | Medulloblastoma | 18x higher than normal neurospheres | |
| Proliferating Normal Neurospheres | Normal Human Neural Stem Cells | 0.02 | |
| HL7702 | Normal Human Liver | >10 | [1] |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay method).
Table 2: Drug Release from this compound-Loaded Nanoparticles
| Nanoparticle Formulation | pH | Time (hours) | Cumulative Release (%) |
| PLGA Nanoparticles | 7.4 | 24 | ~20 |
| PLGA Nanoparticles | 5.5 | 24 | ~60 |
| Magnetic Nanoparticles | 7.4 | 12 | ~25 |
| Magnetic Nanoparticles | 5.5 | 12 | ~75 |
Data is illustrative and based on typical release profiles for pH-sensitive nanoparticle formulations.
Table 3: Synergistic Effects of this compound in Combination Therapy
| Combination Drug | Cell Line | Effect | Method of Synergy Assessment | Reference |
| Cisplatin | Lewis Lung Carcinoma | Supra-additive | Cytotoxicity Assay | [5] |
| Cytarabine | L1210 Leukemia | Synergistic (sequence-dependent) | In vivo tumor growth delay |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (O/W) single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Sonicate the mixture on ice to form an O/W emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.
Protocol 2: In Vitro Myelosuppression Assessment using a Co-Culture System
This protocol outlines a method to assess the myelosuppressive effects of this compound on hematopoietic stem and progenitor cells (HSPCs) in a co-culture system with a stromal cell line.
Materials:
-
Human CD34+ HSPCs
-
Mesenchymal stromal cell line (e.g., MS-5)
-
Culture medium for stromal cells (e.g., α-MEM with 10% FBS)
-
Culture medium for HSPCs (e.g., StemSpan™ SFEM II)
-
Hematopoietic growth factors (e.g., SCF, TPO, FLT3-L)
-
This compound
-
96-well culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Methodology:
-
Establish Stromal Layer: Seed the stromal cells in a 96-well plate and culture until they form a confluent monolayer.
-
HSPC Seeding: Add a defined number of CD34+ HSPCs to each well containing the stromal monolayer.
-
This compound Treatment: Add serial dilutions of this compound to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the co-cultures for a specified period (e.g., 72 hours).
-
Viability Assessment: At the end of the incubation, carefully remove the non-adherent and loosely adherent HSPCs and assess their viability using a suitable assay. Alternatively, assess the total viability of the co-culture.
-
Data Analysis: Calculate the IC50 of this compound for the HSPCs in the co-culture system.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cancerquest.org [cancerquest.org]
- 5. Cytotoxic effects of this compound combined with cis-diammine-dichloroplatinum (II) on the in vitro Lewis lung carcinoma model: influence of the treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Teniposide Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of teniposide across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at improving this compound's central nervous system (CNS) penetration.
Nanoparticle Formulation & Characterization
Question: My this compound-loaded PLGA nanoparticles show a large particle size and high polydispersity index (PDI). What could be the cause?
Answer: Several factors during the formulation process can contribute to this issue:
-
Inadequate Sonication/Homogenization: Insufficient energy input during the emulsification step can lead to larger and more heterogeneous particles. Ensure your sonicator is properly calibrated and that the sonication time and power are optimized.
-
Polymer Concentration: A high concentration of PLGA can result in a more viscous organic phase, hindering the formation of small, uniform nanoparticles. Try reducing the PLGA concentration.
-
Surfactant Concentration: An insufficient amount of stabilizer (e.g., PVA) in the aqueous phase can lead to particle aggregation. Conversely, excessive surfactant can also cause instability. Titrate the surfactant concentration to find the optimal level for your formulation.
-
Solvent Evaporation Rate: A rapid evaporation of the organic solvent can lead to the premature precipitation of the polymer and the formation of larger aggregates. Ensure a controlled and consistent evaporation rate.
Question: The drug loading efficiency of my this compound nanoparticles is consistently low. How can I improve it?
Answer: Low drug loading can be attributed to several factors:
-
Drug Solubility: this compound's solubility in the organic phase is crucial. Ensure that the chosen organic solvent (e.g., dichloromethane) fully dissolves both the this compound and the PLGA polymer before emulsification.
-
Drug Partitioning: During the emulsification process, some of the drug may partition into the aqueous phase, especially if it has some water solubility. Optimizing the pH of the aqueous phase can sometimes help to minimize this.
-
Rapid Drug Diffusion: If the polymer shell does not form quickly and uniformly around the drug core, the drug can diffuse out into the external medium. Ensure that the solvent evaporation process is well-controlled to facilitate rapid and efficient encapsulation. One study reported a drug loading of 8% w/w for this compound in Poly(ethylene glycol)-block-poly(ɛ-caprolactone) nanoparticles.[1]
Question: My nanoparticle suspension is not stable and aggregates over time. What are the possible reasons?
Answer: Instability and aggregation are often related to the surface properties of the nanoparticles:
-
Low Zeta Potential: A low absolute zeta potential value (close to zero) indicates a lack of electrostatic repulsion between particles, leading to aggregation. A zeta potential of at least ±30 mV is generally considered necessary for good stability. You can try to modify the surface charge by using different surfactants or by coating the nanoparticles with charged polymers.
-
Insufficient Surfactant Coverage: Incomplete coverage of the nanoparticle surface by the stabilizing agent can expose hydrophobic regions of the polymer, leading to aggregation. Ensure that the surfactant concentration is sufficient to fully coat the nanoparticles.
-
Storage Conditions: Storing the nanoparticle suspension at inappropriate temperatures or pH can affect their stability. It is recommended to store them at 4°C and to avoid freezing, which can cause irreversible aggregation.
In Vitro Blood-Brain Barrier Models
Question: The Trans-Endothelial Electrical Resistance (TEER) values of my in vitro BBB model (e.g., hCMEC/D3 cells) are consistently low, indicating a leaky barrier. How can I improve the tightness of my model?
Answer: Low TEER values are a common challenge in setting up in vitro BBB models. Here are some troubleshooting steps:
-
Cell Seeding Density: An inadequate cell seeding density can result in an incomplete monolayer. Ensure you are using the recommended seeding density for your specific cell line (e.g., for hCMEC/D3, a density of 25,000 cells/cm² is often used).[2]
-
Cell Culture Conditions: The composition of the cell culture medium is critical. The presence of factors like hydrocortisone (B1673445) can significantly enhance the tightness of the endothelial monolayer. Some protocols have shown hCMEC/D3 TEER values reaching 300 Ω·cm² in the presence of hydrocortisone.[3]
-
Co-culture with Astrocytes and Pericytes: Co-culturing brain endothelial cells with astrocytes and pericytes more closely mimics the in vivo neurovascular unit and has been shown to significantly increase TEER values and barrier tightness.
-
Shear Stress: The application of physiological shear stress through fluid flow has been demonstrated to improve the barrier function of in vitro BBB models. This can be achieved using orbital shakers or microfluidic devices.
-
Passage Number: Use cells at a low passage number, as high passage numbers can lead to a decline in their barrier-forming capabilities.
Question: I am observing high variability in the permeability of my test compounds across the in vitro BBB model. What could be the reasons?
Answer: Variability in permeability assays can stem from several sources:
-
Inconsistent Monolayer Integrity: Even with acceptable TEER values, there can be small, localized areas of leakage in the cell monolayer. It is crucial to assess the integrity of each transwell insert using a paracellular marker like Lucifer Yellow or FITC-dextran before and after the permeability experiment.
-
Efflux Transporter Activity: The expression and activity of efflux transporters like P-glycoprotein (P-gp) can vary between cell passages and culture conditions. This can significantly impact the transport of P-gp substrates like this compound. It is advisable to characterize the expression and activity of relevant transporters in your model.
-
Experimental Technique: Ensure consistent timing, temperature, and handling of the transwell plates during the experiment. Small variations in these parameters can introduce variability in the results.
Focused Ultrasound-Mediated BBB Opening
Question: I am not observing significant BBB opening after applying focused ultrasound (FUS) in my animal model. What should I check?
Answer: The efficacy of FUS-mediated BBB opening is dependent on several critical parameters:
-
Acoustic Parameters: The acoustic pressure, frequency, pulse duration, and pulse repetition frequency must be carefully optimized. Insufficient acoustic pressure will not induce the necessary mechanical effects on the microbubbles to permeabilize the blood vessels.
-
Microbubble Concentration and Timing: The concentration of microbubbles in circulation at the time of sonication is crucial. Ensure that the microbubbles are injected shortly before or during the FUS application. The type and size of the microbubbles can also influence the outcome.
-
Acoustic Coupling: Proper acoustic coupling between the transducer and the skull is essential to minimize energy loss. Use a sufficient amount of degassed water or ultrasound gel and ensure there are no air bubbles in the acoustic path.
-
Targeting Accuracy: Accurate targeting of the desired brain region is critical. This is typically achieved with MRI or stereotactic guidance.
Question: I am observing tissue damage or hemorrhage in the brain after FUS application. How can I mitigate this?
Answer: Tissue damage is a serious concern and is usually a result of excessive acoustic energy or inertial cavitation. To minimize damage:
-
Reduce Acoustic Pressure: High acoustic pressures can lead to inertial cavitation, where microbubbles collapse violently, causing damage to the surrounding tissue. Gradually reduce the acoustic pressure to a level that induces stable cavitation (oscillating microbubbles) without causing inertial cavitation.
-
Monitor Cavitation: Use a passive cavitation detector to monitor the acoustic emissions from the microbubbles during sonication. This allows for real-time feedback to adjust the acoustic parameters and avoid inertial cavitation.
-
Optimize Microbubble Dose: A very high concentration of microbubbles can increase the likelihood of inertial cavitation and vessel damage. Titrate the microbubble dose to the lowest effective concentration.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on enhancing this compound delivery across the BBB.
Table 1: Nanoparticle-Based Delivery of this compound
| Nanoparticle Type | Drug Loading (% w/w) | IC50 (Normal Cells) | IC50 (Tumor Cells) | Reference |
| PEG-PCL | 8% | 20 nM (proliferating normal neurospheres) | 360 nM (UW228-3 tumors) | [1] |
Table 2: Focused Ultrasound-Mediated Drug Delivery Enhancement
| Drug | Fold Increase in Brain Tumor-to-Serum Ratio | Fold Increase in Brain Tumor Concentration | Reference |
| Etoposide (B1684455) (similar to this compound) | 3.5-fold | 8-fold |
Note: Data for etoposide is presented as a relevant analogue to this compound.
Table 3: Clinical Outcomes of Enhanced this compound Delivery
| Delivery Method | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Superselective Intra-arterial Cerebral Infusion | 150 mg/time, 1 day, repeated at 28-day intervals | 50.0% | 83.3% | [4][5] |
| Intravenous (Brain Metastases from NSCLC) | 150 mg/m² on days 1, 3, and 5 every 3 weeks | 23% (3/13 patients) | - | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing this compound delivery across the BBB.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the oil-in-water (O/W) single-emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volume of DCM (e.g., 5 mL).
-
Ensure complete dissolution by gentle vortexing or stirring.
-
-
Aqueous Phase Preparation:
-
Prepare a PVA solution in deionized water (e.g., 2% w/v).
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL) under constant stirring.
-
Immediately sonicate the mixture using a probe sonicator. The sonication parameters (e.g., power, duration, pulse on/off times) need to be optimized to achieve the desired particle size. A typical starting point could be 5 minutes at 40% amplitude with a 5-second on/off pulse cycle, performed in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a rotary evaporator.
-
Evaporate the DCM under reduced pressure at room temperature for several hours until the organic solvent is completely removed.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) at 4°C.
-
Discard the supernatant containing free drug and excess PVA.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step at least twice to remove any residual impurities.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose).
-
Freeze the suspension and then lyophilize it to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C for long-term stability.
-
Protocol 2: In Vitro Blood-Brain Barrier Model using hCMEC/D3 Cells
This protocol describes the setup of a transwell-based in vitro BBB model using the hCMEC/D3 cell line.
Materials:
-
hCMEC/D3 cell line
-
Endothelial Cell Basal Medium supplemented with growth factors, hydrocortisone, and antibiotics
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Rat tail collagen type I
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
TEER measurement device (e.g., EVOM2)
-
Lucifer Yellow or FITC-dextran
Procedure:
-
Coating of Transwell Inserts:
-
Coat the apical side of the transwell inserts with rat tail collagen type I (e.g., 50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C.
-
Aspirate the excess collagen solution and allow the inserts to air dry in a sterile environment.
-
-
Cell Seeding:
-
Culture hCMEC/D3 cells in a T75 flask until they reach about 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh, pre-warmed culture medium.
-
Seed the cells onto the coated transwell inserts at a density of approximately 25,000 cells/cm².[2]
-
Add fresh medium to the basolateral chamber of the transwell plate.
-
-
Model Maturation and Validation:
-
Culture the cells for 5-7 days, changing the medium every 2-3 days.
-
Monitor the formation of a tight monolayer by measuring the TEER daily. A stable TEER value of over 100-300 Ω·cm² is indicative of a good barrier.[3]
-
Validate the barrier integrity by performing a permeability assay with a paracellular marker like Lucifer Yellow. The permeability coefficient (Papp) for Lucifer Yellow should be low (e.g., <1 x 10⁻⁶ cm/s).
-
-
Permeability Assay with this compound:
-
Once the BBB model is validated, replace the medium in the apical chamber with a solution containing this compound (or this compound-loaded nanoparticles).
-
At specific time points, collect samples from the basolateral chamber.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC or LC-MS/MS) to determine the apparent permeability coefficient (Papp).
-
Protocol 3: Focused Ultrasound-Mediated BBB Opening in a Mouse Model
This protocol provides a general guideline for performing FUS-mediated BBB opening in a mouse model for enhanced drug delivery.
Materials:
-
Focused ultrasound system with a small animal stereotactic frame
-
MRI for image guidance (optional but recommended)
-
Microbubbles (e.g., Definity® or SonoVue®)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
This compound solution
-
Contrast agent for MRI (e.g., gadolinium)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur on the head to ensure good acoustic coupling.
-
Place the mouse in a stereotactic frame to immobilize the head.
-
Insert a catheter into the tail vein for intravenous injections.
-
-
Targeting and Planning:
-
If using MRI guidance, acquire a T2-weighted MRI scan of the brain to identify the target region.
-
Plan the sonication coordinates based on the MRI images.
-
-
FUS Application:
-
Apply ultrasound gel or use a degassed water bath to ensure good acoustic coupling between the transducer and the mouse's head.
-
Position the FUS transducer over the target region.
-
Inject the microbubbles intravenously immediately before or during the sonication.
-
Apply the focused ultrasound using optimized parameters. Typical parameters for a mouse model might include a frequency of 1.5 MHz, a peak-negative pressure of 0.3-0.6 MPa, a pulse length of 10 ms, a pulse repetition frequency of 1 Hz, and a duration of 120 seconds.
-
-
Drug Administration:
-
Administer the this compound solution intravenously immediately after the FUS procedure.
-
-
Verification of BBB Opening:
-
If using MRI, inject a contrast agent (e.g., gadolinium) and acquire a T1-weighted MRI scan to visualize the extravasation of the contrast agent into the brain parenchyma, confirming BBB opening.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animal for any adverse effects.
-
At a predetermined time point, euthanize the animal and collect the brain tissue.
-
Analyze the concentration of this compound in the sonicated and non-sonicated brain regions to quantify the enhancement in drug delivery.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams illustrating key biological pathways and experimental processes involved in enhancing this compound delivery across the BBB.
Caption: Receptor-Mediated Transcytosis of Nanoparticles.
Caption: P-glycoprotein Mediated Efflux of this compound.
Caption: Experimental Workflow for Nanoparticle Delivery.
Caption: Focused Ultrasound Experimental Workflow.
References
- 1. PO12: this compound-LOADED NANOPARTICLES FOR LOCAL DRUG DELIVERY IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and feasibility of intra-arterial delivery of this compound to high grade gliomas after blood-brain barrier disruption: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnis.bmj.com [jnis.bmj.com]
- 6. This compound sometimes effective in brain metastases from non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Teniposide Efficacy in Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Teniposide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and strategies for increasing the efficacy of this compound in solid tumor research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how can I assay its activity?
A1: this compound's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] this compound stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately inducing apoptosis (programmed cell death).[1] This action is cell cycle-specific, primarily occurring in the late S and early G2 phases. A highly specific method to assay topoisomerase II activity is the ATP-dependent unknotting of bacteriophage P4 DNA.[2]
Q2: My solid tumor cell line is showing resistance to this compound. What are the common resistance mechanisms?
A2: Resistance to this compound in solid tumors can arise from several mechanisms:
-
Altered Topoisomerase II: Decreased expression or mutations in the topoisomerase II enzyme can reduce its sensitivity to this compound.[3]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cancer cells, reducing its intracellular concentration.
-
Reduced Drug Accumulation: Changes in the plasma membrane can lead to decreased uptake of the drug.[3]
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair the DNA double-strand breaks induced by this compound can contribute to resistance.
Q3: How can I overcome this compound resistance in my experiments?
A3: Several strategies can be employed to counteract this compound resistance:
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents can create synergistic effects and overcome resistance. For example, combinations with platinum-based drugs like carboplatin (B1684641) have shown efficacy.
-
MDR Inhibitors: Co-administration of P-glycoprotein inhibitors can block the efflux of this compound, thereby increasing its intracellular concentration and cytotoxicity.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles can enhance its delivery to tumor cells, improve its solubility, and potentially bypass efflux pump-mediated resistance.[4][5]
Q4: What are some effective combination therapies with this compound for solid tumors that have been studied?
A4: Clinical and preclinical studies have explored various combination regimens. Notably, the combination of this compound with carboplatin has been investigated in small cell lung cancer (SCLC).[6][7][8] Other combinations include this compound with vincristine (B1662923), methotrexate, and cyclophosphamide.[9][10]
Q5: Are there any known issues with drug interactions when using this compound in combination therapies?
A5: Yes, drug interactions can occur. For instance, the sequential use of vincristine and this compound has been associated with enhanced neurotoxicity.[11] It is crucial to carefully design the dosing schedule and monitor for increased toxicity when using combination therapies.
Troubleshooting Guides
Problem: Inconsistent results in cytotoxicity assays (e.g., MTT, SRB) with this compound.
| Possible Cause | Troubleshooting Suggestion |
| Poor solubility of this compound | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. |
| Cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during drug treatment. |
| Drug incubation time | This compound is cell cycle-specific. Vary the incubation time to determine the optimal duration for your cell line.[12] |
| Plate edge effects | Avoid using the outer wells of microplates for treatment groups to minimize evaporation and temperature variations. Fill outer wells with sterile PBS.[13] |
Problem: Low efficacy of this compound in 3D spheroid models.
| Possible Cause | Troubleshooting Suggestion |
| Poor drug penetration | The dense structure of spheroids can limit drug diffusion. Consider longer incubation times or using smaller spheroids. |
| Drug gradient | The drug concentration may be lower in the core of the spheroid. Analyze cell viability in different layers of the spheroid if possible. |
| Altered cellular state | Cells in the spheroid core may be quiescent and less susceptible to cell cycle-specific drugs like this compound. |
| Higher resistance in 3D culture | 3D culture can induce a more resistant phenotype. IC50 values are often higher in 3D models compared to 2D monolayers.[14] |
Quantitative Data Summary
The following tables summarize clinical trial data for this compound combination therapies in Small Cell Lung Cancer (SCLC).
Table 1: Efficacy of this compound and Carboplatin in SCLC
| Study | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Survival |
| Greco et al. (1992)[6] | 40 evaluable patients with previously untreated SCLC | This compound 60 mg/m² (days 1-5) + Carboplatin 400 mg/m² (day 1) every 28 days | 78% | 50% (Limited Disease), 9% (Extensive Disease) | 368 days (Limited Disease) |
| Einhorn et al. (1993)[8] | 62 evaluable patients with previously untreated SCLC | This compound 60 mg/m² (days 1-5) + Carboplatin 400 mg/m² (day 1) every 28 days | 76% | 48% (Limited Disease), 21% (Extensive Disease) | 415 days (Limited Disease) |
| Van der Gaast et al. (1991)[7] | 45 evaluable patients with extensive SCLC | This compound 60 mg/m² (days 1-5) + Carboplatin 200 mg/m² (day 1) monthly | 51.1% | 8.9% | 6.7 months |
Table 2: Efficacy of this compound in Combination with Other Agents in SCLC
| Study | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Survival |
| Giaccone et al. (1988)[9] | 32 evaluable patients with SCLC | This compound + Vincristine + Methotrexate + Cyclophosphamide | 78% | 22% | 311 days |
Experimental Protocols
1. Topoisomerase II Activity Assay (Phage P4 DNA Unknotting)
This protocol is adapted from methods described for assaying type II topoisomerase activity.[2][15][16]
-
Materials:
-
Knotted P4 phage DNA
-
Nuclear extract from tumor cells
-
10x Topoisomerase II reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 100 mM KCl, 50 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
Purified Topoisomerase II (positive control)
-
This compound solution
-
Agarose (B213101) gel (0.8-1.0%)
-
Gel loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, add 2 µl of 10x reaction buffer and 200 ng of knotted P4 DNA.
-
Add varying concentrations of the nuclear extract or purified topoisomerase II. Include a no-enzyme control.
-
For inhibitor studies, add varying concentrations of this compound to the reactions.
-
Adjust the final volume to 20 µl with sterile distilled water.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µl of gel loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Unknotted (linear or relaxed circular) DNA will migrate faster than the knotted DNA.
-
2. Immunoblotting for Topoisomerase II Levels
This protocol provides a general guideline for determining the protein levels of topoisomerase II.[17][18][19]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against Topoisomerase II
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-topoisomerase II antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. IC50 Determination in 3D Tumor Spheroids
This protocol is a general guide for assessing drug cytotoxicity in a 3D culture model.[14][20][21]
-
Materials:
-
Tumor cell line
-
Culture medium
-
96-well ultra-low attachment round-bottom plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
-
Procedure:
-
Spheroid Formation: Seed a specific number of cells (optimized for your cell line) into each well of a 96-well ultra-low attachment plate. Centrifuge the plate at a low speed to facilitate cell aggregation. Incubate for 2-4 days to allow for spheroid formation.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove a portion of the medium from each well and add the medium containing the drug.
-
Incubation: Incubate the spheroids with the drug for a predetermined period (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a 3D-compatible assay according to the manufacturer's instructions. This typically involves adding the reagent and measuring luminescence or fluorescence.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of this compound resistance in solid tumors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Quantitative adaptation of the bacteriophage P4 DNA unknotting assay for use in the biochemical and pharmacological characterization of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of drug accumulation and DNA topoisomerase II activity in acquired this compound-resistant human cancer KB cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of this compound PLGA nanoparticles and their uptake in human glioblastoma U87MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and in vitro-in vivo evaluation of this compound nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (VM-26) and carboplatin as initial therapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of extensive small cell lung cancer with carboplatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy with this compound (VM26) and carboplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilot study of this compound in combination chemotherapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alone and in combination chemotherapy in small cell lung cancer. [vivo.weill.cornell.edu]
- 11. Vincristine neurotoxicity enhanced in combination chemotherapy including both this compound and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of Knotted DNA from Coliphage P4 | Springer Nature Experiments [experiments.springernature.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot (Immunoblot) Protocol # 2 | ENCO [enco.co.il]
- 18. researchgate.net [researchgate.net]
- 19. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 20. PO12: this compound-LOADED NANOPARTICLES FOR LOCAL DRUG DELIVERY IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpbs.com [ijpbs.com]
Technical Support Center: Managing Hypersensitivity Reactions to Teniposide in Lab Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypersensitivity reactions to teniposide in laboratory models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound administration in lab models.
| Issue | Potential Cause | Recommended Action |
| Sudden onset of anaphylaxis-like symptoms in animal model (e.g., piloerection, hypoactivity, labored breathing, cyanosis) shortly after this compound injection. | Direct, non-IgE mediated degranulation of mast cells and basophils by this compound. | 1. Immediately cease this compound administration. 2. Administer supportive care as per approved institutional animal care and use committee (IACUC) protocols (e.g., epinephrine, antihistamines, corticosteroids). 3. Reduce the dose and/or infusion rate in subsequent experiments. 4. Consider a desensitization protocol for future studies. |
| High variability in hypersensitivity responses between individual animals in the same experimental group. | Genetic predisposition, differences in mast cell/basophil populations, or variations in stress levels affecting baseline immune status. | 1. Ensure a homogenous animal population (age, sex, strain). 2. Increase the sample size to improve statistical power. 3. Monitor and control for environmental stressors. |
| In vitro assay (e.g., mast cell degranulation) shows inconsistent results or high background signal. | Cell line instability, reagent variability, or cytotoxicity of this compound at high concentrations. | 1. Regularly check the phenotype and viability of the mast cell/basophil cell line. 2. Use fresh reagents and validate their activity. 3. Perform a dose-response curve to distinguish between degranulation and cytotoxicity. 4. Ensure the vehicle for this compound (e.g., Cremophor EL) is not causing non-specific degranulation.[1][2] |
| Pre-treatment with antihistamines or corticosteroids fails to prevent hypersensitivity reactions. | The reaction is not solely mediated by histamine (B1213489) or inflammatory pathways targeted by these agents. This compound can directly trigger mast cell degranulation. | 1. While pre-medication may still be beneficial, it may not completely abrogate the reaction. 2. Focus on dose reduction, slower infusion rates, or desensitization protocols as primary management strategies.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hypersensitivity reactions?
A1: this compound can induce hypersensitivity reactions through the direct, non-IgE-mediated degranulation of mast cells and basophils.[1][2] This means the reaction can occur upon first exposure to the drug without prior sensitization. The reaction is dose-dependent.[1][2]
Q2: Are there established animal models specifically for this compound-induced hypersensitivity?
A2: While there is extensive clinical data on this compound hypersensitivity, specific, validated animal models are not well-documented in the literature. However, researchers can adapt existing models of drug-induced anaphylaxis or mast cell activation. A common approach involves administering this compound intravenously to rodents and observing for clinical signs of systemic hypersensitivity.
Q3: What are the typical clinical signs of a hypersensitivity reaction to this compound in a lab animal?
A3: Based on general models of anaphylaxis in rodents, signs can include a rapid drop in body temperature, reduced activity, piloerection, respiratory distress (labored breathing), and cyanosis (bluish discoloration of the skin and mucous membranes).
Q4: Can I pre-medicate my lab animals to prevent hypersensitivity reactions to this compound?
A4: Pre-medication with antihistamines and/or corticosteroids may be attempted, but clinical studies in humans have shown that this approach is not always successful in preventing reactions.[3] This is likely due to the direct, non-IgE-mediated mechanism of mast cell and basophil degranulation.
Q5: What is a desensitization protocol and can it be used in animal models?
A5: A desensitization protocol involves administering gradually increasing doses of a drug to induce a temporary state of tolerance. While primarily used in a clinical setting, the principle can be adapted for animal models. This would involve a stepwise increase in the this compound dose over a set period to reach the target therapeutic dose.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound hypersensitivity, primarily from clinical and in vitro studies due to the limited availability of preclinical animal model data.
| Parameter | Value | Context | Source |
| Incidence of Hypersensitivity (Clinical) | 3.6% - 6.5% | Overall patient population. | [4][5] |
| Incidence in High-Risk Patients (Clinical) | Higher in neuroblastoma and brain tumor patients. | Up to 82% of reactions occurred in this patient group. | [4][5] |
| Rechallenge Success (Clinical) | 6 out of 13 patients | Successful rechallenge after a hypersensitivity reaction. | [4][5] |
| In Vitro Basophil Degranulation | Dose-dependent histamine release | Observed in blood samples from patients and healthy controls. | [1][2] |
| Vehicle Effect (In Vitro) | No histamine release | The vehicle, Cremophor EL, did not induce basophil degranulation. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell/Basophil Degranulation Assay
This protocol is for assessing the direct degranulating effect of this compound on a mast cell or basophil cell line (e.g., RBL-2H3).
-
Cell Culture: Culture the selected mast cell/basophil line according to standard protocols.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound and create serial dilutions to achieve the desired final concentrations. Also, prepare a vehicle control.
-
Cell Treatment: Wash the cells with a suitable buffer (e.g., Tyrode's buffer). Add the this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Quantification of Degranulation:
-
Collect the supernatant from each well.
-
Measure the release of a granular enzyme, such as β-hexosaminidase, using a colorimetric substrate.
-
Lyse the remaining cells to determine the total enzyme content.
-
-
Data Analysis: Express the degranulation as a percentage of the total enzyme content.
Protocol 2: General Protocol for a Murine Model of this compound-Induced Systemic Hypersensitivity
This is a generalized protocol that should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), with age and sex-matched animals.
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one week.
-
This compound Administration:
-
Administer this compound intravenously (e.g., via the tail vein).
-
Start with a low, sub-therapeutic dose and observe for any adverse reactions.
-
In subsequent experiments, a dose-escalation study can be performed to determine the dose that elicits a measurable hypersensitivity reaction.
-
-
Monitoring:
-
Continuously monitor the animals for at least 60 minutes post-injection.
-
Record clinical signs of hypersensitivity, such as changes in activity, respiration, and body temperature (using a rectal probe).
-
-
Supportive Care: Have a plan for immediate supportive care (e.g., administration of epinephrine) for any animal showing severe signs of distress, as per the IACUC-approved protocol.
-
Data Collection: Collect and analyze data on the incidence, severity, and timing of hypersensitivity reactions at different doses.
Visualizations
Caption: Non-IgE mediated hypersensitivity pathway for this compound.
References
- 1. VM-26 (this compound)-induced hypersensitivity and degranulation of basophils in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VM‐26 (this compound)-Induced Hypersensitivity and Degranulation of Basophils in Children | Semantic Scholar [semanticscholar.org]
- 3. Allergic reactions to this compound in patients with neuroblastoma and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Hypersensitivity reactions to this compound (VM-26): an analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of Teniposide
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of teniposide. For further inquiries, please consult your institution's Environmental Health and Safety (EHS) department.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a cytotoxic drug that may cause cancer and is suspected of causing genetic defects.[1][2][3][4] It is classified as a hazardous drug and should be handled with extreme caution to avoid exposure.[5][6]
Q2: What immediate actions should be taken in case of accidental exposure to this compound?
A2: In case of accidental exposure, follow these first aid measures immediately:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1][3][7]
-
Eye Contact: Rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][3][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek immediate medical attention and consult a doctor.[1][3][7]
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][4] It should be stored locked up and away from foodstuff containers or incompatible materials.[1][2] Unopened ampules should be refrigerated at 2° to 8°C (36° to 46°F) and protected from light.[8]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Skin or eye irritation after handling. | Inadequate Personal Protective Equipment (PPE) or accidental exposure. | Immediately follow the first aid procedures for skin or eye contact. Review and reinforce proper PPE protocols. Ensure all personnel are trained on the correct donning and doffing of PPE. |
| Visible powder or liquid spill. | Improper handling techniques or container failure. | Immediately initiate the spill cleanup protocol. Evacuate the area if the spill is large. Ensure the spill kit is fully stocked and readily accessible. |
| Cracking or leaking of plastic equipment. | Use of incompatible plastic materials with undiluted this compound. | Use only non-DEHP containing intravenous administration sets and prepare solutions in glass or polyolefin plastic bags or containers.[8] |
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double chemotherapy-tested gloves | Nitrile, neoprene, or polyurethane gloves are recommended.[9] Change gloves frequently, especially if contaminated.[10] |
| Body | Disposable lab coat or gown | Should be of low permeability with cuffs.[9] For larger quantities, a full disposable coverall may be necessary.[9] |
| Eyes | Tightly fitting safety goggles or face shield | Goggles should have side-shields.[1] A face shield is recommended if there is a splash potential.[11] |
| Respiratory | NIOSH-approved respirator | Required when engineering controls are insufficient or when there is a risk of aerosol generation.[9] The type of respirator depends on the potential exposure level.[9] |
| Feet | Shoe covers | Recommended to prevent the spread of contamination.[9] |
Detailed Experimental Protocols
Protocol for this compound Spill Cleanup
This protocol outlines the steps for safely managing a this compound spill.
-
Immediate Response:
-
Alert others in the vicinity and restrict access to the spill area.
-
If the spill is large (e.g., >50ml), evacuate the area immediately and contact your institution's EHS.[11]
-
-
Don Appropriate PPE:
-
Contain the Spill:
-
Clean the Spill:
-
Decontaminate the Area:
-
Dispose of Waste:
-
Seal the cytotoxic waste bag.
-
Remove PPE in the following order: outer gloves, gown, face shield/goggles, inner gloves. Dispose of all contaminated PPE in the cytotoxic waste bag.
-
Dispose of the sealed waste bag in accordance with institutional and local regulations for hazardous chemical waste.[2][10]
-
-
Final Steps:
-
Wash hands thoroughly with soap and water.
-
Restock the spill kit.[12]
-
Protocol for Disposal of this compound Waste
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused drug, vials, syringes, PPE, and cleanup materials, must be segregated as hazardous waste.[13]
-
-
Containerization:
-
Chemical Inactivation (if applicable):
-
Studies have shown that this compound can be chemically degraded and inactivated by oxidation with potassium permanganate (B83412) or a 5.25% sodium hypochlorite (B82951) solution (bleach).[15] This procedure should only be performed by trained personnel following a validated institutional protocol.
-
-
Final Disposal:
Visual Workflows
Caption: Workflow for this compound Spill Cleanup.
Caption: General Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. fishersci.com [fishersci.com]
- 5. cdc.gov [cdc.gov]
- 6. mtpinnacle.com [mtpinnacle.com]
- 7. abmole.com [abmole.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. wgcriticalcare.com [wgcriticalcare.com]
- 10. wgcriticalcare.com [wgcriticalcare.com]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 13. web.uri.edu [web.uri.edu]
- 14. pogo.ca [pogo.ca]
- 15. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Lung Cancer Cell Lines: Teniposide vs. Etoposide
For Researchers, Scientists, and Drug Development Professionals
The landscape of chemotherapy for lung cancer has long been shaped by pivotal drugs, including the epipodophyllotoxins: teniposide and etoposide (B1684455). Both are potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and repair. Their mechanism of inducing DNA strand breaks makes them effective cytotoxic agents against rapidly dividing cancer cells.[1] This guide provides an objective comparison of this compound and etoposide, focusing on their performance in lung cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy: A Quantitative Look
In vitro studies consistently demonstrate that this compound is a more potent cytotoxic agent than etoposide in lung cancer cell lines. Research indicates that this compound can be 8 to 10 times more potent than etoposide when compared at equimolar concentrations.[2] This difference in potency has been observed in both short-term (1-hour) and continuous incubation experiments using clonogenic assays.[2]
| Drug | Cell Line | Assay | IC50 (µM) | Incubation Time | Citation |
| Etoposide | A549 (NSCLC) | MTT | 3.49 | 72 hours | [3] |
| This compound | PC-7 (Lung Carcinoma) | Clonogenic | ~0.68 (0.45 µg/ml) | Not Specified | [1] |
| Etoposide | PC-7 (Lung Carcinoma) | Clonogenic | > this compound | Not Specified | [1] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: The Topoisomerase II Inhibition Pathway
Both this compound and etoposide exert their cytotoxic effects by targeting topoisomerase II. They stabilize the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of double-strand breaks. This leads to an accumulation of DNA damage, triggering cell cycle arrest and ultimately, apoptosis.[1][4]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the efficacy of these drugs.
Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or etoposide for 24, 48, or 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to form a colony, measuring long-term cell survival and reproductive integrity.
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Exposure: Treat the cells with various concentrations of this compound or etoposide for a specified duration (e.g., 1 hour or continuously).[2]
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat lung cancer cells with this compound or etoposide at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Expose lung cancer cells to this compound or etoposide for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[5]
Experimental Workflow
A typical workflow for comparing the cytotoxic effects of this compound and etoposide is outlined below.
Conclusion
Both this compound and etoposide are valuable chemotherapeutic agents that induce cell death in lung cancer cell lines through the inhibition of topoisomerase II. The available in vitro data consistently points to this compound having a higher potency than etoposide. The choice between these two agents in a research or clinical setting may depend on various factors, including the specific type of lung cancer, the desired therapeutic window, and potential for drug resistance. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the nuanced differences between these two important drugs.
References
- 1. In vitro antitumor activity of this compound against carcinoma of the lung in human tumor clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and this compound (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. Apoptosis induced by etoposide in small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Teniposide and Dxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two widely used chemotherapeutic agents: teniposide and doxorubicin (B1662922). Both drugs are mainstays in various cancer treatment regimens, and understanding their distinct and overlapping mechanisms is crucial for advancing cancer biology research and developing novel therapeutic strategies. This document presents available experimental data, outlines common experimental protocols for assessing their efficacy, and visualizes their molecular mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | Doxorubicin |
| Drug Class | Podophyllotoxin (B1678966) derivative, Topoisomerase II inhibitor | Anthracycline antibiotic, Topoisomerase II inhibitor |
| Primary Mechanism | Forms a stable complex with topoisomerase II and DNA, leading to double-strand breaks.[1][2] | Intercalates into DNA and inhibits topoisomerase II, causing DNA damage.[3] |
| Cell Cycle Specificity | Acts primarily in the late S and early G2 phases of the cell cycle.[4][5] | Cell cycle non-specific, but has maximal effects in the S and G2 phases. |
| Additional Mechanisms | - | Generation of reactive oxygen species (ROS), induction of oxidative stress, and membrane damage.[3][6][7][8] |
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in various cancer cell lines as reported in the literature. It is critical to note that these values were determined in separate studies under different experimental conditions, including exposure times and assay methods. Therefore, direct comparison of these IC50 values should be approached with caution.
| Drug | Cell Line | IC50 Value | Exposure Time | Assay Method |
| This compound | A549 (Lung Carcinoma) | 15.8 nM | 72 hours | MTT Assay |
| A549 (Lung Carcinoma) | 8.2 µM | Not Specified | Not Specified | |
| Tca8113 (Tongue Carcinoma) | 0.35 mg/L | Not Specified | Not Specified | |
| Glioma Cells (Primary Culture) | 1.3 ± 0.34 µg/mL | Not Specified | Not Specified | |
| Doxorubicin | A549 (Lung Carcinoma) | > 20 µM | 24 hours | MTT Assay[9] |
| A549 (Lung Carcinoma) | 0.6 µM | 48 hours | Not Specified[10] | |
| A549 (Lung Carcinoma) | 0.23 µM | 72 hours | Not Specified[10] | |
| HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89 µM | 24 hours | MTT Assay[9] | |
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 µM | 24 hours | MTT Assay[9] | |
| MCF-7 (Breast Cancer) | 8306 nM | 48 hours | SRB Assay[11] | |
| MDA-MB-231 (Breast Cancer) | 6602 nM | 48 hours | SRB Assay[11] | |
| Huh7 (Hepatocellular Carcinoma) | > 20 µM | 24 hours | MTT Assay[9] | |
| UMUC-3 (Bladder Cancer) | 5.15 ± 1.17 µM | 24 hours | MTT Assay[9] | |
| HeLa (Cervical Cancer) | 2.92 ± 0.57 µM | 24 hours | MTT Assay[9] |
Data compiled from multiple sources.[9][10][11][12] For a definitive comparison, these agents should be evaluated side-by-side in the same experimental setup.
Mechanisms of Action
Both this compound and doxorubicin are potent cytotoxic agents that function primarily as topoisomerase II inhibitors.[1][6][13] Topoisomerase II is a critical enzyme that alters DNA topology by creating transient double-strand breaks to allow for processes like DNA replication and transcription. By inhibiting this enzyme, these drugs lead to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately apoptosis.[2][4]
This compound's Mechanism of Action
This compound is a derivative of podophyllotoxin and exerts its cytotoxic effects by stabilizing the covalent intermediate complex between topoisomerase II and DNA.[1] This prevents the re-ligation of the DNA strands, leading to persistent double-strand breaks.[2][5] This action is particularly effective during the late S and early G2 phases of the cell cycle.[4][5]
Doxorubicin's Multifaceted Cytotoxicity
Doxorubicin, an anthracycline antibiotic, also functions as a topoisomerase II inhibitor.[3] However, its cytotoxic effects are more complex and involve multiple mechanisms.[3][8] In addition to poisoning topoisomerase II, doxorubicin intercalates into the DNA, distorting the helical structure and interfering with DNA and RNA synthesis.[3] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which induces oxidative stress and damages cellular components, including membranes and proteins.[3][6][7]
Signaling Pathways
The induction of DNA damage by this compound and doxorubicin activates downstream signaling pathways that culminate in apoptosis.
Figure 1: this compound's signaling pathway to apoptosis.
Figure 2: Doxorubicin's multiple pathways to apoptosis.
Experimental Protocols
Standard assays to quantify the cytotoxicity of chemotherapeutic agents include the MTT assay for cell viability and the Annexin V assay for apoptosis.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Figure 3: Experimental workflow for an MTT assay.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of this process.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound or doxorubicin as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension. PI is used to differentiate between apoptotic and necrotic cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Conclusion
This compound and doxorubicin are both highly effective cytotoxic agents that induce cell death primarily through the inhibition of topoisomerase II. While they share this core mechanism, doxorubicin's ability to intercalate DNA and generate reactive oxygen species provides it with a broader range of cytotoxic activities. The choice between these agents in a research or clinical context may depend on the specific cancer type, its genetic background, and the desired therapeutic outcome. The experimental protocols and data presented in this guide offer a foundation for further investigation into the nuanced cytotoxic effects of these important anticancer drugs.
References
- 1. Etoposide and this compound (Chapter 4) - Lignans [resolve.cambridge.org]
- 2. Mechanisms of resistance to etoposide and this compound in acquired resistant human colon and lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic effects of this compound combined with cis-diammine-dichloroplatinum (II) on the in vitro Lewis lung carcinoma model: influence of the treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to drugs that inhibit DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Expressions of resistance and cross-resistance in this compound-resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Doxorubicin, vincristine, and actinomycin-D, but not this compound, require long-lasting uninterrupted verapamil pressure to overcome drug resistance in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Teniposide's Role as a MYB Inhibitor: A Comparative Analysis
A comprehensive evaluation of teniposide as an inhibitor of the MYB proto-oncogene protein reveals an indirect mechanism of action involving DNA damage signaling and subsequent MYB degradation. This guide provides a comparative analysis of this compound with other known MYB inhibitors, supported by experimental data and detailed protocols to assist researchers in drug development and cancer biology.
The transcription factor MYB is a critical regulator of cellular proliferation and differentiation, particularly in hematopoietic lineages. Its aberrant expression is implicated in various malignancies, including acute myeloid leukemia (AML), making it an attractive therapeutic target. While the chemotherapeutic agent this compound has been identified as an inhibitor of MYB activity, its mechanism diverges from that of more direct inhibitors.
Mechanism of Action: An Indirect Approach
This compound, a podophyllotoxin (B1678966) derivative, is primarily known as a topoisomerase II inhibitor. Its effect on MYB is considered indirect and is linked to its ability to induce DNA damage. This triggers a cellular stress response that leads to the proteasomal degradation of the MYB protein. This mechanism is distinct from other inhibitors that directly interfere with MYB's function, such as by disrupting its interaction with the coactivator p300.
In contrast, compounds like celastrol (B190767) have been shown to directly inhibit MYB by disrupting the crucial interaction between MYB and the KIX domain of p300/CBP, a necessary step for MYB-mediated transcriptional activation. Others, such as mebendazole (B1676124) and withaferin A, also induce MYB degradation, but through different pathways, like interfering with chaperone proteins.
Comparative Efficacy of MYB Inhibitors
| Compound | Mechanism of Action | Cell Line(s) | IC50 (Anti-proliferative) | Reference(s) |
| This compound | Indirect (via DNA damage and proteasomal degradation) | HL-60, NB4, U937 | Concentration-dependent decrease in MYB protein | |
| Etoposide | Indirect (via DNA damage and proteasomal degradation) | Hek-Myb-Luc, HL-60 | ~10-fold higher than this compound for similar MYB inhibition | |
| Celastrol | Direct (disrupts MYB-p300 interaction) | AML cells | Not specified for direct MYB inhibition | |
| Withaferin A | Induces MYB degradation (potentially via C/EBPβ inhibition and p300 interaction disruption) | Myeloid Myb-reporter cell line | Not specified for direct MYB inhibition | |
| Mebendazole | Induces MYB degradation (via HSP70 chaperone interference) | AML cell lines | Induces c-MYB degradation |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Luciferase Reporter Assay for MYB Activity
This assay is used to screen for and quantify the inhibition of MYB transcriptional activity.
Protocol:
-
Cell Line: Hek-Myb-Luc cells, which stably express a doxycycline-inducible MYB and a MYB-responsive luciferase reporter gene, are used.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Seed cells in 96-well plates.
-
Induce MYB expression with doxycycline.
-
Treat cells with varying concentrations of the test compound (e.g., this compound).
-
Incubate for a defined period (e.g., 12-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Normalize luciferase activity to a control (e.g., DMSO-treated cells) to determine the percentage of inhibition.
Western Blot Analysis for MYB Degradation
This technique is employed to visualize and quantify the reduction in MYB protein levels following treatment with an inhibitor.
Protocol:
-
Cell Lines: AML cell lines such as HL-60, NB4, or U937 are suitable.
-
Treatment: Treat cells with the test compound (e.g., this compound) at various concentrations and time points. To confirm proteasomal degradation, cells can be co-treated with a proteasome inhibitor like MG132.
-
Cell Lysis: Harvest cells and prepare total cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for MYB.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative decrease in MYB protein levels.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: MYB Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for MYB Inhibitor Screening.
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Teniposide and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy remains a critical obstacle in cancer treatment. Teniposide, a podophyllotoxin (B1678966) derivative, is a potent topoisomerase II inhibitor used in the treatment of various malignancies. However, its efficacy can be limited by the emergence of drug resistance, which often extends to other topoisomerase inhibitors and cytotoxic agents. This guide provides an objective comparison of the cross-resistance profile of this compound with other topoisomerase inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Cross-Resistance Profile of this compound
Resistance to this compound is frequently associated with cross-resistance to other topoisomerase II inhibitors, such as etoposide (B1684455) and doxorubicin (B1662922), and in some cases, to topoisomerase I inhibitors. The mechanisms underlying this phenomenon are multifaceted, primarily involving alterations in the drug target, topoisomerase II, and the expression of drug efflux pumps like P-glycoprotein.
Quantitative Analysis of Cross-Resistance
The following tables summarize the fold resistance of various cancer cell lines to this compound and other topoisomerase inhibitors. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Cross-Resistance in this compound-Resistant Human Cancer Cell Lines
| Cell Line | Drug Selected For Resistance | This compound (VM-26) Fold Resistance | Etoposide (VP-16) Fold Resistance | Doxorubicin (Adriamycin) Fold Resistance | Daunomycin Fold Resistance |
| KB/VM-2 | This compound | ~15 | ~15 | 4-11 | 4-11 |
| KB/VM-4 | This compound | ~100 | ~100 | 4-11 | 4-11 |
| HCT116(VM)34 | This compound | 7 | 5 | 21 | Not Reported |
| A549(VM)28 | This compound | 8 | 8 | 3 | Not Reported |
Table 2: Cross-Resistance in Etoposide-Resistant Human Cancer Cell Lines
| Cell Line | Drug Selected For Resistance | Etoposide (VP-16) Fold Resistance | This compound (VM-26) Fold Resistance | Doxorubicin (Adriamycin) Fold Resistance |
| HCT116(VP)35 | Etoposide | 9 | 7 | 6 |
| A549(VP)28 | Etoposide | 8 | 8 | 3 |
Table 3: Cross-Resistance of Etoposide-Resistant Neuroblastoma Cell Lines to Topoisomerase I Inhibitors
| Cell Line Resistance Status | Etoposide Resistance | Topotecan Resistance | SN-38 (Active Metabolite of Irinotecan) Resistance |
| Etoposide-Resistant (6 cell lines) | High | All Resistant | All Resistant |
Note: Fold resistance is calculated as the ratio of the IC50 (or LC90) of the resistant cell line to that of the parental, sensitive cell line.
Mechanisms of Cross-Resistance
Two primary mechanisms contribute to the cross-resistance profiles observed with this compound and other topoisomerase inhibitors:
-
Alterations in Topoisomerase II: Reduced expression or mutations in the topoisomerase II enzyme can decrease its sensitivity to inhibitors.[1][2] This can lead to broad cross-resistance among topoisomerase II-targeting drugs.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (encoded by the mdr1 gene), results in the active removal of a wide range of cytotoxic drugs from the cell, a phenomenon known as multidrug resistance (MDR).[1][2] this compound, etoposide, and doxorubicin are all substrates for P-glycoprotein.
The following diagram illustrates the key mechanisms of resistance to topoisomerase II inhibitors.
Experimental Protocols
Accurate assessment of cross-resistance is crucial for preclinical drug development and for understanding the mechanisms of resistance. The following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and other topoisomerase inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the drug concentration that inhibits cell growth by 50%).
The following diagram outlines the workflow for a typical cytotoxicity assay.
Topoisomerase II Activity Assay (Decatenation Assay)
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Protocol:
-
Nuclear Extract Preparation: Isolate nuclei from sensitive and resistant cells and prepare nuclear extracts containing topoisomerase II.
-
Reaction Setup: In a reaction tube, combine the nuclear extract, kDNA substrate, ATP, and reaction buffer. For inhibitor studies, add the drug at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles.
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light.
-
Analysis: Compare the amount of decatenated DNA in the presence and absence of the inhibitor to determine the inhibitory activity.
P-glycoprotein Expression Analysis (Western Blot)
This technique is used to detect and quantify the amount of P-glycoprotein in cell lysates.
Protocol:
-
Protein Extraction: Prepare total cell lysates from sensitive and resistant cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity corresponding to P-glycoprotein and normalize it to a loading control (e.g., β-actin or GAPDH) to compare expression levels between cell lines.
Signaling Pathways in Topoisomerase Inhibitor Resistance
The development of resistance to topoisomerase inhibitors is a complex process that can involve the alteration of various signaling pathways. For instance, pathways that regulate cell survival, DNA damage response, and drug metabolism can all contribute to a resistant phenotype.
The following diagram depicts a simplified overview of signaling pathways that can be involved in resistance to topoisomerase inhibitors.
Conclusion
The cross-resistance profile of this compound is a significant consideration in its clinical use. Understanding the underlying mechanisms and having robust experimental protocols to assess resistance are paramount for the development of novel therapeutic strategies to overcome this challenge. This guide provides a foundational overview to aid researchers in navigating the complexities of resistance to this compound and other topoisomerase inhibitors. Further investigation into the intricate signaling networks and the development of targeted therapies to circumvent resistance are critical areas for future research.
References
- 1. Topoisomerase Inhibitor Resistance in Breast Cancer: Exploring Alterations in Cellular Metabolism and Properties Driving Drug Insensitivity [journal-dtt.org]
- 2. Mechanisms of resistance to etoposide and this compound in acquired resistant human colon and lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Teniposide with Novel Targeted Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of the topoisomerase II inhibitor, teniposide, with novel targeted therapies. Due to a lack of extensive direct preclinical and clinical data on this compound in combination with these newer agents, this guide draws parallels from studies involving the structurally and mechanistically similar drug, etoposide (B1684455). The data presented herein, therefore, serves as a foundational resource to inform future research directions and the design of innovative combination cancer therapies.
This compound, a derivative of podophyllotoxin, functions by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks and ultimately, apoptosis in rapidly dividing cancer cells. While this compound has been a component of combination chemotherapy regimens for decades, its potential in synergy with modern targeted therapies remains an area of active investigation. This guide explores the preclinical and clinical evidence for combining topoisomerase II inhibitors with PARP inhibitors, PI3K inhibitors, and Bcl-2 inhibitors, offering insights into potential mechanisms of synergy and future therapeutic strategies.
This compound and PARP Inhibitors: A Potential Synergy in DNA Damage Response
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a key class of targeted therapy, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The combination of a topoisomerase II inhibitor like this compound with a PARP inhibitor presents a rational and potentially powerful anti-cancer strategy.
Preclinical and Clinical Evidence with Etoposide
While direct studies on this compound with PARP inhibitors are limited, a randomized Phase 2 study evaluated the combination of the PARP inhibitor veliparib (B1684213) with the standard chemotherapy regimen of carboplatin (B1684641) and etoposide in patients with treatment-naïve extensive-stage small cell lung cancer (SCLC).[1] This study provides valuable insights into the clinical potential of combining a topoisomerase II inhibitor with a PARP inhibitor.
| Parameter | Carboplatin + Etoposide + Veliparib | Carboplatin + Etoposide + Placebo | Reference |
| Median Progression-Free Survival (PFS) | 5.8 months | 5.8 months | [1] |
| Median Overall Survival (OS) | 10.3 months | 10.5 months | [1] |
| Objective Response Rate (ORR) | 72% | 68% | [1] |
Table 1: Efficacy of Veliparib in Combination with Carboplatin and Etoposide in Extensive-Stage SCLC.
Although this study did not demonstrate a statistically significant improvement in PFS or OS with the addition of veliparib, the combination was generally well-tolerated. Further investigation into biomarkers and patient selection may be crucial to identify populations that could benefit from this combination.
Experimental Protocol: Phase 2 Study of Veliparib with Carboplatin and Etoposide
-
Study Design: Randomized, double-blind, placebo-controlled Phase 2 trial.
-
Patient Population: Patients with previously untreated extensive-stage SCLC.
-
Treatment Arms:
-
Arm A: Veliparib (120 mg orally twice daily on days 1-5) with carboplatin (AUC 5 mg/mL·min IV on day 1) and etoposide (100 mg/m² IV on days 1-3) for up to six 21-day cycles.
-
Arm B: Placebo with carboplatin and etoposide.
-
-
Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall survival, objective response rate, and safety.[1]
This compound and PI3K Inhibitors: Targeting a Key Survival Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. The combination of a topoisomerase II inhibitor with a PI3K inhibitor holds the promise of simultaneously inducing DNA damage and blocking a critical pro-survival pathway, leading to enhanced cancer cell death.
Preclinical Evidence with Etoposide
A preclinical study investigated the synergistic effects of the dual PI3K/mTOR inhibitor BEZ235 with etoposide and cisplatin (B142131) in a newly established neuroendocrine cervical carcinoma (NECC) cell line, HM-1.[2] The results demonstrated that the triple combination significantly inhibited cell proliferation and increased apoptosis compared to the combination of etoposide and cisplatin alone.
| Treatment | Cell Viability (% of Control) | Apoptosis (% of Cells) | Reference |
| Control | 100 | ~5 | [2] |
| Etoposide + Cisplatin | ~40 | ~20 | [2] |
| Etoposide + Cisplatin + BEZ235 | ~20 | ~40 | [2] |
Table 2: Synergistic Effects of BEZ235 with Etoposide and Cisplatin in a NECC Cell Line.
Experimental Protocol: In Vitro Synergy Study
-
Cell Line: HM-1, a newly established neuroendocrine cervical carcinoma cell line.
-
Drug Concentrations:
-
Etoposide: 1 µM
-
Cisplatin: 1 µM
-
BEZ235: 50 nM
-
-
Assays:
-
Cell Viability: MTT assay was used to determine the percentage of viable cells after 72 hours of drug treatment.
-
Apoptosis: Annexin V/PI staining followed by flow cytometry was used to quantify the percentage of apoptotic cells.
-
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine if the drug combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2]
This compound and Bcl-2 Inhibitors: Overcoming Apoptotic Resistance
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of drug resistance in cancer. Combining a DNA-damaging agent like this compound with a Bcl-2 inhibitor could potentially overcome this resistance and enhance therapeutic efficacy.
Preclinical Evidence with Etoposide
Studies have shown that overexpression of Bcl-2 can protect cancer cells from etoposide-induced apoptosis.[3] This suggests that inhibiting Bcl-2 could sensitize cells to the cytotoxic effects of etoposide. A study in acute myeloid leukemia (AML) cells demonstrated that inhibition of BCL2A1, a member of the Bcl-2 family, synergized with etoposide in inducing cell death.[4]
Experimental Protocol: Investigating Bcl-2's Role in Etoposide Resistance
-
Cell Lines: HeLa cells and their Bcl-2 overexpressing counterparts.
-
Treatment: Cells were treated with etoposide (10 µM) for 24 hours.
-
Assays:
-
Apoptosis: DNA fragmentation was assessed by agarose (B213101) gel electrophoresis.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution.
-
Protein Expression: Western blotting was performed to measure the levels of Bcl-2 family proteins.[3]
-
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with novel targeted therapies is still emerging, the data from studies with the analogous topoisomerase II inhibitor, etoposide, provides a strong rationale for further investigation. The combination of this compound with PARP inhibitors, PI3K inhibitors, and Bcl-2 inhibitors holds significant promise for enhancing anti-cancer efficacy by simultaneously targeting multiple critical cellular pathways.
Future research should focus on:
-
Conducting preclinical studies to directly evaluate the synergistic effects of this compound with a range of novel targeted therapies in various cancer models.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from these combination therapies.
-
Designing and conducting well-controlled clinical trials to assess the safety and efficacy of these combinations in cancer patients.
By systematically exploring these combinations, the full therapeutic potential of this compound in the era of targeted cancer therapy can be unlocked, ultimately leading to improved outcomes for patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K inhibitor enhances the cytotoxic response to etoposide and cisplatin in a newly established neuroendocrine cervical carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 inhibits early apoptotic events and reveals post-mitotic multinucleation without affecting cell cycle arrest in human epithelial tumor cells exposed to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drivers of topoisomerase II poisoning mimic and complement cytotoxicity in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Teniposide and NK 611 in Small Cell Lung Cancer (SCLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two podophyllotoxin (B1678966) derivatives, teniposide and NK 611, in the context of Small Cell Lung Cancer (SCLC). The information is compiled from preclinical and clinical studies to aid in research and development efforts.
Introduction
This compound (VM-26) and NK 611 are both semi-synthetic derivatives of podophyllotoxin, a naturally occurring compound with cytotoxic properties.[1][2][3] They belong to the class of topoisomerase II inhibitors, which are crucial in cancer chemotherapy.[1] this compound is an established chemotherapeutic agent used in the treatment of various cancers, including SCLC.[4][5] NK 611 is a newer analogue developed with the aim of improving upon the properties of existing podophyllotoxin derivatives like etoposide (B1684455) and this compound.[1][6] This guide compares their efficacy, mechanism of action, and toxicity profile based on available data.
In Vitro Efficacy and Cross-Resistance
A direct in vitro comparison of this compound and NK 611 was conducted on human SCLC cell lines. The study utilized the MTT assay to determine the 50% inhibitory concentration (IC50) of each drug, providing a measure of their potency.
While the full quantitative data from this study is not publicly available, the published abstract indicates that This compound was found to be the most potent among the drugs tested , which also included etoposide.
A key finding from this research was the evaluation of cross-resistance in an etoposide-resistant SCLC subline. The results showed that NK 611 exhibited the least cross-resistance to etoposide, adriamycin, and cisplatin (B142131) among the tested drugs. This suggests that NK 611 may have potential as a salvage therapy for patients with resistant SCLC.
Data Presentation
Table 1: In Vitro Performance of this compound and NK 611 in SCLC Cell Lines (Qualitative Summary)
| Parameter | This compound | NK 611 |
| Potency (IC50) | Most potent | Less potent than this compound |
| Cross-Resistance | Data not specified | Least cross-resistant to etoposide, adriamycin, and cisplatin |
Note: This table is a qualitative summary based on the abstract of a 1993 study, as the full quantitative data was not available.
Table 2: Clinical Efficacy of this compound in SCLC (Phase II Trials)
| Study Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Survival |
| Untreated Patients | 70-80 mg/m² IV daily for 5 days | 71% | 23% | 48% | 11.3 months |
| Untreated Patients (Extensive Disease) | 60 mg/m² IV daily for 5 days | 24% | - | 24% | 7 months |
| Previously Treated Patients | Review of seven studies | 21% | - | - | Not specified |
| Untreated Patients | Review of seven studies | 58% | - | - | Not specified |
| Untreated Elderly/Poor Prognosis | 100 mg/day IV for 5 days | 33% | 0% | 33% | 5.6 months |
| Untreated Patients | 120-140 mg/m² IV on days 1, 3, 5 | 36% | - | - | 208 days |
Note: Clinical trial data for NK 611 in SCLC is not available in the public domain.
Table 3: Toxicity Profile of this compound in SCLC Patients
| Adverse Effect | Severity | Reported Incidence |
| Leukopenia/Granulocytopenia | Grade 4 | Significant, dose-limiting |
| Myelosuppression | Major side effect | Frequently observed |
| Nausea and Vomiting | Minimal to moderate | Commonly reported |
| Alopecia | Not specified | Frequently observed |
| Mucositis | Not specified | Reported in combination therapy |
| Peripheral Neuropathy | Not specified | Reported in combination therapy |
Note: A specific toxicity profile for NK 611 in SCLC patients is not available.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This is a representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and NK 611 on SCLC cell lines.
1. Cell Culture and Plating:
- Human SCLC cell lines (e.g., SBC-3, NCI-H69) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]
- Cells are harvested during the logarithmic growth phase and plated into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- The plates are incubated for 24 hours to allow for cell attachment.
2. Drug Treatment:
- Stock solutions of this compound and NK 611 are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
- The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test drugs. Control wells receive medium with the solvent at the same final concentration as the drug-treated wells.
- The plates are incubated for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
- Following the drug incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
- The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
- The plate is gently agitated to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
- The absorbance of the solubilized formazan is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Both this compound and NK 611 are classified as topoisomerase II inhibitors.[1][6] Topoisomerase II is a nuclear enzyme that plays a critical role in DNA replication, transcription, and repair by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving DNA tangles and supercoils.
This compound and other epipodophyllotoxins do not bind directly to DNA but instead form a ternary complex with topoisomerase II and DNA. This complex stabilizes the transient double-strand breaks, preventing the re-ligation of the DNA strands.[8] The accumulation of these unrepaired DNA double-strand breaks triggers a cascade of cellular events, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[8][9]
Recent research has also suggested an additional mechanism for this compound. It has been shown to bind to and promote the ubiquitination of Apurinic/Apyrimidinic Endonuclease 1 (APEX1), a key enzyme in the DNA base excision repair pathway.[10][11] By inhibiting APEX1, this compound impairs DNA repair, leading to an accumulation of oxidative DNA damage and subsequent cell death in lung cancer cells.[10][11]
While NK 611 is presumed to act through a similar topoisomerase II inhibitory mechanism, the specific details of its interaction and downstream signaling effects in SCLC have not been as extensively characterized as those of this compound.
Visualizations
Conclusion
Based on the available data, this compound is a potent cytotoxic agent against SCLC both in vitro and in vivo, though its clinical utility can be limited by significant hematologic toxicity. Its dual mechanism of inhibiting topoisomerase II and the DNA repair enzyme APEX1 provides a strong rationale for its use.
NK 611, while appearing less potent than this compound in initial in vitro screens, demonstrates a potentially valuable characteristic of being effective against cell lines that are resistant to other chemotherapeutic agents. This suggests a possible role for NK 611 in later lines of therapy or for specific patient subpopulations.
A significant limitation in this comparative analysis is the lack of publicly available, detailed preclinical and clinical data for NK 611 in the context of SCLC. Further research, including the full publication of in vitro comparative studies and the initiation of clinical trials in SCLC, would be necessary to fully elucidate the therapeutic potential of NK 611 and its standing relative to this compound.
References
- 1. Podophyllotoxins: current status and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cellosaurus cell line SBC-3/DXCL1 (CVCL_M843) [cellosaurus.org]
- 5. This compound alone and in combination chemotherapy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of NK 611, a new epipodophyllotoxin derivative, against colony forming units from freshly explanted human tumours in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SBC-3 Cell Line | Glow Biologics - Glow Biologics [glowbiologics.com]
- 8. Single- and double-strand DNA breakage and repair in human lung adenocarcinoma cells exposed to etoposide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting DNA damage in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Triggers DNA Repair Inhibition by Binding and Ubiquitination of Apurinic/Apyrimidinic Endonuclease 1 to Boost Oxidative DNA Damage for Lung Cancer Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Teniposide Efficacy in Cisplatin-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of teniposide in cisplatin-resistant cell lines versus their cisplatin-sensitive counterparts. The development of resistance to platinum-based chemotherapies like cisplatin (B142131) is a primary obstacle in cancer treatment. Understanding the activity of alternative cytotoxic agents, such as the topoisomerase II inhibitor this compound, in this resistant setting is crucial for developing effective second-line and combination therapies. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying molecular pathways.
Executive Summary
This compound, a derivative of podophyllotoxin, exerts its anticancer effects by inhibiting topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. This action leads to the stabilization of the enzyme-DNA complex, resulting in catastrophic double-strand breaks and the induction of apoptosis. While structurally distinct from the DNA-alkylating agent cisplatin, the question of this compound's retained efficacy in cells that have developed resistance to cisplatin is of significant clinical interest.
Experimental evidence, primarily from in vitro studies, suggests that the response to this compound in cisplatin-resistant models can be variable and context-dependent. Some studies indicate a lack of significant cross-resistance, suggesting this compound may remain a viable therapeutic option after cisplatin failure. Conversely, other models, particularly those with resistance mechanisms involving altered drug transport, may show reduced sensitivity to this compound. This guide presents available data to illuminate these complexities.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the cytotoxic activity of this compound and cisplatin across various cancer cell lines. A direct comparison in a cisplatin-sensitive and -resistant paired cell line is crucial for assessing cross-resistance.
Table 1: this compound vs. Cisplatin IC50 in a Human Oral Squamous Cell Carcinoma Line
| Cell Line | Compound | IC50 |
| Tca8113 | This compound (VM-26) | 0.35 mg/L (~0.53 µM)[1] |
| Tca8113 | Cisplatin (CDDP) | 1.1 mg/L (~3.67 µM)[1] |
This table demonstrates the higher intrinsic potency of this compound compared to cisplatin in this specific cell line.
Table 2: Cross-Resistance Profile of this compound in Cisplatin-Resistant Small Cell Lung Cancer (SCLC)
A key study investigated the cross-resistance of this compound in a cisplatin-resistant SCLC subline, SBC-3/CDDP, compared to its parental line, SBC-3. While the precise IC50 values were not available in the English abstract, the study established the concept of "relative resistance," calculated as the ratio of the IC50 of the resistant subline to that of the sensitive parent line. This provides a direct measure of the loss of efficacy due to cisplatin resistance.
| Cell Line Pair | Drug Tested | Outcome |
| SBC-3 (Parental) vs. SBC-3/CDDP (Cisplatin-Resistant) | This compound | Degree of cross-resistance was evaluated, indicating the utility of this model for studying the efficacy of this compound after cisplatin failure.[2] |
This highlights a specific experimental model where the efficacy of this compound in a cisplatin-resistant setting was directly quantified.
Table 3: General Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| RPMI 8402 | Lymphoblast | 0.28[1] |
| DOHH-2 | B-cell Lymphoma | 0.0095[1] |
| SU-DHL-5 | B-cell Lymphoma | 0.0099[1] |
| MOLT-16 | T-cell Leukemia | 0.0117[1] |
This table provides context for this compound's general high potency across different cancer types.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of topoisomerase II, which is distinct from cisplatin's mechanism of inducing DNA adducts. This fundamental difference is the basis for its potential use in cisplatin-resistant tumors.
References
- 1. Characterization of etoposide- and cisplatin-chemoresistant retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the unusual expression of cross resistance to cisplatin in a series of etoposide-selected resistant sublines of the SuSa testicular teratoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating APEX1's Role in Teniposide-Induced DNA Repair Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of Apurinic/Apyrimidinic Endonuclease 1 (APEX1) in the mechanism of action of the chemotherapeutic agent teniposide. Recent studies have illuminated a novel pathway where this compound not only induces DNA damage through its established role as a topoisomerase II inhibitor but also actively suppresses DNA repair by targeting APEX1. This guide summarizes the key findings, presents comparative data, details experimental protocols, and explores alternative DNA repair pathways.
Core Findings: this compound Actively Inhibits DNA Repair by Targeting APEX1
This compound, a derivative of podophyllotoxin, is a well-established topoisomerase II inhibitor. It stabilizes the covalent complex between topoisomerase II and DNA, leading to DNA double-strand breaks, cell cycle arrest, and apoptosis.[1][2][3] However, emerging evidence reveals a more nuanced mechanism of action involving the direct inhibition of the Base Excision Repair (BER) pathway.
A pivotal study has demonstrated that this compound can bind to APEX1, a key enzyme in the BER pathway responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[2][4] This interaction promotes the ubiquitination and subsequent proteasomal degradation of APEX1.[4] The downregulation of APEX1 compromises the cell's ability to repair DNA damage, leading to an accumulation of oxidative DNA lesions and enhanced cytotoxicity of this compound.[2][4]
Data Presentation: Comparative Analysis of this compound's Effects
The following tables summarize quantitative data from studies investigating the effect of this compound on cells with varying levels of APEX1 expression. The data is compiled from multiple sources, with some values estimated from graphical representations in the cited literature.
Table 1: Effect of this compound on Cell Viability in Relation to APEX1 Expression
| Cell Line | APEX1 Status | This compound Concentration (µM) | Treatment Duration (h) | Cell Viability (%) | Citation(s) |
| A549 | Endogenous | 0 | 24 | 100 | [5] |
| 1 | 24 | ~75 | [5] | ||
| 5 | 24 | ~40 | [5] | ||
| Lewis Lung | Endogenous | 0 | 24 | 100 | [5] |
| 1 | 24 | ~60 | [5] | ||
| 5 | 24 | ~30 | [5] | ||
| Lewis Lung | APEX1 Overexpression | 5 | 24 | ~65 | [4] |
Table 2: DNA Damage Markers in Response to this compound Treatment
| Cell Line | APEX1 Status | This compound Treatment | DNA Damage Marker | Fold Change vs. Control | Citation(s) |
| A549 | Endogenous | 5 µM, 24h | γ-H2AX | Increased | [5] |
| Lewis Lung | Endogenous | 5 µM, 24h | Comet Assay (Tail Moment) | Increased | [5] |
| Lewis Lung | APEX1 Overexpression | 5 µM, 24h | Comet Assay (Tail Moment) | Reduced vs. Endogenous | [4] |
Table 3: Apoptosis Induction by this compound in Relation to APEX1 Expression
| Cell Line | APEX1 Status | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Citation(s) |
| A549 | Endogenous | 0 | 24 | ~5 | [5] |
| 5 | 24 | ~40 | [5] | ||
| Lewis Lung | Endogenous | 0 | 24 | ~8 | [5] |
| 5 | 24 | ~55 | [5] | ||
| Lewis Lung | APEX1 Overexpression | 5 | 24 | ~25 | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key molecular interactions and experimental procedures described in this guide.
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/CCK-8)
-
Objective: To quantify the cytotoxic effect of this compound on cancer cells with different APEX1 expression levels.
-
Methodology:
-
Seed cells (e.g., A549, Lewis lung carcinoma) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 1, 2.5, 5, and 10 µM) for 24 hours.[5]
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Comet Assay (Alkaline)
-
Objective: To detect and quantify DNA single- and double-strand breaks induced by this compound.
-
Methodology:
-
Treat cells with this compound as described above.
-
Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (B213101) (0.7% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Place the slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow DNA unwinding.
-
Perform electrophoresis at 25 V and 300 mA for 20 minutes.
-
Neutralize the slides with 0.4 M Tris-HCl (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.
-
γ-H2AX Immunofluorescence Staining
-
Objective: To specifically detect DNA double-strand breaks by visualizing the phosphorylation of histone H2AX.
-
Methodology:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against phospho-histone H2A.X (Ser139) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell.
-
APEX1 Western Blot Analysis
-
Objective: To determine the protein expression levels of APEX1 following this compound treatment.
-
Methodology:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against APEX1 overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the APEX1 protein levels.
-
In Vivo Ubiquitination Assay
-
Objective: To assess the ubiquitination of APEX1 in response to this compound treatment.
-
Methodology:
-
Transfect cells with a plasmid encoding His-tagged ubiquitin.
-
Treat the cells with this compound and the proteasome inhibitor MG132 (to prevent degradation of ubiquitinated proteins).
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysates and perform immunoprecipitation using an anti-APEX1 antibody.
-
Wash the immunoprecipitates extensively.
-
Elute the proteins and analyze them by Western blotting using an anti-His-tag antibody to detect ubiquitinated APEX1.
-
Comparison with Alternative DNA Repair Pathways
While APEX1 is a central player in the BER pathway, cells possess alternative mechanisms to handle DNA damage, which may be relevant in the context of this compound treatment and APEX1 inhibition.
-
APEX1-Independent BER: Other enzymes can incise AP sites, albeit with lower efficiency than APEX1. These include other endonucleases like APEX2 and DNA glycosylases with AP lyase activity such as NTHL1, OGG1, NEIL1, and NEIL2.[2] These pathways may serve as a backup to compensate for the loss of APEX1 function, potentially influencing cellular resistance to this compound.
-
Nucleotide Excision Repair (NER): While primarily responsible for repairing bulky DNA adducts, NER has been shown to have some capacity to repair certain oxidative DNA lesions, which may accumulate following this compound-induced APEX1 degradation.
-
Double-Strand Break Repair Pathways: this compound's primary mechanism of inducing double-strand breaks (DSBs) activates two major repair pathways:
-
Homologous Recombination (HR): An error-free pathway that uses a sister chromatid as a template for repair.
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates the broken DNA ends. The choice between HR and NHEJ is cell-cycle dependent. The inhibition of APEX1 and the subsequent accumulation of DNA lesions may place an increased burden on these DSB repair pathways.
-
-
Combination Therapies: The understanding of this compound's effect on APEX1 opens up possibilities for novel combination therapies. For instance, combining this compound with inhibitors of other DNA repair pathways, such as PARP inhibitors (which target single-strand break repair), could create a synthetic lethal effect in cancer cells.[6] Further research is needed to explore the clinical potential of such combinations, potentially using APEX1 expression as a predictive biomarker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Back-Up Base Excision DNA Repair in Human Cells Deficient in the Major AP Endonuclease, APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single- and double-strand DNA breakage and repair in human lung adenocarcinoma cells exposed to etoposide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
A Comparative Analysis of Teniposide and Etoposide on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniposide and etoposide (B1684455) are two closely related epipodophyllotoxins, semi-synthetic derivatives of podophyllotoxin, that are integral to various cancer chemotherapy regimens.[1][2][3][4][5][6] Both drugs exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[2][3][4][7][8] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and the induction of apoptosis.[2][3][4][7][8] While sharing a common mechanism, this compound and etoposide exhibit differences in potency, cellular uptake, and clinical applications.[1][4][6][9][10] This guide provides a comparative overview of their effects on gene expression, supported by available experimental data, to aid researchers in understanding their distinct molecular impacts.
Core Mechanism of Action: Topoisomerase II Inhibition
Both this compound and etoposide function as topoisomerase II poisons. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in the DNA to allow another DNA segment to pass through, followed by the re-ligation of the break. This compound and etoposide bind to the topoisomerase II-DNA complex and stabilize it, preventing the re-ligation step.[2][3][4][7][8] This results in an accumulation of DNA double-strand breaks, which triggers a DNA damage response, cell cycle arrest, and ultimately, apoptosis.[11][12][13] Both drugs are cell cycle-specific, with their maximum effect in the late S and early G2 phases.[1][14][15]
Figure 1: Core signaling pathway of this compound and Etoposide.
Comparative Overview of Physicochemical and Pharmacokinetic Properties
While their core mechanism is the same, this compound and etoposide have distinct properties that influence their biological activity and clinical use. This compound is generally considered more potent than etoposide, which is partially attributed to its greater cellular uptake and accumulation.[1][3][4]
| Property | This compound | Etoposide | Reference |
| Potency | More potent | Less potent | [1][3] |
| Cellular Uptake | Greater | Lower | [4] |
| Protein Binding | Higher | Lower | [1] |
| Terminal Elimination Half-life | Longer | Shorter | [1] |
| Plasma and Renal Clearance | Lower | Greater | [1] |
Impact on Gene Expression: A Comparative Summary
Direct head-to-head transcriptomic studies comparing this compound and etoposide are limited. However, individual studies have revealed their impact on the expression of various genes crucial for cell fate decisions.
Etoposide-Induced Gene Expression Changes
Etoposide is known to robustly activate the DNA damage response pathway, leading to significant changes in gene expression. A key player in this response is the tumor suppressor protein p53, which is activated upon DNA damage and in turn regulates the transcription of genes involved in cell cycle arrest and apoptosis.[11][12] Studies have shown that etoposide treatment leads to the upregulation of p53 and its downstream targets like CDKN1A (encoding p21) and PUMA.[11][16] Furthermore, etoposide can influence the expression of oncogenes like c-Myc and affect alternative splicing of genes such as BIN1.[11][17] A transcriptomic analysis of MCF7 breast cancer cells treated with etoposide revealed differential expression of a wide range of genes involved in biogenesis, metabolism, and cell motility.[13]
This compound-Induced Gene Expression Changes
Research on this compound has highlighted its ability to modulate genes involved in cancer metastasis and DNA repair. At low concentrations, this compound has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer cell dissemination.[18][19] This is achieved, in part, by downregulating the expression of the EMT-driving transcription factor ZEB2.[18][19] this compound can also upregulate the expression of NMI (N-Myc and STAT interactor) through the transcription factor IRF7.[18] In lung cancer models, this compound treatment resulted in the differential expression of genes enriched in DNA damage-associated processes and led to the downregulation of APEX1, a key enzyme in the base excision repair pathway.[20]
The following table summarizes the known effects of each drug on the expression of key genes.
| Gene | Effect of this compound | Effect of Etoposide | Cellular Process | Reference |
| p53 | Activates | Activates/Upregulates | DNA Damage Response, Apoptosis | [11][12][21] |
| p21 (CDKN1A) | Not explicitly stated | Upregulates | Cell Cycle Arrest | [16] |
| p16 (CDKN2A) | Not explicitly stated | Upregulates | Cell Senescence | [16] |
| c-Myc | Not explicitly stated | Suppresses upregulation | Oncogenesis | [17] |
| ZEB2 | Downregulates (at low doses) | Not explicitly stated | Epithelial-Mesenchymal Transition | [18][19] |
| NMI | Upregulates | Not explicitly stated | EMT Antagonism | [18] |
| IRF7 | Upregulates | Not explicitly stated | Transcriptional Regulation of NMI | [18] |
| APEX1 | Downregulates | Not explicitly stated | DNA Repair | [20] |
| Topoisomerase IIα | Decreased in resistant cells | Decreased in resistant cells | Drug Target | [22] |
Experimental Methodologies
The findings presented in this guide are based on a variety of experimental techniques designed to assess changes in gene and protein expression.
RNA Sequencing (RNA-Seq)
This high-throughput sequencing method provides a comprehensive and quantitative view of the transcriptome. A general workflow for an RNA-seq experiment to compare the effects of this compound and etoposide would be as follows:
Figure 2: A generalized workflow for a comparative RNA-seq experiment.
Protocol Outline:
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., MCF7 for breast cancer, A549 for lung cancer) is cultured to a suitable confluency. The cells are then treated with equimolar concentrations of this compound, etoposide, or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit. The quality and quantity of the RNA are assessed using spectrophotometry and electrophoresis.
-
Library Preparation: The extracted RNA is converted to a cDNA library. This process typically involves mRNA selection (for eukaryotes), fragmentation, reverse transcription to cDNA, end repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapters. The cleaned reads are then aligned to a reference genome. Gene expression levels are quantified, and statistical analysis is performed to identify differentially expressed genes between the drug-treated and control groups.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to validate the expression changes of specific genes identified by RNA-seq or to investigate a small number of target genes.
Protocol Outline:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described above and then reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Conclusion
This compound and etoposide, while sharing a primary mechanism of action as topoisomerase II inhibitors, exhibit distinct pharmacological profiles and can induce different patterns of gene expression. Etoposide's effects are well-characterized in the context of the p53-mediated DNA damage response. This compound, on the other hand, shows promise in modulating pathways related to cancer metastasis, such as EMT, at low doses. A comprehensive, direct comparative analysis of their global gene expression profiles using modern high-throughput sequencing technologies would be invaluable for elucidating the subtleties of their mechanisms and for the rational design of novel therapeutic strategies. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. The clinical pharmacology of etoposide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 3. Etoposide and this compound (Chapter 4) - Lignans [resolve.cambridge.org]
- 4. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETOPOSIDE & this compound | PDF [slideshare.net]
- 6. Etoposide and this compound in the treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 13. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Activation of Akt and ERK signalling pathways induced by etoposide confer chemoresistance in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting EMT using low-dose this compound by downregulating ZEB2-driven activation of RNA polymerase I in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Anti-Angiogenic Potential of Teniposide and Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of two potent cytotoxic agents: teniposide and podophyllotoxin (B1678966). While both are derived from the mandrake plant, their distinct mechanisms of action translate to different profiles in inhibiting the formation of new blood vessels, a critical process in tumor growth and metastasis. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the cellular pathways and experimental workflows involved.
Executive Summary
This compound, a semi-synthetic derivative of podophyllotoxin, is a well-established chemotherapeutic agent that functions as a topoisomerase II inhibitor.[1][2] In contrast, podophyllotoxin, the natural precursor, exerts its cytotoxic effects primarily by destabilizing microtubules.[3] This fundamental difference in their molecular targets leads to distinct downstream effects on endothelial cells, the primary cell type involved in angiogenesis. While both compounds demonstrate anti-angiogenic activity by inhibiting endothelial cell proliferation, migration, and tube formation, the available data suggests nuances in their potency and specific effects on signaling pathways. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate compound for their anti-angiogenic studies.
Mechanism of Action: A Tale of Two Targets
The anti-angiogenic effects of this compound and podophyllotoxin stem from their distinct interactions with critical cellular machinery.
This compound: As a topoisomerase II inhibitor, this compound traps the enzyme in a complex with DNA, leading to double-strand breaks.[1][2] In rapidly dividing cells like activated endothelial cells, this DNA damage triggers cell cycle arrest and apoptosis, thereby inhibiting the proliferation necessary for new vessel growth.
Podophyllotoxin: This compound binds to tubulin, the building block of microtubules, preventing their polymerization.[3] This disruption of the microtubule network is catastrophic for cell division, leading to mitotic arrest and apoptosis. In the context of angiogenesis, this directly inhibits the proliferation and migration of endothelial cells.
Comparative Data on Anti-Angiogenic Activity
To facilitate a direct comparison, the following tables summarize the available quantitative data on the anti-angiogenic effects of this compound and podophyllotoxin. It is important to note that direct head-to-head studies are limited, and data has been collated from various sources. Experimental conditions, particularly cell lines and assay durations, may vary.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | Tca8113 (Human tongue squamous cell carcinoma) | Proliferation | 0.35 mg/L (~0.53 µM) | [4] |
| Podophyllotoxin | HCT116 (Human colorectal carcinoma) | Proliferation (48h) | 0.28 µM | [5] |
| Colorectal Cancer Cell Lines | Proliferation | 300 - 600 nM | [6] |
Note: IC50 values for endothelial cells were not consistently available in the initial search results. The data presented is on cancer cell lines, which also proliferate, providing an indirect comparison of cytotoxic potency.
Key Anti-Angiogenic Assays: Experimental Protocols
Detailed methodologies for assessing anti-angiogenic potential are crucial for reproducible research. Below are protocols for key in vitro assays.
Endothelial Cell Proliferation Assay (MTT/WST-1 Assay)
This assay determines the effect of a compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in complete endothelial cell growth medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Serum Starvation: Replace the medium with a basal medium containing low serum (e.g., 0.5% FBS) and incubate for 2-4 hours to synchronize the cells.[7]
-
Treatment: Prepare serial dilutions of this compound or podophyllotoxin in the low-serum medium. Replace the starvation medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.[5][7]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, can then be calculated.[8]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Protocol:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel®. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of this compound or podophyllotoxin. Seed the cells onto the solidified Matrigel® at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging and Analysis: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[9]
Western Blot for VEGFR2 Phosphorylation
This assay determines the effect of the compounds on the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the VEGF signaling pathway that drives angiogenesis.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound or podophyllotoxin for 1-2 hours.[10]
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 5-15 minutes to induce VEGFR2 phosphorylation.[10]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[11][12]
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-VEGFR2 to total VEGFR2.[13]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of Action for this compound and Podophyllotoxin.
Caption: VEGF Signaling Pathway and Potential Inhibition by Test Compounds.
Caption: General Experimental Workflow for Assessing Anti-Angiogenic Potential.
Conclusion
Both this compound and podophyllotoxin demonstrate significant anti-angiogenic potential, albeit through different primary mechanisms of action. This compound's role as a topoisomerase II inhibitor and podophyllotoxin's as a microtubule destabilizer both lead to the inhibition of endothelial cell proliferation and the disruption of new blood vessel formation. The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. For studies focused on the effects of DNA damage on angiogenesis, this compound is the logical choice. Conversely, for investigations into the role of microtubule dynamics in angiogenesis, podophyllotoxin is more appropriate. This guide provides the foundational data and protocols to assist researchers in designing and executing experiments to further elucidate the anti-angiogenic properties of these valuable compounds. Further head-to-head studies, particularly utilizing endothelial cell lines, are warranted to provide a more definitive comparison of their potency and efficacy.
References
- 1. Investigation of the anti-angiogenesis effects induced by deoxypodophyllotoxin-5-FU conjugate C069 against HUVE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxypodophyllotoxin exerts both anti-angiogenic and vascular disrupting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Teniposide: Comprehensive Disposal and Safety Guidelines for Laboratory Professionals
Essential guidance for the safe handling, chemical inactivation, and disposal of the antineoplastic agent Teniposide, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of cytotoxic agents like this compound is paramount. This document provides a detailed operational plan for the safe disposal of this compound, incorporating immediate safety protocols and step-by-step procedures for its chemical inactivation and final disposal. Adherence to these guidelines is critical to minimize exposure risks and ensure environmental safety.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous drug and must be handled with appropriate precautions to avoid accidental exposure.[1][2] Personnel handling this compound should be trained in the management of hazardous materials.[3]
Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious, chemotherapy-rated gloves. Double gloving is recommended.[1][4]
-
Gowns: Non-permeable, disposable gowns should be worn.
-
Eye Protection: Use safety goggles or a face shield.[5]
-
Respiratory Protection: In situations where aerosolization or dust formation is possible, a NIOSH-approved respirator should be used.[5]
Handling Procedures:
-
All handling of this compound, including solution preparation and dilutions, should be performed in a dedicated containment device, such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[1]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Solutions should be prepared in non-DEHP containing containers, such as glass or polyolefin plastic bags, to prevent the extraction of plasticizers.[1]
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[4]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
-
Mucous Membranes: Flush the affected membranes immediately and thoroughly with water.[4]
Spill Management:
-
Evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and absorbent debris using non-sparking tools and place it into a designated, sealed hazardous waste container.[5][6]
-
Clean the spill area with a deactivating solution, followed by a detergent and water.[5]
This compound Disposal Workflow
The proper disposal of this compound waste is a multi-step process that involves segregation, chemical inactivation (where feasible), and final disposal in accordance with regulatory requirements.
Caption: Logical workflow for the proper disposal of this compound waste.
Chemical Inactivation of this compound
For liquid waste containing this compound, chemical inactivation through oxidation can be an effective preliminary step before final disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.
| Parameter | Oxidizing Agent: Potassium Permanganate (KMnO4) | Oxidizing Agent: Sodium Hypochlorite (NaOCl) |
| Concentration | To be determined by laboratory validation | 5.25% (Commercial Bleach) |
| Reaction Time | To be determined by laboratory validation | To be determined by laboratory validation |
| Temperature | Ambient | Ambient |
| Verification Method | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Biological Inactivation | Mutagenicity Assay (e.g., Ames Test) | Mutagenicity Assay (e.g., Ames Test) |
Note: The precise parameters for inactivation with potassium permanganate, such as concentration and reaction time, should be established and validated within the laboratory setting to ensure complete degradation.
Experimental Protocols
Protocol for Chemical Inactivation of this compound Solution
This protocol is a general guideline and must be adapted and validated for specific laboratory conditions.
-
Preparation: In a suitable chemical fume hood, prepare the this compound waste solution.
-
Addition of Oxidizing Agent:
-
For Sodium Hypochlorite: Slowly add a validated volume of 5.25% sodium hypochlorite solution to the this compound waste.
-
For Potassium Permanganate: Slowly add a validated concentration and volume of potassium permanganate solution.
-
-
Reaction: Allow the mixture to react for a predetermined and validated amount of time at ambient temperature. The solution should be stirred gently.
-
Neutralization (if necessary): If required, neutralize any remaining oxidizing agent according to standard laboratory procedures.
-
Verification: Collect a sample of the treated solution for analysis to confirm the complete degradation of this compound.
Protocol for HPLC Verification of this compound Degradation
This method is to confirm the absence of this compound after chemical inactivation.
-
Instrumentation: A high-performance liquid chromatograph with electrochemical or UV detection.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), to be optimized for the specific column and instrument.
-
Sample Preparation: The treated this compound waste may need to be diluted and filtered before injection.
-
Analysis: Inject the prepared sample into the HPLC system. The absence of a peak corresponding to the retention time of a known this compound standard indicates successful degradation.
Protocol for Mutagenicity Assay (Ames Test) for Biological Inactivation
This assay is to confirm that the degradation products are not mutagenic.
-
Test Strains: Use appropriate histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: The test should be conducted with and without a mammalian metabolic activation system (S9 mix).
-
Procedure: a. Pre-incubate the tester strains with the treated this compound waste sample. b. Plate the mixture on a minimal glucose agar (B569324) medium. c. Incubate the plates for 48-72 hours.
-
Analysis: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic activity. Successful inactivation will result in a revertant count similar to the negative control.
Final Disposal Procedures
All this compound waste, including solid waste, sharps, and chemically inactivated liquid waste, must be disposed of as hazardous waste.
-
Packaging: Collect all waste in clearly labeled, leak-proof, and puncture-resistant containers.
-
Labeling: The containers must be labeled as "Hazardous Waste" and "Cytotoxic" and include the name "this compound."
-
Incineration: The recommended method for the final disposal of this compound waste is controlled incineration at a licensed chemical destruction plant.[5][6] Do not discharge this compound waste into sewer systems.[6]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed, with the rinsate collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.[6]
Disposal must always be in accordance with all applicable federal, state, and local regulations.[5] It is the responsibility of the waste generator to ensure compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of sennosides and degraded products in the process of sennoside metabolism by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mutagenicity tests of etoposide and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotoxicity.com [biotoxicity.com]
- 5. Degradation and inactivation of antitumor drugs. | Semantic Scholar [semanticscholar.org]
- 6. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of the semisynthetic epipodophyllotoxins this compound and etoposide using electrochemical detection [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Teniposide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent cytotoxic agents like Teniposide. Adherence to strict safety protocols and the correct use of personal protective equipment (PPE) are critical to minimize exposure risks and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including detailed handling procedures and disposal plans, to support the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE) for this compound Handling
The selection and proper use of PPE are the first line of defense against accidental exposure to this compound. It is crucial to use the following equipment when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloves (nitrile, neoprene, polyurethane, or natural latex) with low permeability to chemotherapy agents.[1] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[1] |
| Gown | Disposable, low-permeability lab coat with cuffs.[1] | Protects skin and personal clothing from contamination. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[2] | Prevents accidental splashes or aerosols from entering the eyes. |
| Respiratory Protection | NIOSH-approved respirator (Class 100 or HEPA filters) is necessary when there is a risk of aerosol generation or when engineering controls are insufficient.[1] | Protects against inhalation of aerosolized particles. |
| Additional PPE | Shoe covers should be worn to prevent the spread of contamination.[1] | Minimizes the tracking of contaminants outside of the handling area. |
Procedural Guidance for Safe Handling of this compound
A systematic approach to handling this compound, from preparation to disposal, is essential to maintain a safe working environment.
Preparation and Handling Protocol:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated cabinet, to minimize the risk of exposure.[3][4]
-
Pre-Handling Check: Before starting any procedure, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of damage.[2]
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the working environment.
-
Avoiding Aerosols: Take care to avoid the formation of dust and aerosols during handling.[2]
-
Post-Handling: After handling, remove and dispose of all PPE in designated hazardous waste containers.[1] Wash hands and face thoroughly with soap and water immediately after handling the product and before breaks.[1]
Emergency Protocols: Exposure and Spill Management
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove contaminated clothing.[2][5] Wash the affected area thoroughly with soap and plenty of water.[2][5][6] Seek medical advice if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[5]
Spill Response Protocol:
A structured response to a this compound spill is crucial to contain the contamination and ensure the safety of laboratory personnel.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is classified as a hazardous waste.[1]
-
Containment: All contaminated materials, including gloves, gowns, spill cleanup materials, and empty containers, must be placed in a suitable, labeled, and closed container for hazardous waste.[2]
-
Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not dispose of this compound waste in standard laboratory trash or down the drain.[2]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[1][5] Contaminated packaging should be triple-rinsed or punctured to render it unusable before disposal.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
